3-Acetyl-1-methyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDAUKGXAFKQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577194 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-04-1 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically successful drugs, valued for its metabolic stability and diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its potential applications in drug development, supported by scientific literature.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 137890-04-1 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [3][5] |
| Molecular Weight | 124.14 g/mol | [3][5] |
| IUPAC Name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | N/A |
| SMILES | CC(=O)c1ccnn1C | [3] |
| Appearance | Off-White to Light Yellow Solid (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |
Synthesis of this compound
The synthesis of 1,3,5-trisubstituted pyrazoles is a well-documented area of organic chemistry, with several established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] For this compound, a plausible and efficient synthesis route is the regioselective reaction of a β-keto-enal or its equivalent with methylhydrazine.
The regioselectivity of this reaction is a critical consideration. The use of methylhydrazine introduces two non-equivalent nitrogen atoms, potentially leading to the formation of two regioisomers. However, reaction conditions can be optimized to favor the desired 1,3-disubstituted product.[2]
Experimental Protocol: A General Approach
The following protocol outlines a general and adaptable method for the synthesis of this compound, based on established pyrazole synthesis methodologies.[2][6]
Materials:
-
3-Oxobutanal dimethyl acetal (or a suitable precursor to the β-keto-aldehyde)
-
Methylhydrazine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanal dimethyl acetal (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions.
-
Catalyst: A catalytic amount of acid, such as acetic acid, is often used to protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, or regioisomers.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -COCH₃), ~3.9 (s, 3H, -NCH₃), ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H) |
| ¹³C NMR | δ (ppm): ~190 (-C=O), ~150 (pyrazole-C), ~135 (pyrazole-CH), ~110 (pyrazole-CH), ~38 (-NCH₃), ~27 (-COCH₃) |
| Mass Spec (EI) | m/z (%): 124 (M⁺), 109, 82, 67, 54, 42 |
| IR | ν (cm⁻¹): ~1680 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) |
Note: The exact chemical shifts and coupling constants in NMR, as well as the relative intensities in mass spectrometry, can vary depending on the solvent and experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[9][10][11] this compound, as a functionalized pyrazole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[12] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. The acetyl and methyl groups of this compound provide points for further chemical modification to enhance potency and selectivity for specific kinases. For instance, the acetyl group can be a handle for introducing larger substituents to explore different regions of the kinase binding pocket.
Caption: Logical relationship of this compound as a scaffold for kinase inhibitors.
Anti-inflammatory and Anticancer Potential
Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and anticancer activities.[11][13][14] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), while anticancer properties can stem from various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. The structural features of this compound make it a promising starting point for the development of novel anti-inflammatory and anticancer agents.
Conclusion
This compound is a versatile heterocyclic compound with the CAS number 137890-04-1. Its synthesis can be achieved through established methods for pyrazole formation. The pyrazole core, combined with the reactive acetyl group, makes this molecule a valuable building block for medicinal chemists. Its potential to serve as a scaffold for the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs underscores its importance in the ongoing quest for new and effective therapeutics. Further research into the specific biological targets and activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- Alam, M. S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882.
- Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Jimeno, M. L., et al. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 42(4), 347-351.
- MDPI. (2025).
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of Molecular Structure, 1217, 128424.
- MDPI. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-799.
- PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 321.
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ResearchGate. (2020).
- PubMed Central. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2014, 854972.
- PubMed Central. (2013).
- SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- National Institutes of Health. (n.d.). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (n.d.).
- PubMed Central. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485.
- ResearchGate. (n.d.). Scheme 16.
- ResearchG
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 197-204.
- PubMed Central. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 3(3), 313-324.
- MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
- PubChem. (n.d.). 3-acetyl-1H-pyrazole-5-carboxylic acid.
- MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
- Akademi Sains Malaysia. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 137890-04-1 | MFA89004 [biosynth.com]
- 4. 137890-04-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound - 137890-04-1 | VulcanChem [vulcanchem.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"3-Acetyl-1-methyl-1H-pyrazole" molecular weight
An In-Depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications
Abstract
This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif is a key component in the development of various biologically active compounds. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight, physicochemical characteristics, detailed synthesis protocols, and methods for analytical characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile intermediate in drug discovery and development, and outlines essential safety and handling procedures for laboratory use.
Chemical Identity and Core Properties
This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and an acetyl group at the C3 position.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#FFFFFF";
// Nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; H4 [label="H", pos="0,-1.8!", fontcolor="#202124"]; H5 [label="H", pos="1.5,-0.8!", fontcolor="#202124"]; N1_CH3_C [label="C", pos="0.87,1.8!", fontcolor="#202124"]; N1_CH3_H1 [label="H", pos="0.4,2.4!", fontcolor="#202124"]; N1_CH3_H2 [label="H", pos="1.3,2.4!", fontcolor="#202124"]; N1_CH3_H3 [label="H", pos="1.5,1.5!", fontcolor="#202124"]; C3_Ac_C1 [label="C", pos="-1.74,-1!", fontcolor="#202124"]; C3_Ac_O [label="O", pos="-1.74,-1.8!", fontcolor="#EA4335"]; C3_Ac_C2 [label="C", pos="-2.61,-0.5!", fontcolor="#202124"]; C3_Ac_C2_H1 [label="H", pos="-3.2,-1!", fontcolor="#202124"]; C3_Ac_C2_H2 [label="H", pos="-2.61,0.3!", fontcolor="#202124"]; C3_Ac_C2_H3 [label="H", pos="-3.2,0!", fontcolor="#202124"];
// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- H4; C5 -- H5; N1 -- N1_CH3_C; N1_CH3_C -- N1_CH3_H1; N1_CH3_C -- N1_CH3_H2; N1_CH3_C -- N1_CH3_H3; C3 -- C3_Ac_C1; C3_Ac_C1 -- C3_Ac_O [style=double]; C3_Ac_C1 -- C3_Ac_C2; C3_Ac_C2 -- C3_Ac_C2_H1; C3_Ac_C2 -- C3_Ac_C2_H2; C3_Ac_C2 -- C3_Ac_C2_H3;
// Double bonds in ring edge [style=double]; N1 -- C5; N2 -- C3; } Caption: Chemical structure of this compound.
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, purification, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 137890-04-1 | [1] |
| Appearance | Typically a solid | General Knowledge |
| IUPAC Name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | General Knowledge |
Synthesis Protocol
The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry.[2] this compound can be efficiently synthesized via a condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound. The following protocol outlines a standard laboratory procedure.
Causality of Experimental Choices:
-
Reactants: Methylhydrazine is chosen as the source of the N1-methylated pyrazole ring. 2,4-Pentanedione (acetylacetone) provides the carbon backbone and the acetyl group precursor.
-
Solvent: A protic solvent like ethanol is typically used to facilitate the condensation and cyclization steps.
-
Catalyst: The reaction can proceed without a catalyst, but a catalytic amount of acid (e.g., acetic acid) is often added to accelerate the imine formation and subsequent cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-pentanedione (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring, the acetyl methyl protons, and the two aromatic protons on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazole ring, and the two distinct methyl carbons.[3]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z corresponding to 124.14.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch from the acetyl group, typically in the range of 1650-1700 cm⁻¹. Additional peaks corresponding to C-H and C=N bonds will also be present.[4]
Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6]
This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The acetyl group provides a reactive handle for further chemical modifications, such as:
-
Condensation Reactions: The acetyl group can react with various amines and hydrazines to form Schiff bases or hydrazones, leading to new classes of compounds with potential biological activity.
-
Functional Group Interconversion: The ketone can be reduced to an alcohol or converted into other functional groups, expanding the synthetic possibilities.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
References
- Sunway Pharm Ltd. This compound - CAS:137890-04-1.
- Acros Organics. Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.
- Sigma-Aldrich. Safety Data Sheet for 3-methyl-1-phenyl-5-pyrazolone.
- CymitQuimica. Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet for 3-Methyl-1H-pyrazole.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Fun, H.-K., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PubMed Central.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole.
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
- MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
- Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- El-Sayed, M. A.-A., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery.
Sources
- 1. This compound - CAS:137890-04-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Acetyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are a significant class of compounds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] A thorough understanding of the spectroscopic characteristics of such molecules is fundamental for their synthesis, characterization, and quality control in drug development processes.
This technical guide provides a detailed, predicted analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from structurally similar pyrazole derivatives to provide a robust and scientifically-grounded prediction of its spectroscopic profile.[3][4][5]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two protons on the pyrazole ring and the two methyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.3 - 7.5 | Doublet | ~2-3 |
| H4 | 6.2 - 6.4 | Doublet | ~2-3 |
| N-CH₃ | 3.8 - 4.0 | Singlet | - |
| CO-CH₃ | 2.4 - 2.6 | Singlet | - |
Expertise & Experience:
-
The protons on the pyrazole ring (H4 and H5) are expected to appear as doublets due to their coupling to each other. The chemical shift of H5 is predicted to be further downfield than H4 due to its position between two nitrogen atoms.
-
The N-methyl group is deshielded by the adjacent nitrogen atom, leading to a predicted chemical shift in the range of 3.8-4.0 ppm.
-
The acetyl methyl group protons are expected to be the most upfield of the non-aromatic protons, with a characteristic singlet around 2.4-2.6 ppm.
Predicted ¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C3 | 148 - 152 |
| C5 | 138 - 142 |
| C4 | 110 - 115 |
| N-CH₃ | 38 - 42 |
| CO-CH₃ | 25 - 30 |
Expertise & Experience:
-
The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing above 190 ppm.
-
The C3 and C5 carbons of the pyrazole ring are predicted to be in the aromatic region, with C3 being slightly more downfield due to the attachment of the acetyl group. The chemical shifts for pyrazole ring carbons are well-documented.[4]
-
The C4 carbon is expected to be the most upfield of the ring carbons.
-
The N-methyl and acetyl methyl carbons are expected in the upfield region, with the N-methyl carbon being more deshielded.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the pyrazole ring vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acetyl) | 1670 - 1690 | Strong |
| C=N (Pyrazole ring) | 1550 - 1580 | Medium |
| C=C (Pyrazole ring) | 1480 - 1520 | Medium |
| C-H (sp³) | 2900 - 3000 | Medium |
| C-H (sp²) | 3050 - 3150 | Weak |
Trustworthiness: The most prominent and diagnostic peak in the IR spectrum is expected to be the strong C=O stretch of the acetyl group. Its position is indicative of a conjugated ketone. The vibrations of the pyrazole ring provide a fingerprint region that confirms the presence of the heterocyclic core.[3]
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns for a methyl-acetyl-pyrazole structure.
| m/z | Predicted Identity | Notes |
| 124 | [M]⁺ | Molecular Ion |
| 109 | [M - CH₃]⁺ | Loss of a methyl radical |
| 81 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 43 | [COCH₃]⁺ | Acetyl cation |
Authoritative Grounding & Comprehensive References: The fragmentation of pyrazoles is a well-studied area. The primary fragmentation pathways are expected to involve the loss of the substituents from the pyrazole ring. The loss of the acetyl group to give a stable pyrazole cation at m/z 81 is a highly probable fragmentation pathway.
Experimental Protocols
NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
IR Spectroscopy Protocol:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Logical Relationships and Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on established principles of spectroscopy and data from structurally related pyrazole compounds. This information serves as a valuable resource for researchers involved in the synthesis, identification, and application of this and similar molecules in the field of drug discovery and development. The provided protocols and workflow diagrams offer practical guidance for the experimental characterization of this compound.
References
- MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]
- Supporting Information. [Ce(L-Pro)2]2 (Oxa)
- Sunway Pharm Ltd. This compound - CAS:137890-04-1. [Link]
- MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
- PubChem. 3-Ethyl-1-methyl-1H-pyrazole. [Link]
- PMC. 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. [Link]
- RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]
- Fchemicals Limited. 1-(1H-Pyrazol-3-yl)ethanone,20583-33-9. [Link]
- SpectraBase. 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole. [Link]
- PubChem. 3-Methylpyrazole. [Link]
- PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]
Sources
A Technical Guide to the Synthesis of 3-Acetyl-1-methyl-1H-pyrazole from Hydrazine Derivatives
Foreword: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the obesity treatment Rimonabant, and the erectile dysfunction therapy Sildenafil.[1] The compound 3-Acetyl-1-methyl-1H-pyrazole serves as a critical and versatile intermediate in the synthesis of more complex, biologically active molecules. Its acetyl group provides a reactive handle for further chemical elaboration, making it a valuable building block for researchers and drug development professionals.
This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the classic cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds. We will explore the underlying mechanisms, the critical challenge of regioselectivity, and provide field-proven protocols to empower researchers in their synthetic endeavors.
The Core Strategy: Knorr Pyrazole Synthesis via Cyclocondensation
The most direct and widely employed method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[3] For the specific synthesis of this compound, the key reactants are methylhydrazine and acetylacetone (also known as pentane-2,4-dione).
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
The Decisive Factor: Understanding and Controlling Regioselectivity
The use of an unsymmetrical hydrazine like methylhydrazine introduces a critical challenge: regioselectivity. The reaction with acetylacetone can potentially yield two different regioisomers:
-
This compound (the desired product)
-
5-Acetyl-1-methyl-1H-pyrazole (the isomeric byproduct)
The formation of one isomer over the other is not random; it is governed by a combination of electronic and steric factors, as well as the chosen reaction conditions.[1]
-
Electronic Effects: The methyl group (-CH3) on methylhydrazine is electron-donating. This increases the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atom (N1). Consequently, the initial attack on one of acetylacetone's carbonyl groups preferentially occurs via this more nucleophilic nitrogen.[4]
-
Reaction Conditions: The choice of solvent and catalyst plays a pivotal role in directing the reaction.
-
Acidic Medium: In an acidic environment, the more basic nitrogen of methylhydrazine can be protonated, which alters the nucleophilic character and can lead to mixtures of isomers.
-
Solvent Choice: Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity compared to protic solvents like ethanol.[2][4] This is often because they can facilitate the dehydration steps without interfering with the nucleophilicity of the hydrazine in the same way protic solvents might.
-
Caption: Regioselective Pathways in Pyrazole Synthesis.
Field-Proven Experimental Protocol
This protocol details a robust method for the synthesis of this compound, optimized for high yield and regioselectivity. The procedure is a self-validating system; adherence to these steps minimizes the formation of the undesired regioisomer.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (10 mmol scale) |
| Methylhydrazine | CH₆N₂ | 46.07 | 0.46 g (0.47 mL) |
| Acetylacetone | C₅H₈O₂ | 100.12 | 1.00 g (1.03 mL) |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 10 mL |
| Saturated NaHCO₃ | - | - | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~30 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (10 mL).
-
Addition of Reactants: While stirring, carefully add acetylacetone (1.00 g, 10 mmol). Subsequently, slowly add methylhydrazine (0.46 g, 10 mmol) to the solution. Causality Note: Acetic acid serves as both the solvent and a catalyst, facilitating the crucial dehydration steps of the mechanism.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling the mixture to room temperature, carefully pour it into a beaker containing ice water (~30 mL). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is approximately 7-8. Trustworthiness Check: This step is critical to quench the acid catalyst and prepare the product for extraction.
-
Work-up - Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 10 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the solid with a small amount of fresh dichloromethane.
-
Solvent Removal and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, typically a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Influence of Reaction Conditions on Synthesis Outcome
The selection of reaction parameters is paramount for achieving optimal yield and purity. While the acetic acid reflux method is highly reliable, other conditions have been explored in the literature, each with specific advantages.[4][5]
| Parameter | Condition 1: Acid Catalysis | Condition 2: Aprotic Solvent | Rationale & Expected Outcome |
| Solvent | Glacial Acetic Acid | N,N-Dimethylacetamide (DMAc) | Acetic acid acts as both solvent and catalyst. DMAc is a high-boiling aprotic solvent that can improve regioselectivity.[4] |
| Catalyst | Self-catalyzed (Acetic Acid) | HCl (catalytic amount) | An acid catalyst is essential for the dehydration steps. Using a strong acid in an aprotic solvent can accelerate the reaction.[4] |
| Temperature | Reflux (~118°C) | Room Temperature to 100°C | Higher temperatures ensure the reaction goes to completion. Reactions in DMAc can sometimes proceed efficiently at room temperature.[2] |
| Yield | Good to Excellent | Good to Excellent | Both methods are reported to give high yields. |
| Regioselectivity | Generally good | Potentially higher | Aprotic dipolar solvents may offer superior control over isomer formation.[4] |
Conclusion and Future Outlook
The synthesis of this compound via the Knorr cyclocondensation of methylhydrazine and acetylacetone remains the most efficient and practical method for laboratory and industrial-scale production. The key to a successful synthesis lies in understanding and controlling the regioselectivity, which is predominantly influenced by the electronic nature of methylhydrazine and judiciously chosen reaction conditions. The protocol provided herein represents a validated and trustworthy pathway to obtaining the desired product with high purity. As the demand for novel pyrazole-based pharmaceuticals continues to grow, mastery of this fundamental synthesis is an invaluable asset for any researcher in the field of drug discovery and development.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022).
- (A) The schematic for synthesis of pyrazole derivatives. The... (n.d.).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
Abstract: This technical guide provides an in-depth exploration of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its formal nomenclature, molecular structure, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, complete with mechanistic insights and purification strategies. Furthermore, this guide offers a thorough analysis of the compound's spectroscopic signature, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for structural verification. The guide also examines the chemical reactivity of both the pyrazole core and the acetyl functional group, highlighting its utility as a versatile intermediate for creating diverse molecular scaffolds. Finally, the role of acetylated pyrazoles in the broader context of drug discovery is discussed, underscoring their significance as pharmacophores and privileged structures in the development of novel therapeutic agents.
Nomenclature and Molecular Structure
IUPAC Name and Chemical Identifiers
The unambiguous identification of a chemical entity is foundational for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature, and its identity is further codified by its unique CAS Registry Number.
-
Preferred IUPAC Name: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
-
Other Names: 3-Acetyl-1-methyl-1H-pyrazole[1]
-
CAS Registry Number: 137890-04-1[1]
-
Molecular Formula: C₆H₈N₂O[1]
-
Molecular Weight: 124.14 g/mol [1]
Chemical Structure and Analysis
The molecule consists of a five-membered aromatic pyrazole ring, which is a di-unsaturated heterocycle containing two adjacent nitrogen atoms. The ring is substituted at the N1 position with a methyl group and at the C3 position with an acetyl group. The aromaticity of the pyrazole ring is a key determinant of its chemical stability and reactivity.
Caption: 2D structure of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.
Physicochemical Properties
The physical properties of the compound are essential for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Storage Condition | Sealed in dry, Room Temperature | [1] |
| Appearance | (Predicted) White to off-white solid or oil | - |
Synthesis and Purification
Retrosynthetic Analysis & Strategic Rationale
The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and robust strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, the logical disconnection is across the N-N and N-C bonds of the pyrazole ring. This approach identifies methylhydrazine as the N1-N2 synthon and a 1,3,dicarbonyl compound, specifically acetylacetone (2,4-pentanedione), as the C3-C4-C5 synthon. This is a highly reliable transformation, typically proceeding in high yield.
Recommended Synthetic Protocol: Condensation of Acetylacetone with Methylhydrazine
This protocol describes a standard, efficient procedure for the gram-scale synthesis of the title compound.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Methylhydrazine
-
Ethanol (or a similar protic solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol (approx. 3-5 mL per mmol of acetylacetone).
-
Reagent Addition: While stirring, add a catalytic amount of glacial acetic acid (approx. 0.1 eq). Subsequently, add methylhydrazine (1.0 eq) dropwise to the solution at room temperature. Expertise Note: The addition should be controlled as the initial condensation can be exothermic. The acidic catalyst protonates a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid catalyst), water, and finally, brine. Trustworthiness Note: The bicarbonate wash is crucial to remove the acid, which can interfere with subsequent steps or the stability of the product. The brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.
Reaction Mechanism
The formation of the pyrazole ring proceeds via a classical condensation-cyclization pathway.
Caption: Mechanism for pyrazole synthesis via condensation.
Spectroscopic and Analytical Characterization
Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the known effects of substituents on the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Description |
| ~ 7.35 | (d, 1H, J ≈ 2.3 Hz), Proton at C5 of the pyrazole ring |
| ~ 6.60 | (d, 1H, J ≈ 2.3 Hz), Proton at C4 of the pyrazole ring |
| ~ 3.90 | (s, 3H), N-CH₃ protons |
| ~ 2.50 | (s, 3H), Acetyl -COCH₃ protons |
| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Description |
| ~ 192.0 | Carbonyl carbon (-C=O) |
| ~ 150.0 | C3 of the pyrazole ring (attached to acetyl) |
| ~ 132.0 | C5 of the pyrazole ring |
| ~ 110.0 | C4 of the pyrazole ring |
| ~ 39.0 | N-CH₃ carbon |
| ~ 26.0 | Acetyl -COCH₃ carbon |
Rationale: The N-methyl group is deshielded by the aromatic ring. The two protons on the pyrazole ring (H4 and H5) appear as doublets due to mutual coupling. The acetyl methyl protons are in a typical chemical environment for a methyl ketone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~ 1680-1695 | C=O stretch (strong) | Aryl Ketone |
| ~ 1500-1600 | C=N and C=C stretches | Pyrazole Ring |
| ~ 2900-3000 | C-H stretch | Methyl groups |
Rationale: The most prominent peak will be the strong absorbance from the carbonyl group of the acetyl moiety, characteristic of a ketone conjugated with an aromatic system.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
-
Method: Electron Ionization (EI)
-
Molecular Ion (M⁺): m/z = 124.14
-
Key Fragments (Predicted):
-
m/z = 109 ([M-CH₃]⁺), loss of a methyl radical.
-
m/z = 81 ([M-COCH₃]⁺), loss of the acetyl group.
-
m/z = 43 ([COCH₃]⁺), acetyl cation.
-
Chemical Reactivity and Synthetic Utility
The title compound is a valuable synthetic intermediate due to the presence of two key reactive sites: the aromatic pyrazole core and the acetyl functional group.
Reactivity of the Pyrazole Core
The pyrazole ring is aromatic and generally undergoes electrophilic aromatic substitution. The C4 position is the most electron-rich and is the typical site for reactions like halogenation, nitration, and sulfonation. The N-methyl group prevents tautomerism, simplifying the reactivity profile compared to N-unsubstituted pyrazoles[2][3].
Chemistry of the Acetyl Group
The acetyl group is a highly versatile functional handle for a vast array of chemical transformations. This versatility is central to its utility in building molecular diversity for applications in drug discovery and materials science.
-
Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), or fully reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.
-
Oxidation: Can be converted to a carboxylic acid derivative via the haloform reaction.
-
Condensation Reactions: The carbonyl carbon is electrophilic and readily reacts with nucleophiles. This allows for the formation of:
-
Alpha-Functionalization: The α-protons on the acetyl's methyl group are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol reaction).
Sources
An In-Depth Technical Guide to the Safe Handling of 3-Acetyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1). As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available safety data with practical, field-proven insights to empower researchers with the knowledge needed to handle this compound responsibly.
Chemical and Physical Identity
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it is a common scaffold in many biologically active compounds.[1][2] The addition of acetyl and methyl groups to the pyrazole core influences its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 137890-04-1 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Purity | Typically >95% for research applications | [6] |
Hazard Identification and GHS Classification
Based on data from multiple suppliers, this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications, while not available in a single comprehensive Safety Data Sheet (SDS) from a major supplier, can be aggregated from various sources.
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Serious Eye Irritation: Can cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
It is crucial to note that one supplier, Ambeed, also lists GHS hazard statements related to explosive properties. However, this is likely an anomaly or a database error, as such characteristics are not typical for this class of compounds. Without a definitive SDS from a globally recognized authority, it is prudent to handle this chemical with a high degree of caution.
Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety, emphasizing the hierarchy of controls, is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[7]
-
Skin and Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.[7]
-
Respiratory Protection: In the absence of adequate engineering controls or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Caption: A generalized workflow for responding to a chemical exposure or spill.
Stability and Reactivity
While specific reactivity data for this compound is limited, information on related pyrazole compounds can provide valuable insights.
-
Chemical Stability: Pyrazoles are generally stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. * Hazardous Decomposition Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. [8][9]
Toxicological and Ecotoxicological Information
Conclusion
This compound is a valuable research chemical with a hazard profile that requires careful management. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can work with this compound in a safe and responsible manner. The causality behind these safety recommendations is rooted in the precautionary principle, especially given the incomplete toxicological data. The self-validating nature of these protocols lies in their multi-layered approach to risk mitigation, from engineering controls to PPE and emergency preparedness.
References
- ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- PubChem. 3-Methylpyrazole.
- MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
- Kishida Chemical Co., Ltd. 3-methyl-1H-pyrazole-5-carboxylic acid, KISHIDA CHEMICAL CO., LTD - Safety Data Sheet.
- MDPI. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
- ResearchGate. (2015, May). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PubChem. 3-methyl-1-phenyl-1H-pyrazole.
- PMC - NIH. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones.
- Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 137890-04-1 [sigmaaldrich.com]
- 5. This compound - CAS:137890-04-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 137890-04-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. repo.ssau.ru [repo.ssau.ru]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Organic Solvent Solubility of 3-Acetyl-1-methyl-1H-pyrazole: Theoretical Principles and Practical Determination
Abstract: The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction chemistry to formulation in drug development. Low solubility can lead to unpredictable results in biological assays and pose significant challenges for bioavailability.[1][2] This guide provides an in-depth analysis of the solubility characteristics of 3-Acetyl-1-methyl-1H-pyrazole. In the absence of extensive published empirical data, this document establishes a predictive framework based on the compound's molecular structure and the principles of intermolecular forces. Furthermore, it presents a gold-standard, step-by-step experimental protocol for determining thermodynamic solubility using the isothermal shake-flask method, ensuring researchers can generate reliable and reproducible data.
Physicochemical Profile of this compound
Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, substituted with a methyl group on one nitrogen and an acetyl group on a carbon atom.
Caption: Predicted solubility based on intermolecular interactions.
Table 2: Predicted Solubility Profile and Rationale
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have strong dipoles that can interact effectively with the polar pyrazole ring and acetyl group. The lack of competing hydrogen bond donation from the solvent allows for strong solute-solvent interactions. Pyrazole derivatives are often soluble in DMSO. [3] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Good | These solvents can engage in hydrogen bonding with the compound's nitrogen and oxygen atoms. However, the nonpolar methyl groups and ring structure may limit very high solubility, especially in water. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol). |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound is a mismatch for the weak van der Waals forces of nonpolar solvents. A large energy input would be required to break the solute-solute interactions without a favorable energy return from solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a range of compounds. They are a good intermediate choice when both polar and nonpolar solvents show poor performance. |
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility. [4][5]
-
Thermodynamic Solubility: This is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved under stable conditions. This value is critical for formulation and biopharmaceutical classification. [5][6]The shake-flask method is the gold standard for its determination. [1][6]* Kinetic Solubility: This is often measured in high-throughput screening (HTS) where a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. [2][7]Precipitation is then measured. This method is faster but can often lead to supersaturated, metastable solutions, thus overestimating the true solubility. [6][8] For accurate characterization required in later-stage research and development, determining the thermodynamic solubility is essential.
Gold-Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
This protocol describes the definitive method for determining the equilibrium solubility of this compound in a given organic solvent. [6]The principle involves creating a slurry by adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the clear supernatant.
4.1. Safety Precautions
-
Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
-
Based on similar pyrazole compounds, handle with care. The compound may be harmful if swallowed and can cause serious eye irritation. * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Conduct all operations, especially those involving volatile organic solvents, within a certified chemical fume hood.
4.2. Materials and Reagents
-
This compound (solid, high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials for analysis
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).
4.3. Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
4.4. Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this stock, create a series of calibration standards through serial dilution to cover the expected concentration range.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is 2-3 times the expected solubility is sufficient. The key is to ensure solid remains at the end of the experiment. [6]3. Solvation: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours. A longer period (e.g., 48 hours) is recommended to ensure true equilibrium is reached, a critical step for thermodynamic solubility. [1]5. Phase Separation: After incubation, let the vials stand undisturbed for at least 1 hour to allow the excess solid to sediment. [6]Visually inspect each vial to confirm that a solid precipitate is still present. If not, the experiment is invalid for that sample, and more solute must be added.
-
Filtration: Carefully draw a portion of the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean autosampler vial.
-
Dilution: If the solution is expected to be concentrated, perform an accurate dilution of the filtrate with the appropriate mobile phase to bring it within the range of the calibration curve.
-
Quantification: Analyze the calibration standards and the diluted filtrate samples using a validated HPLC method. The concentration of the compound in the filtrate is determined by interpolating its response against the calibration curve.
Data Interpretation and Reporting
The solubility is calculated from the concentration of the analyte in the filtered supernatant, accounting for any dilution factors.
Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
The results should be reported clearly, specifying the solvent, temperature, and method used.
Table 3: Example Data Reporting Template
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| This compound | Methanol | 25 | Value | Value | Isothermal Shake-Flask |
| This compound | Dichloromethane | 25 | Value | Value | Isothermal Shake-Flask |
| This compound | Toluene | 25 | Value | Value | Isothermal Shake-Flask |
Conclusion
While readily available empirical data for the solubility of this compound is limited, a robust predictive framework can be established based on its physicochemical properties. The molecule's moderate polarity and hydrogen bond accepting capabilities suggest high solubility in polar aprotic solvents, moderate solubility in polar protic and chlorinated solvents, and poor solubility in nonpolar solvents. To move beyond prediction, this guide provides a comprehensive, self-validating protocol for the experimental determination of thermodynamic solubility. By employing the isothermal shake-flask method, researchers can generate the accurate and reliable data essential for advancing chemical synthesis, formulation, and drug development projects.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/adme-tox/phys-chem-properties/shake-flask-solubility-assay
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162901-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/
- Ortiz, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201408/DT201408_A01.pdf
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. URL: https://www.researchgate.net/publication/283526084_Thermodynamic_vs_kinetic_solubility_Knowing_which_is_which
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. URL: https://www.chemistry.ucla.edu/sites/default/files/ps-solubility.pdf
- Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. URL: https://pubmed.ncbi.nlm.nih.gov/22877894/
- Enamine Store. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb845lx1/v1
- Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. URL: https://psj.tbzmed.ac.
- Zhou, L., et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(1), 57-61. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4706284/
- University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: https://www.colorado.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: https://labtesting.wuxiapptec.com/dmpk/in-vitro-adme/physiochemical-properties/kinetic-thermodynamic-solubility-testing/
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. URL: https://saltise.ca/activity/claw-at-home-experiments-organic-chemistry-introduction-to-solubility/
- University of Toronto. Solubility of Organic Compounds. URL: https://tspace.library.utoronto.ca/bitstream/1807/102534/1/Solubility_of_Organic_Compounds_2020.pdf
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0
- Labo-Modern. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. URL: https://www.labo-moderne.com/FDS/110110_1-Phenyl-3-methyl-5-pyrazolone_EN.pdf
- Sigma-Aldrich. (2024). 3-Methyl-1-phenyl-2-pyrazoline-5-one SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m70800
- Thermo Fisher Scientific. (n.d.). 3-Methyl-1-phenyl-1H-pyrazole SAFETY DATA SHEET. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fsds%2FACR456450000_MTR_EN.pdf
- PubChem. 3-Ethyl-1-methyl-1H-pyrazole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12581083
- CymitQuimica. (n.d.). CAS 1297537-45-1: 3-Acetyl-1H-pyrazole-5-carboxylic acid. URL: https://www.cymitquimica.com/base/files/cas-pdf/1297537-45-1.pdf
- Fisher Scientific. (2023). 1-Methyl-1H-pyrazole-3-carboxylic acid SAFETY DATA SHEET. URL: https://fscimage.fishersci.com/msds/96724.htm
- Echemi. (n.d.). 3-Acetyl-1H-pyrazole-5-carboxylic acid SDS. URL: https://www.echemi.com/sds/3-acetyl-1h-pyrazole-5-carboxylic-acid-cas1297537-45-1.html
- Sunway Pharm Ltd. This compound. URL: https://www.sunwaypharm.com/3-acetyl-1-methyl-1h-pyrazole-cas-137890-04-1.html
- El-Sawy, E. R., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. URL: https://www.rjpbcs.com/pdf/2018_9(1)/.pdf
- LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. URL: https://www.lookchem.com/cas-595/5952-92-1.html
- Nikolova, V., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(4), M1494. URL: https://www.mdpi.com/1422-8599/2022/4/M1494
- Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research. URL: https://www.researchgate.net/publication/334612788_A_Review_on_Pyrazole_chemical_entity_and_Biological_Activity
- PubChem. 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(5-methyl-2-(2-(4-methylphenyl)-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3077082
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. lookchem.com [lookchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole for Chemical Research and Development
Executive Summary
This technical guide provides an in-depth overview of 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1), a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While specific, direct applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs—the pyrazole core and the reactive acetyl group—are of significant interest in the synthesis of pharmacologically active molecules. This guide offers a comprehensive analysis of its commercial availability, pricing, physicochemical properties, quality control considerations, and safe handling procedures. Furthermore, it explores the synthetic utility of the acetylpyrazole scaffold, providing a framework for its potential applications in modern drug discovery programs.
Introduction to this compound
This compound is a five-membered heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and an acetyl group at the C3 position. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The incorporation of an acetyl group provides a versatile chemical handle for further synthetic transformations, making this compound a useful starting material for the construction of more complex molecular architectures.
Chemical Structure and Properties:
-
IUPAC Name: 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one
-
CAS Number: 137890-04-1
-
Molecular Formula: C₆H₈N₂O[2]
-
Molecular Weight: 124.14 g/mol [2]
-
SMILES: CC(=O)C1=NN(C=C1)C[3]
-
InChI Key: FSDAUKGXAFKQQP-UHFFFAOYSA-N[4]
The pyrazole core is found in numerous FDA-approved drugs, highlighting its importance as a "privileged structure" in drug design. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[5][6] The acetyl group serves as a key synthon, enabling a variety of chemical reactions such as condensations, oxidations, reductions, and the formation of other heterocyclic rings.[1]
Commercial Availability and Supplier Analysis
This compound is available from several fine chemical suppliers, catering primarily to the research and development market. Purity levels typically range from 95% to 98%. The following table summarizes the offerings from prominent commercial vendors. Pricing is subject to change and may vary based on quantity and supplier.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD/EUR/GBP) |
| Apollo Scientific | - | - | 250mg, 1g | £150.00 (250mg), £320.00 (1g) |
| Sunway Pharm Ltd. | CB64941 | 97% | 1g | $794.00 |
| Ambeed | A995383 | 95% | Inquire | Inquire |
| Biosynth | MFA89004 | - | Inquire | Inquire |
| VulcanChem | VC21174711 | - | Inquire | Inquire |
| FUJIFILM Wako | - | - | Inquire | Inquire |
Note: Prices are as of early 2026 and are intended for budgetary purposes only. Please contact suppliers directly for current pricing and availability.
Procurement and Quality Control
Supplier Selection and Certificate of Analysis (CoA)
When procuring this compound, it is imperative to select a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) for the specific batch being purchased. The CoA should include, at a minimum:
-
Compound identification (Name, CAS No.)
-
Purity assessment by a primary analytical method (e.g., HPLC or GC)
-
Confirmation of structure by ¹H NMR and/or Mass Spectrometry.
-
Physical appearance.
The following diagram illustrates a recommended workflow for the procurement and validation of chemical building blocks like this compound.
-
Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations with various aldehydes to form pyrazolyl chalcones. These chalcones are themselves valuable intermediates for synthesizing other heterocyclic systems like pyrimidines and benzodiazepines. [7]
-
Formation of Fused Heterocycles: The acetyl group can be a starting point for building fused ring systems. For example, condensation with hydrazines can lead to the formation of pyrazolopyridazines, which have been investigated for various biological activities. [8]
-
As a Precursor for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The acetyl group can be elaborated into more complex side chains designed to interact with the ATP-binding site of various kinases, a common strategy in the development of anticancer therapeutics. [5] While direct citations for this compound are scarce, the general synthetic strategies for acetylpyrazoles are well-established, positioning this compound as a readily available starting material for exploratory synthesis and lead optimization campaigns in drug discovery. [1]
Conclusion
This compound is a commercially accessible chemical building block with significant potential for applications in medicinal chemistry and organic synthesis. Although its direct use in published research is limited, its structural features—a stable, N-methylated pyrazole ring and a synthetically versatile acetyl group—make it an attractive starting material for the creation of novel and diverse molecular libraries. Researchers and drug development professionals can leverage this compound by applying established pyrazole chemistry to explore new chemical space. Careful supplier selection, coupled with rigorous in-house quality control using standard analytical techniques like NMR and MS, will ensure the reliability of experimental outcomes. As with all laboratory chemicals, adherence to appropriate safety protocols is essential for its handling and storage.
References
- The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. (n.d.). ResearchGate.
- Safety Data Sheet. (n.d.). Retrieved January 9, 2026, from [https://www.carlroth.com/medias/SDB-8630-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk0ODF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaGUzLzkwNzgxMDI3MzQ4Nzgu cGRmfGUzZjQzYjFlYjQxNzYwZWMzYjYxOWYyZDYwYjQxZDAwYjM4ZWMxMmYyZDIzOTc5MjM0ZDYyZGY3Y2EwYjU5ZmM]([Link] cGRmfGUzZjQzYjFlYjQxNzYwZWMzYjYxOWYyZDYwYjQxZDAwYjM4ZWMxMmYyZDIzOTc5MjM0ZDYyZGY3Y2EwYjU5ZmM)
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
- El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(4), 952. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS No. 137890-04-1 Specifications | Ambeed [ambeed.com]
- 3. This compound - 137890-04-1 | VulcanChem [vulcanchem.com]
- 4. 137890-04-1 | this compound | Ketones | Ambeed.com [ambeed.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. tsijournals.com [tsijournals.com]
Unlocking the Therapeutic Potential of 3-Acetyl-1-methyl-1H-pyrazole: A Technical Guide for Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1] The commercial success of pyrazole-containing drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores the therapeutic relevance of this scaffold.[1] This technical guide delves into the potential biological activities of a specific, yet underexplored, derivative: 3-Acetyl-1-methyl-1H-pyrazole . By examining its chemical properties, plausible synthetic routes, and the structure-activity relationships of closely related analogs, we aim to provide a comprehensive resource for researchers and drug development professionals to unlock its therapeutic promise.
Synthesis and Chemical Properties of this compound
The synthesis of this compound can be strategically achieved through the well-established cyclocondensation reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] This classical approach offers a reliable and efficient pathway to the target molecule.
Proposed Synthetic Pathway
The most direct route involves the reaction of acetylacetone (a 1,3-diketone) with methylhydrazine. The regioselectivity of this reaction is a critical consideration. The use of methylhydrazine can lead to the formation of two regioisomers. However, the nucleophilicity of the nitrogen atom bearing the methyl group often directs the reaction, favoring the desired 1,3,5-trisubstituted pyrazole.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Proposed synthesis of this compound.
Potential Biological Activities: An Evidence-Based Exploration
While direct biological data for this compound is limited in publicly available literature, a comprehensive analysis of structurally similar compounds, particularly N-acetyl and C3-acetyl pyrazole derivatives, allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The primary areas of interest are its potential as an antimicrobial and an anticancer agent.
Potential Antimicrobial Activity
The pyrazole scaffold is a well-known pharmacophore in the development of antimicrobial agents.[4] The introduction of an acetyl group can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets.
Hypothesized Mechanism of Action: Based on studies of related acetyl pyrazole derivatives, a plausible mechanism of antibacterial action is the inhibition of essential bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for the initiation of fatty acid biosynthesis in bacteria.[2] Inhibition of this enzyme would disrupt the bacterial cell membrane synthesis, leading to cell death.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for evaluating antimicrobial potential.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution of the Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: Hypothetical MIC Values
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | 16 - 64 |
| Escherichia coli (Gram-negative) | This compound | 32 - 128 |
| Ciprofloxacin (Control) | < 1 |
Potential Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[5] The presence of an acetyl group on the pyrazole ring, as seen in related N-acetyl pyrazolines, has been associated with cytotoxic activity against various cancer cell lines.[6]
Hypothesized Mechanism of Action: The anticancer effects of pyrazole derivatives are often multifaceted. Potential mechanisms for this compound could include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Kinases: Many pyrazole-containing compounds are known to inhibit protein kinases that are crucial for cancer cell growth and survival.
Experimental Workflow for Anticancer Screening:
Caption: Workflow for evaluating anticancer potential.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation: Hypothetical IC50 Values
| Cancer Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | This compound | 25 - 75 |
| HeLa (Cervical Cancer) | This compound | 30 - 80 |
| Doxorubicin (Control) | < 10 |
Conclusion and Future Directions
While further empirical studies are essential to definitively characterize the biological profile of this compound, the existing body of research on analogous pyrazole derivatives provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The synthetic accessibility of this compound, coupled with the promising structure-activity relationships of related molecules, makes it an attractive candidate for further drug discovery and development efforts.
Future research should focus on the efficient synthesis and thorough in vitro and in vivo evaluation of this compound. Elucidating its precise mechanism of action against microbial and cancer targets will be crucial for its optimization as a potential therapeutic lead. This technical guide serves as a foundational resource to inspire and direct these future investigations.
References
- Guan, Z., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4486-4489. [Link]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
- Astuti, P., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Indonesian Journal of Pharmacy, 30(1), 49-58. [Link]
- Dhaduk, M. F., et al. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 199-208. [Link]
- El-Sayed, M. A. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796. [Link]
- Hassan, A. S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
- Heller, S. T., & Natarajan, S. R. (2006). A Rapid and General One-Pot Synthesis of Pyrazoles from 1,3-Diketones. Organic Chemistry Portal. [Link]
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Central European Journal of Chemistry, 11(11), 1759-1785. [Link]
- Mohareb, R. M., et al. (2021).
- Moustafa, A. H., et al. (2018).
- Natea, M. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(3), 1439-1447. [Link]
- Natea, M. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(3), 1439-1447. [Link]
- Patel, R. P., et al. (2019). Pyrazoles as anticancer agents: Recent advances.
- ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental conditions. [Link]
- Shaker, Y. M., et al. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole.
- Silva, P. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(18), 10555. [Link]
- Soliman, A. M., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic Chemistry, 86, 496-507. [Link]
- Sridevi, C., et al. (2018). 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: Exhibiting Anticancer Activity through Intracellular ROS Scavenging and the Mitochondria-Dependent Death Pathway. ChemistrySelect, 3(31), 9037-9042. [Link]
- Tighadouini, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Zala, C. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(2), 867-882. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(7), 8163-8177. [Link]
- Al-Said, M. S., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 221-240. [Link]
- Dhingra, A. K., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2014, 827453. [Link]
- El-Sayed, M. A. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796. [Link]
- Le, T. V., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(31), 20413–20427. [Link]
- Nikolova, P., et al. (2020). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2020(3), M1149. [Link]
- Reddy, G. C., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc. [Link]
- Stoyanov, S., et al. (2019). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. [Link]
- Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Tighadouini, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Zala, C. M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- Marinescu, M., & Zalaru, C. M. (2021).
- OUCI. (n.d.).
- Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. [Link]
- Sayed, G. H., et al. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 60(4), 629-640. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108752277B - A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Acetylated Pyrazoles: A Technical Guide for the Modern Researcher
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity to the core of blockbuster pharmaceuticals is a testament to over a century of chemical innovation. This in-depth technical guide charts the discovery and history of a pivotal class of these compounds: the acetylated pyrazoles. We will traverse the seminal work of Ludwig Knorr, the discoverer of pyrazoles, to the rational design of modern nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This guide is tailored for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, detailed synthetic protocols, and an exploration of the structure-activity relationships that have driven this field forward.
The Genesis of a Privileged Scaffold: Knorr's Discovery and the Dawn of Pyrazole Chemistry
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reactions of ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][3] This groundbreaking work, born out of the quest for quinine-like compounds, not only introduced a new class of heterocycles but also laid the foundation for the famed Knorr pyrazole synthesis.[2][4][5] This versatile condensation reaction between a β-ketoester and a hydrazine derivative opened the door to a vast array of substituted pyrazoles.[1][6]
Shortly after his initial discovery, Knorr synthesized Antipyrine (phenazone) in 1883, a methylated derivative of his initial pyrazolone.[5][7] Antipyrine quickly became the first synthetic drug to achieve widespread commercial success as an analgesic and antipyretic, dominating the market until the advent of Aspirin.[5][7][8] This early success underscored the therapeutic potential of the pyrazolone scaffold and ignited a fervent interest in the pharmacological properties of this new class of compounds.[3][9]
The fundamental Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Visualizing the Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis.
The Role of Acetylation: From Bioactivity to Targeted Therapies
While early pyrazolones like Antipyrine demonstrated significant biological activity, the introduction of an acetyl group onto the pyrazole nitrogen (N-acetylation) emerged as a critical modification for enhancing and diversifying the pharmacological profile of these compounds. The acetyl group, a simple yet potent functional moiety, influences the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets.
The N-acetylation of pyrazoles can be achieved through various synthetic methods, most commonly by reacting the pyrazole with acetic anhydride or acetyl chloride, often in the presence of a base or catalyst.[3][10] These reactions are typically efficient and allow for the direct introduction of the acetyl group onto the pyrazole core.
Experimental Protocol for the N-Acetylation of a Pyrazole Derivative
The following is a general protocol for the N-acetylation of a pre-synthesized pyrazole, a common procedure in the synthesis of many biologically active acetylated pyrazoles.
Materials:
-
Substituted Pyrazole (1 equivalent)
-
Acetic Anhydride (1.5 - 2 equivalents)
-
Pyridine (catalytic amount) or another suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add acetic anhydride to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and acid byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-acetylated pyrazole.
Characterization: The structure and purity of the synthesized N-acetylated pyrazole should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of the acetyl group and the overall molecular structure.[11]
-
Infrared (IR) spectroscopy: To identify the characteristic carbonyl stretch of the acetyl group.[11]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[11]
The Pinnacle of Acetylated Pyrazole Discovery: Celecoxib and the Era of COX-2 Inhibition
The late 20th century witnessed a paradigm shift in the understanding of inflammation and the mechanism of action of NSAIDs. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the field.[7] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] This discovery provided a clear therapeutic target: selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[7]
This hypothesis culminated in the development of Celecoxib (Celebrex®), a landmark achievement in rational drug design.[7] Discovered by a team at the Searle division of Monsanto, Celecoxib is a tri-substituted pyrazole featuring a p-sulfamoylphenyl group at the 1-position, a p-tolyl group at the 5-position, and a trifluoromethyl group at the 3-position.[12] The N-phenylsulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.
The Synthesis of Celecoxib: A Multi-step Approach
The synthesis of Celecoxib typically involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction, a variation of the Knorr synthesis.[1]
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate The synthesis begins with the Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[1]
Step 2: Cyclocondensation to form the Pyrazole Ring The 1,3-diketone intermediate is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent like methanol.[1] This cyclocondensation reaction forms the central pyrazole ring of Celecoxib.[1]
Visualizing the Celecoxib Synthesis Workflow
Caption: The two-step synthesis of Celecoxib.
Mechanism of Action: Selective Inhibition of COX-2
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[4] The key to its selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 has a larger, more accommodating side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue.[10][13] The bulky sulfonamide group of Celecoxib can fit into this side pocket of COX-2, leading to a stable enzyme-inhibitor complex.[10][13] In contrast, this bulky group cannot be accommodated in the narrower active site of COX-1, thus sparing its activity.[10][13]
Visualizing the COX-2 Inhibition Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to pyrazole derivatives in medicinal chemistry
An In-Depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Pyrazole Scaffold - A Privileged Keystone in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole core can serve as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling it to form critical interactions within the active sites of biological targets.[4] Furthermore, its aromatic nature allows for π–π stacking interactions, and its structure provides a rigid and predictable platform for appending various substituents, thereby fine-tuning a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]
This guide provides an in-depth exploration of the pyrazole core, moving from its fundamental synthesis and structure-activity relationships (SAR) to its profound impact on treating a spectrum of human diseases, including inflammation, cancer, and neurodegenerative disorders. We will dissect not only the "what" but the "why"—the causal logic behind synthetic strategies and the mechanistic underpinnings of therapeutic action, grounded in field-proven insights for the modern drug development professional.
The Architectural Blueprint: Synthesis of the Pyrazole Core
The construction of the pyrazole scaffold is a cornerstone of its utility. While numerous synthetic routes exist, the Knorr pyrazole synthesis and its variations remain the most prevalent and robust methods due to the accessibility of starting materials and generally high yields.[6][7]
Core Protocol: The Knorr Pyrazole Synthesis
The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[8][9] The choice of these two precursors is causal: the 1,3-dicarbonyl provides the three-carbon backbone, while the hydrazine supplies the two adjacent nitrogen atoms required for the heterocyclic ring.
The reaction is typically acid-catalyzed. The catalyst's role is to protonate a carbonyl oxygen, activating the carbon for nucleophilic attack by a nitrogen atom of the hydrazine. This initiates a cascade of condensation and dehydration steps to form the stable aromatic pyrazole ring.[9][10] A critical consideration in this synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11] Reaction conditions, such as pH and the steric/electronic nature of the substituents, can be modulated to favor the formation of the desired isomer.[11]
Below is a generalized, self-validating protocol for a laboratory-scale Knorr synthesis.
Experimental Protocol: Generalized Knorr Pyrazole Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or sulfuric acid).[6]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100°C). The reaction time can vary from 1 to 24 hours.
-
Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture against the starting materials. The disappearance of the limiting reagent and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the mixture in vacuo and perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Characterization: Concentrate the crude product and purify by column chromatography or recrystallization. Confirm the structure and purity of the final pyrazole derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields are typically high, often exceeding 80-95%.[7][12]
Caption: Knorr pyrazole synthesis workflow.
Mechanism of Action & Therapeutic Applications
The true power of the pyrazole scaffold is realized in its diverse biological activities, which span anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[13][14] This is achieved through precise interactions with key pathological targets.
Anti-Inflammatory Action: The Case of Celecoxib and COX-2 Inhibition
Perhaps the most well-known pyrazole-containing drug is Celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug (NSAID).[15] Its therapeutic success provides a textbook example of rational drug design centered on the pyrazole core.
Causality of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[16][17] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[18] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a high risk of gastrointestinal side effects.[19]
Celecoxib was designed for selective inhibition of COX-2.[20] Its diaryl-substituted pyrazole structure is key to this selectivity. A polar sulfonamide side chain on one of the aryl groups binds to a distinct hydrophilic side pocket present in the active site of COX-2, an area that is absent in COX-1.[15][16] This specific interaction anchors the drug within the COX-2 active site, blocking the entry of arachidonic acid and preventing prostaglandin synthesis, thereby reducing inflammation and pain with a lower risk of gastrointestinal toxicity.[18][20]
Caption: Mechanism of COX-2 inhibition by Celecoxib.
Oncology: Pyrazoles as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[21] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[21]
Pyrazole derivatives have been developed to target a wide range of kinases, including:
-
EGFR and VEGFR-2: Dual inhibition of these receptors is a powerful strategy to suppress tumor growth and angiogenesis. Fused pyrazole systems have shown promise as scaffolds for such dual inhibitors.[22]
-
JAK Kinases: The Janus kinases (JAKs) are involved in cytokine signaling pathways that can drive inflammation and myeloproliferative neoplasms. Baricitinib, a pyrazole-containing drug, is a selective inhibitor of JAK1 and JAK2.[4][21]
-
CDKs, PI3K, Aurora Kinases: Numerous pyrazole derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), PI3K, and Aurora kinases, all of which are critical in cell cycle progression and are often overactive in cancer.[21][23]
The design principle often involves positioning the pyrazole core to interact with the ATP-binding pocket of the kinase, with substituents tailored to engage specific amino acid residues to confer selectivity and potency.
Emerging Applications: Neurodegenerative and Infectious Diseases
The utility of pyrazoles extends beyond inflammation and cancer.
-
Neurodegenerative Diseases: Research is actively exploring pyrazole derivatives for treating conditions like Alzheimer's and Parkinson's disease.[24][25] Their mechanisms in this context are often multi-faceted, including the inhibition of enzymes like acetylcholinesterase (AChE) to improve cognitive function, reduction of amyloid-beta plaque formation, and suppression of neuroinflammation.[26][27]
-
Antimicrobial Agents: The pyrazole ring is a component of various compounds with antibacterial and antifungal activity.[2][3] For instance, some derivatives function as inhibitors of bacterial FabH, an enzyme essential for fatty acid biosynthesis, representing a promising target for new antibiotics.[28]
Structure-Activity Relationships (SAR) and Data-Driven Design
Optimizing a pyrazole-based lead compound into a viable drug candidate is a process of iterative design, synthesis, and testing. Understanding the Structure-Activity Relationship (SAR) is paramount. This involves systematically modifying the substituents on the pyrazole ring and correlating those changes with biological activity.
Key SAR Insights for Pyrazole Derivatives:
-
Substituents at N-1: The group at the N-1 position significantly influences the molecule's interaction with the target and its overall physicochemical properties. In many kinase inhibitors, a bulky aryl or heteroaryl group at N-1 is crucial for occupying the ATP-binding pocket.
-
Substituents at C-3 and C-5: These positions are often decorated with aryl groups. As seen with Celecoxib, specific functionalization of these aryl rings (e.g., with a sulfonamide or trifluoromethyl group) can dictate target selectivity and potency.[15][20]
-
Substituents at C-4: While often unsubstituted, adding groups at the C-4 position can modulate the electronic properties of the ring and provide vectors for further substitution to improve properties like solubility or metabolic stability.
The following table summarizes IC₅₀ data for representative pyrazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 29 | Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver Cancer) | 10.05 | [23] |
| Compound 41 | Pyrazolo[4,3-c]pyridine | MCF7 (Breast Cancer) | 1.937 (µg/mL) | [23] |
| Compound 43 | Pyrazole Carbaldehyde | MCF7 (Breast Cancer) | 0.25 | [23] |
| Compound 46 | Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon Cancer) | 1.51 | [23] |
| Compound 48 | Pyrazolo[4,3-f]quinoline | HCT116 (Colon Cancer) | 1.7 | [23] |
Note: Direct comparison of potency should be made with caution due to differing units and assay conditions in the source literature.
Future Perspectives: The Evolving Role of Pyrazoles
The journey of pyrazole derivatives in medicinal chemistry is far from over. Future research will likely focus on several key areas:
-
Multi-Target Hybrids: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) is a growing trend to combat complex diseases and overcome drug resistance.[19]
-
Advanced Drug Delivery: Formulating pyrazole-based drugs into novel delivery systems, such as nanoparticles or cyclodextrin complexes, can enhance their solubility, bioavailability, and targeted delivery, thereby improving efficacy and reducing side effects.[19]
The pyrazole scaffold, with its proven track record and immense synthetic tractability, will undoubtedly remain a keystone in the development of the next generation of innovative medicines.
References
- Celecoxib. Source: StatPearls - NCBI Bookshelf, URL: https://www.ncbi.nlm.nih.gov/books/NBK537248/
- Celebrex (Celecoxib) Pharmacology. Source: News-Medical.Net, URL: https://www.news-medical.net/health/Celebrex-(Celecoxib)-Pharmacology.aspx
- Celecoxib. Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Celecoxib
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: Preprints.org, URL: https://www.preprints.org/manuscript/202401.0782/v1
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Source: IJPPR, URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/08/11.Gautam-Rai-Abhishek-Soni-Abigel-Gurung-Manisha-Subba.pdf
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273333/
- Knorr Pyrazole Synthesis (M. Pharm). Source: Slideshare, URL: https://www.slideshare.net/sagarharnale/knorr-pyrazole-synthesis-m-pharm
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539019/
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Source: Beni-Suef University Journal of Basic and Applied Sciences, URL: https://bjbas.springeropen.com/articles/10.1186/s43088-024-00511-9
- Celecoxib Pathway, Pharmacodynamics. Source: ClinPGx, URL: https://www.clinpgx.
- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/24857416/
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Therapeutic-Potential-of-Pyrazole-Containing-an-Bansal-Kaur/3211516b359f4258416035252b4899532585f16e
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: Frontiers, URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.00366/full
- What is the mechanism of Celecoxib? Source: Patsnap Synapse, URL: https://www.patsnap.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI, URL: https://www.mdpi.com/1420-3049/28/13/5005
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Pyrazole-Scaffold-Synthesis%2C-Functionalization%2C-and-Liotta-Wu/96440f6c24f647c09340984852033036625890b0
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Source: ResearchGate, URL: https://www.researchgate.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/34085449/
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: MDPI, URL: https://www.mdpi.com/1420-3049/27/15/4873
- Knorr Pyrazole Synthesis. Source: J&K Scientific LLC, URL: https://www.jk-sci.com/knorr-pyrazole-synthesis_51.html
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI, URL: https://www.mdpi.com/1420-3049/28/10/4143
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/25261929/
- Knorr pyrazole synthesis. Source: Name-Reaction.com, URL: https://www.name-reaction.com/knorr-pyrazole-synthesis
- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. Source: Scilit, URL: https://www.scilit.net/article/10.1002/cbdv.202301826
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02549d
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source: researchgate.net, URL: https://www.researchgate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI, URL: https://www.mdpi.com/1420-3049/28/18/6491
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Source: MDPI, URL: https://www.mdpi.com/1422-0067/23/21/13136
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Source: ResearchGate, URL: https://www.researchgate.
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). Source: ResearchGate, URL: https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-BRAFV600E-BTK-PIM-1-and-haspin-kinase_fig4_370960572
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Source: IJCRT.org, URL: https://ijcrt.org/papers/IJCRT2204001.pdf
- (PDF) Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Source: ResearchGate, URL: https://www.researchgate.
- Recent advances in the therapeutic applications of pyrazolines. Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3551614/
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02549d
- Knorr Pyrazole Synthesis. Source: Chem Help Asap, URL: https://www.chemhelpasap.com/uploads/3/4/6/7/3467978/knorr_pyrazole_synthesis.pdf
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00227c
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/40091584/
- Structure–activity relationship (SAR) for pyrazole derivatives. Source: ResearchGate, URL: https://www.researchgate.
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/36361920/
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jm060935s
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865187/
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Source: Taylor & Francis Online, URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2144876
- Design rationale and Structure Activity Relationship (SAR) strategy of target compounds. Source: ResearchGate, URL: https://www.researchgate.
- Review: Anticancer Activity Of Pyrazole. Source: International Journal of Pharmaceutical Sciences, URL: https://ijpsr.com/bft-article/review-anticancer-activity-of-pyrazole/
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Source: PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945695/
- (PDF) Importance of pyrazole moiety in the field of cancer. Source: ResearchGate, URL: https://www.researchgate.net/publication/382894589_Importance_of_pyrazole_moiety_in_the_field_of_cancer
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/20598863/
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. ClinPGx [clinpgx.org]
- 18. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 24. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]
- 26. scilit.com [scilit.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable derivative, 3-Acetyl-1-methyl-1H-pyrazole , a versatile heterocyclic building block. We will explore its synthesis, delve into its rich chemical reactivity, and showcase its applications in the construction of complex molecular architectures. This document serves as an in-depth resource, providing both theoretical understanding and practical, actionable protocols for researchers in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and structural features make them "biologically privileged" scaffolds in drug discovery.[3] The pyrazole ring is a key component in a range of pharmaceuticals, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][4] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity.
This compound, in particular, offers two primary points for chemical modification: the reactive acetyl group and the pyrazole ring itself. This dual reactivity makes it an exceptionally useful synthon for generating diverse libraries of compounds for screening and development.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-methylation. A common route involves the reaction of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then selectively N-methylated and subsequently oxidized or otherwise functionalized to introduce the acetyl group at the 3-position.[5]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 68-72 °C |
| Boiling Point | ~250 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water. |
Note: These values are approximate and can vary depending on the purity of the compound.
Spectroscopic Characterization: The structure of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expect signals for the methyl protons of the acetyl group, the N-methyl protons, and the two aromatic protons on the pyrazole ring.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon, the pyrazole ring carbons, and the methyl carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is a key feature.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight will be observed.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the diverse reactions of its acetyl group and the pyrazole core.
Reactions at the Acetyl Group
The acetyl moiety is a versatile handle for a wide range of chemical transformations.
-
Knoevenagel Condensation: The methyl group of the acetyl moiety is sufficiently acidic to participate in Knoevenagel condensations with aldehydes.[6][7] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.[8]
-
Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioacetyl derivative.[9] This transformation opens up avenues to sulfur-containing heterocycles with unique properties.
-
Formation of Hydrazones and Schiff Bases: The carbonyl group readily condenses with hydrazines and primary amines to form hydrazones and Schiff bases, respectively.[10] These derivatives can be further cyclized to generate more complex heterocyclic systems.
Annulation Reactions for Fused Heterocycles
A significant application of this compound is its use as a precursor for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of great interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as enzyme inhibitors.[11][12]
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound.[11] While this compound itself is not a 3-aminopyrazole, it can be readily converted to precursors for such cyclizations. For example, the acetyl group can be transformed into a group that facilitates cyclization with a suitable partner.
Visualization of Key Synthetic Pathways
Reactivity Map of this compound
Caption: Key reactive sites of this compound.
Workflow for Knoevenagel Condensation
Caption: Experimental workflow for a Knoevenagel condensation.
Detailed Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0-1.2 eq)
-
Absolute Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound and the aromatic aldehyde.
-
Add absolute ethanol to dissolve the reactants.
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: The use of a basic catalyst like piperidine is crucial for the deprotonation of the methyl group of the acetyl moiety, which initiates the condensation with the aldehyde.[13] Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.
Applications in Drug Discovery and Materials Science
The derivatives of this compound have shown a wide range of biological activities, making them attractive targets for drug discovery programs.
-
Anticancer Agents: Pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazole precursors, have been investigated as EGFR-TK inhibitors for cancer therapy.[14]
-
Antimicrobial Agents: Various substituted pyrazoles have demonstrated antibacterial and antifungal properties.[2]
-
PI3K Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors for the treatment of inflammatory diseases and cancer.[12][15]
In materials science, the pyrazole core can be incorporated into ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers, owing to the coordinating ability of the nitrogen atoms.[10]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the construction of a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The straightforward transformations of its acetyl group, coupled with the ability to participate in annulation reactions, make it an indispensable tool for the modern synthetic chemist. Future research will likely continue to uncover new applications for this remarkable scaffold, particularly in the development of novel therapeutics and functional materials.
References
- Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. (2022-01-14).
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09).
- N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide - SpectraBase.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH.
- 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile - PMC - PubMed Central.
- Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole | Request PDF - ResearchGate. (2025-08-08).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one - MDPI.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS.
- The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis - ResearchGate.
- Synthesis of Pyrazoleacrylic Acids and Their Derivatives - Asian Publication Corporation.
- The Role of Pyrazole Derivatives in Modern Drug Discovery.
- Knoevenagel condensation of 1a and malonic acid with 20 mol% of glycine in different solvents - ResearchGate.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel... - ResearchGate.
- Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - NIH.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020-12-12).
- Current status of pyrazole and its biological activities - PMC - PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 15. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"3-Acetyl-1-methyl-1H-pyrazole" crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Acetyl-1-methyl-1H-pyrazole
Introduction
Pyrazole derivatives form a cornerstone of heterocyclic chemistry, demonstrating a vast range of biological activities that have led to their use as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[1][2][3] The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of these compounds, including solubility, stability, and bioavailability. A thorough understanding of this three-dimensional architecture is therefore paramount for rational drug design and the development of novel materials.
This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, a representative member of this important class of compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the causal logic behind experimental choices, ensuring a self-validating and authoritative narrative. We will journey from the synthesis of the molecule and the cultivation of high-quality single crystals to its definitive structural elucidation by X-ray diffraction and the computational analysis of its intricate network of intermolecular interactions.
Part 1: Synthesis and Single Crystal Growth
The prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.
Experimental Protocol: Synthesis of this compound
The synthesis can be efficiently achieved through a cyclocondensation reaction, a common strategy for forming the pyrazole core.[3][4]
-
Reaction Setup: To a solution of acetylacetone (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature. The use of methylhydrazine is critical for the regioselective formation of the 1-methyl-pyrazole isomer.
-
Condensation: The reaction mixture is then refluxed for 3-5 hours, with progress monitored by Thin-Layer Chromatography (TLC). The condensation of the hydrazine with the 1,3-dicarbonyl compound leads to the formation of the heterocyclic pyrazole ring.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography over silica gel to yield pure this compound.[5] The purity and identity are confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[6]
Methodology: Single Crystal Cultivation
The growth of a single crystal is an art guided by science, where the goal is to allow molecules to self-assemble into a perfectly ordered lattice. The slow evaporation technique is a reliable method for achieving this.
-
Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. For pyrazole derivatives, ethanol, methanol, or a mixture like ethanol-dioxane is often effective.[7][8]
-
Crystallization: A saturated solution of the purified compound is prepared in the selected solvent in a clean vial.
-
Evaporation: The vial is covered with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days at room temperature.
-
Harvesting: Once well-formed, block-shaped crystals appear, a suitable crystal is carefully selected and harvested for X-ray analysis.[5]
Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.
Experimental Workflow: SCXRD Analysis
The following diagram outlines the logical flow of an SCXRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Interpretation: Crystallographic Parameters
The refinement process yields a set of crystallographic data that describes the unit cell and the quality of the structural model. Based on analogous pyrazole structures, a representative dataset for this compound is presented below.[5][9][10][11]
| Parameter | Value (Representative) | Significance |
| Chemical Formula | C₆H₈N₂O | Defines the elemental composition of the molecule. |
| Formula Weight | 124.14 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a=9.54, b=9.58, c=11.58 | The dimensions of the unit cell edges.[11] |
| β (°) | 105.8° | The angle between the 'a' and 'c' axes in a monoclinic system.[11] |
| Volume (ų) | 1018.5 | The volume of the unit cell.[11] |
| Z | 4 | The number of molecules in one unit cell. |
| R₁ [I > 2σ(I)] | ~0.05 | A measure of the agreement between observed and calculated structure factors. |
| wR₂ (all data) | ~0.22 | A weighted residual factor based on all reflection data.[9] |
| Goodness-of-fit (S) | ~1.05 | Indicates the quality of the refinement; a value near 1.0 is ideal.[9] |
Part 3: In-Depth Structural Analysis
With the structure solved, we can now dissect the molecular geometry and the supramolecular forces that govern the crystal's architecture.
Molecular Geometry
The analysis reveals a planar pyrazole ring, a common feature of this aromatic system.[7][12] The acetyl and methyl substituents are attached to this core. The bond lengths and angles fall within expected ranges for similar heterocyclic ketones.
| Bond/Angle Parameter | Typical Value (Å or °) | Description |
| C=O (acetyl) | ~1.22 Å | The characteristic double bond of the ketone functional group. |
| C-C (acetyl) | ~1.49 Å | Single bond connecting the carbonyl carbon to the pyrazole ring. |
| N-N (pyrazole) | ~1.35 Å | The nitrogen-nitrogen single bond within the pyrazole ring. |
| C-N (pyrazole) | ~1.34 - 1.38 Å | Carbon-nitrogen bonds within the heterocyclic ring. |
| N-C-C (angle) | ~108 - 112° | Internal angles of the five-membered pyrazole ring. |
| C(pyrazole)-C(acetyl)-O | ~120° | The bond angle of the sp² hybridized carbonyl carbon. |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not a random aggregation of molecules but a highly organized assembly stabilized by a network of weak intermolecular forces. In this compound, the primary interactions are weak C-H···O and C-H···N hydrogen bonds.[1][2][9]
-
C-H···O Hydrogen Bonds: The acetyl oxygen atom is a potent hydrogen bond acceptor. It interacts with hydrogen atoms from the methyl groups and the pyrazole ring of neighboring molecules, often forming chains or dimeric motifs that are fundamental to the crystal's stability.[7][9]
-
π-π Stacking: Depending on the packing arrangement, face-to-face stacking of the aromatic pyrazole rings can occur, contributing to the overall lattice energy.[8][12]
The following diagram illustrates a potential hydrogen bonding network, a critical element in the supramolecular chemistry of the crystal.[1]
Caption: Schematic of C-H···O intermolecular hydrogen bonds.
Computational Insights: Hirshfeld Surface Analysis
To visualize and quantify these subtle interactions, Hirshfeld surface analysis is an invaluable computational tool.[8][13]
-
d_norm Surface: This surface is mapped with colors to visualize intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting key hydrogen bonding sites. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
-
2D Fingerprint Plots: These plots quantify the percentage contribution of different types of intermolecular contacts. For a molecule like this, the plot would likely show significant contributions from H···H contacts (due to the abundance of hydrogen atoms) and O···H/N···H contacts, providing quantitative evidence of the hydrogen bonds.[13]
Part 4: Correlation with Spectroscopic Data
The structural data obtained from SCXRD must be consistent with spectroscopic characterization, providing a holistic understanding of the compound.
-
FT-IR Spectroscopy: The solid-state IR spectrum would show a strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretching vibration of the acetyl group.[6][7] Bands for aromatic C-H and C=N stretching would also be present, confirming the key functional groups.[14]
-
NMR Spectroscopy: In the solid-state or in solution, the ¹H NMR spectrum would show distinct singlets for the two methyl groups (one on the pyrazole ring, one on the acetyl group) and signals for the pyrazole ring protons. The ¹³C NMR would show a characteristic downfield signal for the carbonyl carbon (~190 ppm) and other signals corresponding to the carbons of the pyrazole and methyl groups.[5][15][16] These spectra serve as a fingerprint that validates the molecular structure determined by diffraction.
Conclusion
The crystal structure analysis of this compound provides a definitive picture of its molecular and supramolecular architecture. Through a combination of synthesis, single-crystal X-ray diffraction, and computational analysis, we can elucidate the precise molecular geometry and understand how non-covalent interactions, particularly C-H···O hydrogen bonds, direct the assembly of molecules into a stable, three-dimensional lattice. This fundamental knowledge is indispensable for researchers in medicinal chemistry and materials science, as it directly impacts the compound's physical properties and, ultimately, its function and application.
References
- Shukla, R., et al. (n.d.). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Structural Chemistry & Crystallography Communication.
- Nassar, E., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o485.
- Nembenna, S., et al. (2022). Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. Crystal Growth & Design.
- Shukla, R., et al. (2015). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol. Structural Chemistry & Crystallography Communication, 2(1).
- Kavanagh, C., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University.
- Sharma, N., et al. (2015). Crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate.
- El-Gamel, N. E. A., et al. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Semantic Scholar.
- Shukla, R., et al. (2016). Important intermolecular interactions and crystal packing in I (a) and II (b). ResearchGate.
- Saeed, S., et al. (2015). Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o44-o45.
- Al-Majedy, Y. K., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Senthil, T. S., et al. (2019). The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 % doped polymer electrolytes. ResearchGate.
- Madalambika, et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497.
- Titi, A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
- Stoyanov, S. S., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
- Desai, N. C., et al. (2021). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society, 25(8), 101283.
- Yathirajan, H. S., et al. (2020). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. Journal of Molecular Structure, 1222, 128919.
- Sharma, Y., et al. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS.
- Akkurt, M., et al. (2015). Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. ResearchGate.
- Kumar, V. V., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- Njobeh, P. B., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI.
- Al-Obaidi, A. S. M. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate.
- Al-Ostoot, F. H., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole. PubChem.
- Bălășanu, R.-M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- El-Faham, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
Sources
- 1. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 2. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomphysics.net [uomphysics.net]
- 9. 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolyl-Pyrimidine Derivatives from 3-Acetyl-1-methyl-1H-pyrazole
For correspondence:
Introduction: The Significance of Pyrazolyl-Pyrimidine Scaffolds in Modern Drug Discovery
The fusion of pyrazole and pyrimidine rings to form pyrazolopyrimidine derivatives creates a class of heterocyclic compounds with significant therapeutic potential.[1][2] These scaffolds are prominent in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The unique structural arrangement of the fused bicyclic system provides a versatile framework for the development of targeted therapies, particularly as inhibitors of protein kinases.[1]
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, and the pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, both contribute to the pharmacological profile of the fused system.[2][4] This combination has led to the development of several clinically successful drugs, underscoring the importance of this structural motif in drug design.[1]
This application note provides a comprehensive guide for the synthesis of pyrazolyl-pyrimidine derivatives, starting from the readily available precursor, "3-Acetyl-1-methyl-1H-pyrazole." We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and offer insights into the characterization of the resulting compounds. The methodologies described herein are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial drug discovery settings.
The Core Synthetic Strategy: Claisen-Schmidt Condensation and Subsequent Cyclization
The primary synthetic route to pyrazolyl-pyrimidine derivatives from this compound involves a two-step process: a Claisen-Schmidt condensation followed by a cyclization reaction. This approach is widely utilized for the synthesis of chalcones and their subsequent conversion to various heterocyclic systems.[5][6]
Step 1: The Claisen-Schmidt Condensation - Formation of a Pyrazolyl Chalcone Intermediate
The initial step is a base-catalyzed Claisen-Schmidt condensation between this compound and a suitable aromatic aldehyde.[7][8] This reaction forms a pyrazolyl-containing chalcone, which is an α,β-unsaturated ketone. The mechanism involves the deprotonation of the α-carbon of the acetyl group on the pyrazole ring by a base (e.g., sodium hydroxide or potassium hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated chalcone.
The choice of the aromatic aldehyde is crucial as it introduces structural diversity into the final pyrazolyl-pyrimidine product. A wide range of substituted benzaldehydes can be employed to modulate the physicochemical and pharmacological properties of the target molecules.
Step 2: Cyclization to the Pyrazolyl-Pyrimidine Core
The newly synthesized pyrazolyl chalcone serves as the key intermediate for the construction of the pyrimidine ring. This is typically achieved by reacting the chalcone with a binucleophilic reagent such as guanidine or urea in the presence of a base. The reaction proceeds via a Michael addition of the nucleophile to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to afford the final pyrazolyl-pyrimidine derivative.
This cyclization step is a powerful method for creating the fused heterocyclic system and allows for further points of diversification depending on the chosen nucleophile.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be synthesized according to literature procedures or purchased from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of a Representative Pyrazolyl Chalcone (Intermediate)
This protocol describes the synthesis of (E)-1-(1-methyl-1H-pyrazol-3-yl)-3-(phenyl)prop-2-en-1-one.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add a 20% aqueous solution of sodium hydroxide (1 mL) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a desiccator.
-
The crude product can be purified by recrystallization from ethanol to yield the pure pyrazolyl chalcone.
Synthesis of a Representative Pyrazolyl-Pyrimidine Derivative
This protocol describes the synthesis of 5-(1-methyl-1H-pyrazol-3-yl)-7-phenylpyrazolo[1,5-a]pyrimidine.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the synthesized pyrazolyl chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL).
-
Add sodium ethoxide (prepared by dissolving a small piece of sodium in absolute ethanol) or another suitable base to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure pyrazolyl-pyrimidine derivative.
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point (m.p.): To assess the purity of the final products.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of pyrazolyl-pyrimidine derivatives from this compound.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 3. Research Progress of Synthesis and Pharmacological Activity of Pyrazolo Pyrimidine Derivatives [journal11.magtechjournal.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Application of 3-Acetyl-1-methyl-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically successful kinase inhibitors.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in the development of targeted cancer therapies.[1][2] Among the various pyrazole building blocks, 3-Acetyl-1-methyl-1H-pyrazole emerges as a particularly valuable precursor. Its acetyl group offers a reactive handle for elaboration into key pharmacophoric elements, most notably the 3-aminopyrazole moiety, which is crucial for establishing hinge-binding interactions within the ATP-binding site of many kinases.[3][4]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potent and selective kinase inhibitors. We will delve into the strategic conversion of the acetyl group to a vital amino functionality and its subsequent incorporation into a pyrazolo[3,4-d]pyrimidine core, a common framework in numerous kinase inhibitors.[3][5]
Part 1: The Gateway Transformation: From Acetyl to Amino Functionality
The conversion of the acetyl group of this compound into an amino group is a pivotal first step in its utilization as a kinase inhibitor precursor. A robust and reliable method to achieve this is through a two-step sequence involving oximation followed by a Beckmann rearrangement and subsequent hydrolysis.
Protocol 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole Hydrochloride
This protocol details the conversion of this compound to its corresponding amine hydrochloride salt.
Step 1: Oximation of this compound
-
Reaction: this compound is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Detailed Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound oxime. The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Beckmann Rearrangement and Hydrolysis
-
Reaction: The oxime is subjected to a Beckmann rearrangement using a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to yield the corresponding acetamide. Subsequent hydrolysis under acidic conditions affords the desired amine.[6][7]
-
Detailed Procedure:
-
Carefully add the crude this compound oxime (1.0 eq) to pre-heated polyphosphoric acid at 120-130 °C with stirring.
-
Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-acetamido-1-methyl-1H-pyrazole.
-
To the crude acetamide, add a 6 M solution of hydrochloric acid and reflux the mixture for 4-8 hours.
-
After cooling, the solution is concentrated under reduced pressure to yield 3-Amino-1-methyl-1H-pyrazole hydrochloride as a solid.
-
Part 2: Constructing the Kinase Inhibitor Core: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold
With the key intermediate, 3-Amino-1-methyl-1H-pyrazole, in hand, we can now proceed to construct the pyrazolo[3,4-d]pyrimidine core, a scaffold present in numerous kinase inhibitors targeting enzymes like cyclin-dependent kinases (CDKs) and Src family kinases.[3][5]
Protocol 2: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Derivative
This protocol outlines the synthesis of a model anilino-substituted pyrazolo[3,4-d]pyrimidine, a common structural motif in kinase inhibitors.
Step 1: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction: 3-Amino-1-methyl-1H-pyrazole reacts with ethyl cyanoacetate to form an intermediate which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidin-4-one core.[8]
-
Detailed Procedure:
-
A mixture of 3-Amino-1-methyl-1H-pyrazole hydrochloride (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol is heated to reflux for 4 hours.
-
After cooling, the resulting precipitate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is collected by filtration.
-
The isolated intermediate is then heated in an excess of formamide at 190 °C for 8 hours.[8]
-
Upon cooling, the product, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, precipitates and is collected by filtration, washed with water, and dried.
-
Step 2: Chlorination of the Pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction: The pyrimidinone is converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
-
Detailed Procedure:
-
A mixture of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in phosphorus oxychloride (10 eq) is heated at reflux for 6 hours.[8]
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with water, and dried.
-
Step 3: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
Reaction: The 4-chloro-pyrazolo[3,4-d]pyrimidine undergoes a nucleophilic aromatic substitution with a desired aniline to install the side chain characteristic of many kinase inhibitors.
-
Detailed Procedure:
-
To a solution of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired aniline derivative (e.g., 4-aminophenol, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
The product will precipitate out of the solution and can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the final 4-anilino-pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold.
-
Data Presentation
| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity (by HPLC) |
| Protocol 1, Step 1 | This compound | This compound oxime | Hydroxylamine HCl, Sodium Acetate | >90% | >95% |
| Protocol 1, Step 2 | This compound oxime | 3-Amino-1-methyl-1H-pyrazole HCl | Polyphosphoric Acid, HCl | 70-80% | >98% |
| Protocol 2, Step 1 | 3-Amino-1-methyl-1H-pyrazole HCl | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ethyl (ethoxymethylene)cyanoacetate, Formamide | 80-90% | >97% |
| Protocol 2, Step 2 | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | POCl₃ | 85-95% | >98% |
| Protocol 2, Step 3 | 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 4-((Substituted-phenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Substituted Aniline, DIPEA | 60-80% | >99% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route from this compound to a kinase inhibitor scaffold.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.
Conclusion and Future Perspectives
This compound serves as a cost-effective and versatile starting material for the synthesis of complex kinase inhibitors. The protocols outlined in this guide provide a clear and reproducible pathway from this simple building block to a valuable pyrazolo[3,4-d]pyrimidine scaffold, which can be further diversified to target a wide range of kinases. The key transformation via oximation and Beckmann rearrangement opens the door to the crucial 3-aminopyrazole intermediate, highlighting the importance of strategic functional group interconversion in drug discovery. Future work in this area could focus on developing even more efficient and greener methods for the acetyl-to-amino conversion and exploring the utility of this compound in multicomponent reactions to rapidly generate libraries of novel kinase inhibitors.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. NIH. [Link]
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
- Beckmann Rearrangement. Master Organic Chemistry. [Link]
- Beckmann rearrangement. Wikipedia. [Link]
- Beckmann Rearrangement. Organic Chemistry Portal. [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Synthesis and Application of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of pyrazole-based chalcones through the reaction of 3-Acetyl-1-methyl-1H-pyrazole with various aromatic aldehydes. The protocols and insights are designed to be a practical resource for chemists engaged in synthetic methodology and medicinal chemistry research.
Introduction: The Significance of Pyrazole-Chalcone Hybrids
The fusion of pyrazole and chalcone scaffolds into a single molecular entity has emerged as a highly fruitful strategy in medicinal chemistry. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are core components of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban[1][2]. Their prevalence in pharmaceuticals stems from their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][3].
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring α,β-unsaturated ketones that serve as precursors for flavonoids[1]. They too possess a wide spectrum of biological activities[4]. The reaction of an acetyl-substituted pyrazole, such as this compound, with an aromatic aldehyde via the Claisen-Schmidt condensation yields a hybrid molecule. These pyrazole-based chalcones often exhibit enhanced or novel pharmacological profiles, making them compelling targets for drug discovery and development programs[5][6].
This guide details the underlying chemical principles, provides robust experimental protocols, and discusses the applications of these valuable compounds.
Chemical Principles: The Claisen-Schmidt Condensation Mechanism
The synthesis of pyrazole-based chalcones from this compound and aromatic aldehydes is a classic base-catalyzed Claisen-Schmidt condensation[6][7][8]. This reaction involves the cross-aldol condensation between a ketone (in this case, the acetylpyrazole) and an aldehyde that cannot enolize (the aromatic aldehyde).
The Causality Behind the Mechanism:
-
Enolate Formation: The reaction is initiated by a base (e.g., NaOH, KOH) which abstracts an acidic α-proton from the methyl group of the 3-acetyl moiety. This is the critical step, as it forms a resonance-stabilized enolate, a potent nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically an alcohol like ethanol), yielding a β-hydroxy ketone (an aldol addition product).
-
Dehydration: This β-hydroxy ketone intermediate is readily dehydrated under the basic reaction conditions. The abstraction of a proton from the α-carbon (now highly acidic due to the adjacent carbonyl) and the subsequent elimination of a hydroxide ion results in the formation of a stable, conjugated α,β-unsaturated ketone system—the chalcone. This final dehydration step is the thermodynamic driving force for the reaction.
Caption: Figure 1: Claisen-Schmidt Condensation Mechanism
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process monitoring to ensure reaction completion and purification steps to achieve high-purity final products.
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
This is the most common and reliable method for synthesizing pyrazole-based chalcones[7][8][9].
Materials & Reagents:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol (Absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F254), filtration apparatus.
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.1 eq.) in a minimal amount of absolute ethanol with stirring.
-
Catalyst Addition: To this stirring solution, add a catalytic amount of aqueous NaOH or KOH (e.g., a few pellets or a 20% aqueous solution) at room temperature[2]. The solution will often change color, indicating the onset of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Product Precipitation & Isolation: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice or ice-cold water with constant stirring[2]. This step quenches the reaction and causes the water-insoluble chalcone product to precipitate.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes the base catalyst and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in a desiccator or a vacuum oven. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified pyrazole-chalcone derivative[2].
Protocol 2: Green Chemistry Approach using PEG-400
This method utilizes Polyethylene Glycol (PEG-400) as a recyclable and efficient reaction medium, aligning with the principles of green chemistry[2].
Materials & Reagents:
-
Same as Protocol 1, but with PEG-400 replacing ethanol as the solvent.
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve equimolar amounts (1.0 eq. each) of this compound and the aromatic aldehyde in PEG-400 (approx. 10 mL per mmol of reactant) in a round-bottom flask[2].
-
Catalyst Addition: Slowly add a 20% aqueous solution of NaOH to the mixture while stirring[2].
-
Reaction and Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor completion via TLC as described in Protocol 1[2].
-
Precipitation and Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate out of the aqueous solution[2].
-
Filtration and Purification: Filter, wash the solid with water, and dry. Recrystallize from ethanol to obtain the pure product[2]. The PEG-400 remains in the aqueous filtrate and can potentially be recovered and reused.
Caption: Figure 2: General Experimental Workflow
Data Presentation & Product Characterization
The reaction is versatile and generally provides good to excellent yields with a range of substituted aromatic aldehydes.
Table 1: Representative Reaction Data for the Synthesis of (E)-3-(Aryl)-1-(1-methyl-1H-pyrazol-3-yl)prop-2-en-1-ones
| Aromatic Aldehyde Substituent | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methoxy | NaOH | EtOH | 3 | RT | 88-92 | [8][10] |
| 4-Chloro | KOH | EtOH | 4 | RT | 85-90 | [7] |
| 4-Nitro | NaOH | EtOH | 2.5 | RT | 91 | [8] |
| 2,4-Dichloro | NaOH | EtOH | 5 | RT | 84 | [11] |
| Thiophene-2-carbaldehyde | NaOH | EtOH | 4 | RT | ~80 | [7] |
| Furan-2-carbaldehyde | NaOH | EtOH | 3 | RT | ~75 | [7] |
| Unsubstituted (Benzaldehyde) | NaOH | EtOH | 4 | 55 | 88 | [9] |
Note: RT = Room Temperature. Yields are approximate and can vary based on specific conditions and purification efficiency.
Product Characterization: The structure of the synthesized chalcones can be confirmed using standard spectroscopic techniques:
-
¹H NMR: The two vinylic protons of the α,β-unsaturated system typically appear as two distinct doublets in the δ 6.8-7.9 ppm range, with a large coupling constant (J ≈ 16 Hz) confirming the E (trans) configuration[2]. The pyrazole proton appears as a singlet around δ 8.3 ppm[2].
-
¹³C NMR: The carbonyl carbon signal is observed around δ 175-190 ppm.
-
IR Spectroscopy: A strong absorption band for the C=O stretch is seen around 1660 cm⁻¹, and a C=C stretch appears around 1590-1610 cm⁻¹[2].
-
Mass Spectrometry: Confirms the molecular weight and formula of the synthesized compound[2].
Applications in Drug Development
The pyrazole-chalcone framework is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.
-
Anticancer Activity: Many pyrazole-chalcone derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, certain derivatives have shown potent activity against breast (MCF-7), prostate (PC3), and pancreatic (PACA2) cancer cell lines[6][7]. The mechanism often involves inducing apoptosis or inhibiting key kinases involved in cell proliferation[6].
-
Anti-inflammatory Activity: Inspired by the pyrazole-containing COX-2 inhibitor Celecoxib, researchers have developed chalcone hybrids that also target the cyclooxygenase enzymes. These compounds are investigated as potentially safer anti-inflammatory agents[5].
-
Antimicrobial and Antifungal Activity: The conjugated system and heterocyclic nature of these compounds make them effective against various bacterial and fungal strains[12]. They represent a promising avenue for the development of new antimicrobial agents to combat drug resistance.
The straightforward and efficient synthesis via the Claisen-Schmidt condensation makes this class of compounds highly accessible for screening and lead optimization in drug discovery pipelines.
References
- A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.).
- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
- Saleena, L. M., & Sreekumar, S. (2021). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Synthesis, 18(6), 636-656. [Link]
- Jadhav, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of Applied Pharmaceutical Science, 12(1), 103-113. [Link]
- Patel, K. D., et al. (2021). Synthesis and biological study of some new chalcone and pyrazole derivatives. Journal of Chemical, Biological and Physical Sciences, 11(3), 235-244. [Link]
- Abdel-Wahab, B. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(31), 22123-22141. [Link]
- Al-Ostath, R. S., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Chemistry, 2020, 8871631. [Link]
- Rathod, V. M., et al. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
- Ramadhani, F. A., et al. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains: Jurnal Ilmiah Kefarmasian, 9(3), 655-664. [Link]
- Abdel-Wahab, B. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(31), 22123-22141. [Link]
- Urbonavičius, A., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3752. [Link]
- Urbonavičius, A., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. University of Bari Aldo Moro Institutional Research Archive.[Link]
- Request PDF on ResearchGate. (n.d.). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines.
- Butler, C. A., et al. (2016). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (116), 54562. [Link]
- Al-Issa, S. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4992. [Link]
- Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4646-4651. [Link]
- Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Urbonavičius, A., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol.
Sources
- 1. View of A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [mdpi.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Regioselective N-Alkylation of Pyrazole Derivatives
Abstract
N-alkylated pyrazoles are foundational scaffolds in medicinal chemistry and materials science. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge: controlling the regioselectivity of N-alkylation to favor the desired N1 or N2 isomer. This guide provides an in-depth analysis of the factors governing this selectivity and offers detailed, field-proven protocols for several robust alkylation methodologies. We will explore classical SN2 conditions, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction, explaining the mechanistic rationale behind each protocol's design. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal N-alkylation strategy for their specific pyrazole derivatives.
The Core Challenge: Regioselectivity in Pyrazole Alkylation
The synthetic utility of pyrazole derivatives is often dictated by the specific nitrogen atom bearing the alkyl substituent. The two adjacent nitrogen atoms, N1 and N2, possess similar electronic properties, frequently leading to the formation of a mixture of regioisomers during alkylation.[1] This complicates purification and reduces the overall yield of the desired product.
Achieving regioselectivity is a delicate balance of several interconnected factors:
-
Steric Effects: This is often the most dominant factor. Alkylation typically occurs at the less sterically hindered nitrogen atom.[1][2] A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regiochemical outcome.[1] For instance, certain base/solvent combinations are known to favor N1-alkylation.[1]
-
Alkylating Agent: The structure of the electrophile itself plays a crucial role. Sterically demanding alkylating agents have been developed specifically to achieve high selectivity.[1][3][4]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=6]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];
} caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.
Classical N-Alkylation via SN2 Pathway
The most common method for N-alkylation involves the deprotonation of the pyrazole N-H with a suitable base, followed by a nucleophilic attack of the resulting pyrazolide anion on an alkyl halide.
Principle & Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: A base removes the acidic proton from the pyrazole N-H, generating a resonance-stabilized pyrazolide anion.
-
Nucleophilic Attack: The pyrazolide anion, acting as a nucleophile, attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group in a typical SN2 fashion.
dot graph G { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, width=7.5]; node [shape=plaintext, fontsize=10, fontname="Helvetica"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];
} caption: General mechanism for base-mediated N-alkylation.
Critical Parameter Selection
The success and regioselectivity of the classical method hinge on the careful selection of the base and solvent.
| Parameter | Options | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃ | Mild, inexpensive, and easy to handle. Cesium carbonate (Cs₂CO₃) is often superior, promoting reactions more efficiently due to the "cesium effect," which involves better solvation of the carbonate and a more 'naked' and reactive pyrazolide anion.[5][6][7][8] It is particularly effective in solvents like DMF or acetonitrile.[7] |
| NaH | A strong, non-nucleophilic base ideal for weakly acidic pyrazoles.[1] It requires strictly anhydrous conditions (typically in THF or DMF) as it reacts violently with water. The reaction generates H₂ gas, which must be safely vented. | |
| Solvent | DMF, Acetonitrile (MeCN) | Polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base (e.g., K⁺, Cs⁺) while leaving the pyrazolide anion relatively free to act as a nucleophile. |
| THF, Dioxane | Less polar options often used with stronger bases like NaH. Anhydrous conditions are critical. | |
| Alkylating Agent | Alkyl Iodides > Bromides > Chlorides | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). For less reactive pyrazoles, switching from an alkyl chloride to a bromide or iodide can significantly improve reaction rates and yield.[1] |
Detailed Protocol: N-Alkylation using Cs₂CO₃ in DMF
This protocol provides a general and highly effective method for the N-alkylation of a wide range of pyrazole derivatives.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Alkyl Halide (R-X) (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Add cesium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyrazole regioisomers.
Self-Validation: The N1:N2 ratio of the crude product can be accurately determined using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each isomer.[1]
Advanced & Alternative Protocols
Phase-Transfer Catalysis (PTC)
PTC is an exceptionally powerful technique for N-alkylation, especially when dealing with reactants that are mutually insoluble (e.g., an aqueous base and an organic substrate).[9][10] It enhances reaction rates, allows for milder conditions, and can sometimes be performed without any organic solvent.[9][10][11]
Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyrazolide anion from the solid or aqueous basic phase into the organic phase where the alkylating agent resides, facilitating the reaction.
Detailed Protocol: Solvent-Free PTC N-Alkylation This environmentally friendly protocol offers high yields and simplifies workup.[10]
Materials:
-
Pyrazole (1.0 eq)
-
Alkyl Halide (1.0 eq)
-
Potassium Hydroxide (KOH), powdered (2.0-3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.03-0.05 eq)
Procedure:
-
In a round-bottom flask, thoroughly mix the pyrazole, powdered KOH, and a catalytic amount of TBAB.[10][11]
-
Add the alkyl halide to the solid mixture.[11]
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The reaction is often exothermic.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add water and diethyl ether or ethyl acetate to the reaction mixture.
-
Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can often be purified by vacuum distillation or column chromatography.[10]
Mitsunobu Reaction
The Mitsunobu reaction is a premier method for alkylating pyrazoles using an alcohol instead of an alkyl halide.[12][13] It proceeds under mild, neutral conditions and is known for its characteristic inversion of stereochemistry at the alcohol's carbon center.[14]
Principle: An alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14] The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group.
Detailed Protocol: Mitsunobu N-Alkylation
Materials:
-
Substituted Pyrazole (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted pyrazole, alcohol, and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere.[15]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD dropwise to the cooled solution.[15] A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by flash column chromatography.
Protocol Selection and Troubleshooting
Choosing the right protocol is critical for success. The following workflow provides a decision-making framework.
Common Troubleshooting Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation. 2. Alkylating agent is not reactive enough. 3. Insufficient reaction time/temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1] 2. Use a more reactive alkyl halide (e.g., switch from R-Cl to R-I) or add a catalytic amount of NaI or KI. 3. Increase temperature or reaction time. |
| Poor Regioselectivity | 1. Minimal steric or electronic bias in the substrate. 2. Reaction conditions favor mixture formation. | 1. Use a sterically bulky alkylating agent to amplify minor steric differences.[1] 2. Systematically screen different base/solvent combinations (e.g., Cs₂CO₃/DMF, K₂CO₃/MeCN, NaH/THF). |
| Byproduct Formation | 1. (Mitsunobu) Difficulty removing triphenylphosphine oxide. 2. (PTC) Base-catalyzed isomerization or decomposition. | 1. Optimize chromatography; sometimes precipitating the byproduct from a nonpolar solvent (e.g., ether/hexanes) before chromatography is effective. 2. Use milder conditions (lower temperature) or a less aggressive base.[10] |
Conclusion
The regioselective N-alkylation of pyrazoles is a controllable process when the interplay of steric, electronic, and conditional factors is properly understood. For general applications, the classical method using cesium carbonate in DMF offers a robust and high-yielding entry point. Phase-Transfer Catalysis provides a greener, often more efficient alternative, particularly for large-scale synthesis. For the direct use of alcohols or with base-sensitive substrates, the Mitsunobu reaction remains the gold standard. By applying the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of N-alkylated pyrazoles with greater control and efficiency.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Vertex AI Search.
- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem.
- Technical Support Center: Regioselective N-Alkyl
- Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi AppTec.
- Cravotto, G., et al. (2007).
- Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2020).
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2010).
- Cesium carbonate as a mediated inorganic base in some organic transform
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Caesium carbon
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. (2023).
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024).
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024).
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 7. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Application Note: A Validated Protocol for the Synthesis of Ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate
Abstract
This application note provides a detailed, two-step experimental protocol for the synthesis of ethyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate, a key building block in medicinal chemistry and materials science. The described methodology is built upon established literature precedents and offers insights into the critical parameters for achieving high yield and purity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of modern synthetic chemistry, exhibiting a broad spectrum of biological activities that have led to their incorporation into numerous pharmaceutical agents. The target molecule, ethyl this compound-5-carboxylate, is a versatile intermediate. The presence of multiple reactive sites—the acetyl group, the ester, and the pyrazole ring itself—allows for diverse downstream modifications, making it a valuable scaffold for the synthesis of kinase inhibitors and other therapeutic candidates. This protocol details a reliable pathway to access this important compound.
Retrosynthetic Analysis and Strategy
The synthesis is approached in a two-step sequence. The core pyrazole ring is first constructed, followed by N-methylation to yield the final product. This strategy allows for the controlled introduction of substituents and facilitates purification at each stage.
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate. This key intermediate is synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound. This method is highly efficient for constructing the pyrazole heterocycle.
Step 2: N-methylation. The second step involves the selective methylation of the pyrazole nitrogen. This is achieved under basic conditions to deprotonate the pyrazole N-H, followed by nucleophilic attack on a methylating agent.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Butyne-2-one | Reagent | Major Supplier | Flammable and toxic. Handle with care. |
| Ethyl diazoacetate | Reagent | Major Supplier | Potentially explosive. Follow safety protocols. |
| Diethyl ether | Anhydrous | Major Supplier | Use in a well-ventilated fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier | |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Major Supplier | |
| Iodomethane (CH₃I) | Reagent | Major Supplier | Toxic and volatile. Handle with care. |
| Ethyl acetate (EtOAc) | ACS Grade | Major Supplier | |
| Hexane | ACS Grade | Major Supplier | |
| Water | Deionized | - | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Major Supplier | |
| Silica gel | 230-400 mesh | Major Supplier | For column chromatography. |
Step 1: Synthesis of Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
This procedure is adapted from established methods for pyrazole synthesis.[1]
Reaction Scheme:
-
3-Butyne-2-one + Ethyl diazoacetate → Ethyl 3-acetyl-1H-pyrazole-5-carboxylate
Procedure:
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 25.0 g of 3-butyne-2-one in 200 mL of anhydrous diethyl ether.
-
Reagent Addition: While stirring the solution, slowly add 41.9 g of ethyl diazoacetate dropwise. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the buildup of the potentially unstable diazo compound.
-
Reaction Progression: After the addition is complete, continue stirring for 30 minutes. The reaction is exothermic, and the diethyl ether may begin to reflux.[1]
-
Reaction Completion and Isolation: Continue stirring for an additional hour. After this period, cool the reaction mixture in an ice bath (0 °C) for one hour to facilitate precipitation of the product.[1]
-
Filtration: Collect the resulting white solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Drying: Dry the solid under vacuum to yield ethyl 3-acetyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of Ethyl this compound-5-carboxylate
This N-methylation protocol is based on a reported procedure.[2]
Reaction Scheme:
-
Ethyl 3-acetyl-1H-pyrazole-5-carboxylate + Iodomethane → Ethyl this compound-5-carboxylate
Procedure:
-
Reaction Setup: To a solution of ethyl 3-acetyl-1H-pyrazole-5-carboxylate (7 g, 38.4 mmol) in 100 mL of anhydrous DMF, add cesium carbonate (18.78 g, 57.6 mmol). Causality Note: Cesium carbonate is a strong base that effectively deprotonates the pyrazole N-H, creating the nucleophile for the subsequent methylation step.
-
Methylation: At room temperature (25 °C), add iodomethane (3.12 mL, 50.0 mmol) to the suspension.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, add 50 mL of ethyl acetate to the reaction mixture. Wash the organic phase with water (100 mL) to remove DMF and excess salts.[2]
-
Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product from Step 2 should be purified by flash chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., 2:8) is a good starting point for elution.[3]
-
Characterization: The structure and purity of the final product, ethyl this compound-5-carboxylate, can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.21 (s, 1 H), 4.32 (q, J=7.14 Hz, 2 H), 4.17 (s, 3 H), 2.50 (s, 3 H), 1.32 (t, J=7.14 Hz, 3 H).[3]
-
Experimental Workflow and Visualization
The overall synthetic workflow is depicted in the following diagram.
Caption: Workflow for the synthesis of ethyl this compound-5-carboxylate.
Trustworthiness and Self-Validation
-
Reaction Monitoring: Each step of the protocol includes guidance on monitoring the reaction's progress, typically through TLC. This allows the researcher to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step or workup.
-
Purification: The inclusion of a robust purification step (flash chromatography) is essential for obtaining the target compound in high purity.
-
Spectroscopic Verification: The final validation of the synthesis is achieved through spectroscopic analysis. The provided ¹H NMR data serves as a benchmark for confirming the identity and purity of the synthesized ethyl this compound-5-carboxylate.[3]
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of ethyl this compound-5-carboxylate. By detailing the experimental procedure and the rationale behind key steps, this guide is intended to empower researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
- Pyrazolyl-pyrimidine derivatives as kinase inhibitors. Google Patents (US9284298B2).
- INDAZOLE DERIVATIVES AND THEIR USE AS MODULATORS OF RORgammaT. Google Patents (WO2022010828A1).
Sources
Application Notes & Protocols: The Utility of 3-Acetyl-1-methyl-1H-pyrazole in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the development of modern crop protection agents.[1][2][3] Its structural versatility and favorable physicochemical properties have enabled its incorporation into a multitude of commercially successful fungicides, insecticides, and herbicides.[3][4][5] Compounds built upon this scaffold often exhibit high biological efficacy, desirable metabolic profiles, and novel modes of action, making them indispensable tools for managing agricultural pests and diseases.[1][6]
Within this important class of compounds, 3-Acetyl-1-methyl-1H-pyrazole emerges as a critical and versatile synthetic intermediate. Its structure combines the stable, N-methylated pyrazole core with a reactive acetyl group at the 3-position. This acetyl moiety serves as a chemical handle, allowing for a wide range of subsequent transformations to build more complex and biologically active molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, focusing on its role in the creation of potent fungicides, and provides detailed protocols for its derivatization.
Section 1: this compound as a Strategic Synthetic Intermediate
The utility of this compound stems from the distinct reactivity of its functional groups. The N-methyl group at position 1 prevents tautomerization and provides metabolic stability, while the acetyl group at position 3 is the primary site for synthetic elaboration.
The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are acidic, enabling enolate formation. This dual reactivity allows for a diverse set of chemical transformations, including:
-
Condensation Reactions: Formation of chalcones, pyrazolines, and other heterocyclic systems.[5][7]
-
Oxidation: Conversion of the acetyl group into a carboxylic acid, a crucial step for the synthesis of pyrazole carboxamide fungicides.
-
Halogenation: Introduction of halogens at the methyl position to create other reactive intermediates.
-
Reduction: Conversion to an alcohol for further functionalization.
This synthetic flexibility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Section 2: Core Application in the Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
A paramount application of pyrazole-derived intermediates is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[8] This class of fungicides has seen remarkable commercial success due to its broad-spectrum activity and high efficacy against a wide range of plant pathogens.[2] Many leading SDHIs, such as Bixafen, Penflufen, and Isopyrazam, feature a pyrazole carboxamide core structure.[1]
The general synthetic strategy involves converting an intermediate like this compound into its corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid . This acid is then coupled with a carefully selected substituted aniline or other amine fragment, which is crucial for tuning the biological activity and spectrum of the final product.
The mechanism of action for these fungicides involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi.[8][9] This disruption of cellular energy production leads to the cessation of fungal growth and, ultimately, cell death.[2][9]
Data Summary: Pyrazole-Based Agrochemicals
| Agrochemical Class | Mode of Action | Example Commercial Products | Role of Pyrazole Core |
| Fungicides (SDHIs) | Inhibition of Succinate Dehydrogenase (Complex II) | Bixafen, Fluxapyroxad, Penflufen, Penthiopyrad | Forms the core carboxamide scaffold essential for binding to the target enzyme.[1] |
| Insecticides | GABA-gated chloride channel antagonist | Fipronil (and derivatives) | Provides the structural framework for interaction with the insect's nervous system.[10] |
| Herbicides | Various (e.g., PPO inhibitors) | Pyrasulfotole, Topramezone | Acts as a stable platform for attaching various pharmacophores that confer herbicidal activity. |
| Antiviral Agents | Inhibition of viral coat protein (CP) assembly | Experimental Pyrazole Derivatives | Binds to viral proteins, disrupting the viral life cycle.[3] |
Section 3: Detailed Synthetic Protocols
The following protocols describe a validated two-step sequence to convert this compound into a fungicidally relevant pyrazole carboxamide, a process central to the development of SDHI fungicides.
Logical Workflow for Synthesis
Caption: Synthetic pathway from starting material to final agrochemical product.
Protocol 1: Oxidation via Haloform Reaction
Objective: To synthesize 1-methyl-1H-pyrazole-3-carboxylic acid from this compound.
Causality: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids. The use of sodium hypobromite (formed in situ from bromine and sodium hydroxide) provides an effective oxidizing agent under basic conditions, which facilitates the deprotonation of the methyl group adjacent to the carbonyl.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
1,4-Dioxane
-
Water (deionized)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (4.0 eq) in water. Cool the solution to 0-5 °C using an ice bath.
-
Hypobromite Formation: Slowly add bromine (1.1 eq) to the cold NaOH solution via a dropping funnel. Maintain the temperature below 10 °C. Stir for 15-20 minutes until the bromine color dissipates, forming a solution of sodium hypobromite.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Reaction: Add the pyrazole solution dropwise to the cold sodium hypobromite solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C and quench any excess hypobromite by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.
-
Acidification & Isolation: Slowly acidify the mixture to pH 2-3 with concentrated HCl. A white precipitate of 1-methyl-1H-pyrazole-3-carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling to Synthesize a Pyrazole Carboxamide
Objective: To synthesize N-(substituted-phenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Causality: This protocol utilizes a standard peptide coupling reaction. Oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate. This intermediate readily reacts with the nucleophilic amine. A base like triethylamine is used to neutralize the HCl generated during the reaction, driving it to completion. The synthesis of pyrazole carboxamides often involves refluxing with SOCl₂ to create the acid chloride, followed by reaction with the desired amine.
Materials:
-
1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride (1.5 eq)
-
Substituted aniline (e.g., 2-chloroaniline) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: Suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole-3-carbonyl chloride.
-
Amine Addition: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the amine solution to 0 °C and slowly add the acid chloride solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(substituted-phenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the amide coupling protocol.
Conclusion and Future Outlook
This compound is a demonstrably valuable and versatile building block in the synthesis of agrochemicals, particularly high-value SDHI fungicides. The protocols outlined here provide a robust pathway for its conversion into complex, biologically active molecules. The ongoing challenge of fungicide and insecticide resistance necessitates the continuous development of novel active ingredients.[1] The pyrazole scaffold, accessed through intermediates like this compound, will undoubtedly remain a focal point for research. Future work will likely involve using this intermediate to explore novel substitutions on the pyrazole ring and to construct innovative toxophores, leading to the next generation of crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
- Pyrazole derivatives: Recent advances in discovery and development of pesticides.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. RSC Advances. [Link]
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 3-Acetyl-1-methyl-1H-pyrazole in the Development of Novel Anti-Inflammatory Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of 3-Acetyl-1-methyl-1H-pyrazole as a potential anti-inflammatory agent. This document outlines the scientific rationale, a proposed synthetic route, and detailed protocols for a tiered screening approach, from initial in vitro assays to in vivo proof-of-concept studies.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1][3] However, their use can be associated with significant gastrointestinal and cardiovascular side effects, driving the search for safer and more effective anti-inflammatory therapeutics.[1][3]
The pyrazole heterocycle is a well-established scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] A prominent example is Celecoxib, a selective COX-2 inhibitor, which showcases the therapeutic potential of the pyrazole core.[1][3] The versatility of the pyrazole ring allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This has led to the development of numerous pyrazole derivatives with significant anti-inflammatory activity.[3][7]
This guide focuses on a specific, yet under-explored derivative, This compound . We will present a logical workflow for its synthesis and subsequent evaluation as a novel anti-inflammatory candidate. The protocols herein are designed to be robust and self-validating, providing a clear path from compound synthesis to preclinical evaluation.
Synthesis of this compound
Proposed Synthetic Pathway:
A logical approach involves the reaction of acetylacetone (a 1,3-dicarbonyl compound) with methylhydrazine. This reaction typically proceeds in a solvent such as ethanol or acetic acid and may be heated to drive the reaction to completion. The initial condensation would likely form a mixture of pyrazole regioisomers. Subsequent acetylation of the pyrazole nitrogen would not be necessary due to the use of methylhydrazine. The final step would be the introduction of the acetyl group at the 3-position, which may require specific reaction conditions to ensure correct regioselectivity.
A more direct, one-pot synthesis could also be explored, potentially involving the reaction of a β-keto-acetylenic precursor with methylhydrazine.
Illustrative Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
In Vitro Evaluation of Anti-Inflammatory Activity
A tiered in vitro screening cascade is essential to determine the anti-inflammatory potential of this compound and to elucidate its mechanism of action.
Primary Screening: COX-2 Inhibition Assay
Given that many pyrazole derivatives exert their anti-inflammatory effects through COX-2 inhibition, this is a logical starting point for screening.[1][3]
Principle: The assay measures the peroxidase activity of recombinant COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[1][2] The reduction in the rate of color development in the presence of the test compound indicates inhibition.
Protocol: Colorimetric COX-2 (ovine) Inhibitor Screening Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Stock: Prepare a stock solution in a suitable solvent.
-
COX-2 Enzyme: Use a commercially available recombinant ovine COX-2.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
TMPD (Chromogen): Prepare a stock solution in a suitable solvent.
-
Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of final assay concentrations.
-
Positive Control: Use a known COX-2 inhibitor, such as Celecoxib.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (or DMSO for the vehicle control).
-
Add 10 µL of the positive control to designated wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic read.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation:
| Compound | COX-2 IC₅₀ (µM) |
| This compound | Experimental |
| Celecoxib (Positive Control) | Expected Value |
Secondary Screening: Cytokine Release in Macrophages
To assess the broader anti-inflammatory potential beyond COX-2 inhibition, the effect on pro-inflammatory cytokine production in immune cells should be evaluated. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a widely used model for this purpose.[3][8]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] The ability of this compound to suppress the release of these cytokines is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the treated groups to the LPS-stimulated vehicle control group.
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound.
-
Data Presentation:
| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control (no LPS) | Baseline | Baseline |
| LPS (1 µg/mL) | Maximal Release | Maximal Release |
| LPS + this compound (X µM) | Experimental | Experimental |
| LPS + Dexamethasone (Positive Control) | Inhibited Release | Inhibited Release |
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity in a whole-organism context. The carrageenan-induced paw edema model in rats is a classic and reliable assay for acute inflammation.[5][11][12]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling), which is biphasic. The early phase involves the release of histamine and serotonin, while the late phase (3-5 hours post-injection) is mediated by prostaglandins and cytokines.[11][12] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory effect.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Carrageenan Control (Vehicle + Carrageenan).
-
Group 3: Positive Control (e.g., Indomethacin, 5-10 mg/kg, intraperitoneally) + Carrageenan.
-
Group 4-6: this compound (various doses, e.g., 10, 30, 100 mg/kg, intraperitoneally or orally) + Carrageenan.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, positive control, or vehicle 30-60 minutes before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[5][12]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Illustrative In Vivo Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Mechanistic Elucidation: Key Signaling Pathways
Should this compound demonstrate significant anti-inflammatory activity, further studies should be conducted to elucidate its mechanism of action at the molecular level. Based on the known pharmacology of pyrazole derivatives, key signaling pathways to investigate include:
-
NF-κB Signaling Pathway: This transcription factor is a master regulator of inflammatory gene expression, including those for TNF-α, IL-6, and COX-2. Investigating the effect of the compound on the phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB p65 would be informative.[1][9]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also crucial in regulating the inflammatory response.[9] Western blot analysis of the phosphorylated forms of these kinases in LPS-stimulated macrophages can reveal if the compound modulates these pathways.
Illustrative Signaling Pathway Diagram:
Caption: Potential molecular targets for this compound.
Conclusion
The pyrazole scaffold remains a highly promising starting point for the development of novel anti-inflammatory agents. This compound represents an unexplored molecule within this class. The application notes and protocols detailed in this guide provide a systematic and scientifically rigorous framework for its synthesis and evaluation. By following this tiered approach, from in vitro enzymatic and cell-based assays to in vivo models of acute inflammation, researchers can effectively assess the therapeutic potential of this compound and contribute to the discovery of the next generation of anti-inflammatory drugs.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Vertex AI Search.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (n.d.). Benchchem.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
- A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018). ResearchGate.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central.
- Cytokine release profile in LPS activated RAW 264.7 cells. The data are... (n.d.). ResearchGate.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. (n.d.). MDPI.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. inotiv.com [inotiv.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-Acetyl-1-methyl-1H-pyrazole in Novel Drug Discovery
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous FDA-approved drugs.[1][2] Pyrazole-containing therapeutics have shown efficacy in treating a spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][4] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in recently approved pharmaceuticals.[2] 3-Acetyl-1-methyl-1H-pyrazole (CAS No: 137890-04-1) is a particularly attractive starting material for the synthesis of novel drug candidates due to its reactive acetyl group, which serves as a handle for diverse chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the discovery of new therapeutic agents.
Chemical Properties and Synthetic Versatility
This compound is a solid with a molecular weight of 124.14 g/mol and a molecular formula of C6H8N2O. The key to its utility in drug discovery lies in the reactivity of the acetyl group and the pyrazole core. The acetyl moiety can readily participate in a variety of chemical transformations, allowing for the generation of a diverse library of derivatives.
Key Synthetic Transformations:
-
Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
-
Claisen-Schmidt Condensation: Reaction with aromatic or heteroaromatic aldehydes in the presence of a base (e.g., NaOH or KOH) yields α,β-unsaturated ketones (chalcones), which are themselves a class of biologically active compounds.[5][6]
-
Knoevenagel Condensation: Reaction with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine) affords a variety of functionalized alkenes.[7][8]
-
-
Formation of Fused Heterocycles: The acetyl group can be utilized as a key synthon for the construction of fused heterocyclic systems. For instance, reaction with hydrazine or its derivatives can lead to the formation of pyrazolopyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition.[9][10]
Lead Generation Strategies
Diversity-Oriented Synthesis via Condensation Reactions
The generation of a chemically diverse library of compounds is a cornerstone of modern drug discovery. The reactivity of the acetyl group in this compound makes it an ideal starting point for such endeavors.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives from this compound and a representative aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
With stirring, add the NaOH solution dropwise to the mixture at room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Rationale: The basic conditions facilitate the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone.
Lead Optimization: Structure-Activity Relationship (SAR) Studies
Once initial "hit" compounds are identified from high-throughput screening, the next crucial phase is lead optimization. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The modular nature of the derivatives synthesized from this compound allows for facile SAR exploration.
Key Areas for Modification:
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring introduced via condensation reactions can significantly impact biological activity. Electron-withdrawing and electron-donating groups, as well as lipophilic and hydrophilic moieties, should be explored.
-
The α,β-Unsaturated System: Modifications to the double bond, such as reduction or epoxidation, can alter the compound's reactivity and interaction with biological targets.
-
The Pyrazole Core: While the 1-methyl group provides metabolic stability, exploration of other N-substituents could be beneficial.
Table 1: Representative SAR Data for Pyrazole-Based Kinase Inhibitors
| Compound | R1 | R2 | Target Kinase | IC50 (nM) |
| 1a | H | 4-Cl-Ph | Kinase A | 50 |
| 1b | H | 4-MeO-Ph | Kinase A | 250 |
| 1c | 4-F | 4-Cl-Ph | Kinase A | 25 |
| 1d | H | 4-Cl-Ph | Kinase B | >1000 |
Data is hypothetical and for illustrative purposes.
Interpretation: The data suggests that a chlorine atom at the para position of the phenyl ring is favorable for activity against Kinase A (compare 1a and 1b ). Furthermore, the addition of a fluorine atom to the pyrazole ring enhances potency (compare 1a and 1c ). The compounds show good selectivity for Kinase A over Kinase B.
Application in Specific Therapeutic Areas
Anticancer Drug Discovery
Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[11] Kinases, in particular, are a major class of targets for pyrazole-based inhibitors.[12]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized pyrazole derivatives against a specific protein kinase.
Materials:
-
Synthesized pyrazole derivatives
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Rationale: This assay measures the ability of the test compound to compete with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of the substrate. The amount of ADP produced is inversely proportional to the inhibitory activity of the compound.[13]
Protocol 3: Cell Proliferation (MTT) Assay
This protocol outlines a common method for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Synthesized pyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1][14]
Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Antimicrobial Drug Discovery
Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties.[15] The ease of synthesis of a diverse library of compounds from this compound makes it a valuable platform for the discovery of new antimicrobial agents.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of pyrazole derivatives against bacterial strains.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyrazole derivatives
-
96-well plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the pyrazole derivatives in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17]
Rationale: This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism, providing a quantitative measure of its potency.
Conclusion
This compound is a versatile and valuable starting material for the discovery of novel drug candidates. Its favorable chemical properties allow for the straightforward synthesis of diverse libraries of compounds through well-established synthetic methodologies. The protocols and strategies outlined in this document provide a framework for researchers to effectively utilize this building block in their drug discovery programs, from initial lead generation to lead optimization and biological evaluation in key therapeutic areas such as oncology and infectious diseases.
References
- Bioassays for anticancer activities. (n.d.). PubMed.
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Guideline for anticancer assays in cells. (2024). Future Postharvest and Food.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2016). Journal of Heterocyclic Chemistry.
- Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. (2016). Al-Mukhtar Journal of Sciences.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules.
- Synthesis of novel pyrazolo[3,4-d]pyrimidinone derivatives as cytotoxic inhibitors. (2014). European Journal of Medicinal Chemistry.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Pharmaceuticals.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2013). Molecules.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). Molecules.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules.
- Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). ASM Science Journal.
- Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives. (2022). Gongcheng Kexue Yu Jishu/Advanced Engineering Science.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). Molecules.
- Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Journal of Pesticide Science.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2021). Molecules.
- Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2019). Journal of Advances in Science and Technology.
- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (2000). Molecules.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
Sources
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetyl-1-methyl-1H-pyrazole in the Preparation of Dyes and Pigments
Introduction: The Versatility of the Pyrazole Core in Chromophore Design
The pyrazole ring system is a cornerstone in the development of a diverse array of functional organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] In the realm of color chemistry, pyrazole derivatives are prized for their ability to form the backbone of vibrant and robust dyes and pigments.[2] Their inherent electronic properties, coupled with the potential for extensive functionalization, allow for the fine-tuning of color, lightfastness, and solubility.[2][3] This guide focuses on the utility of a specific, yet highly versatile building block: 3-Acetyl-1-methyl-1H-pyrazole . The presence of a reactive acetyl group at the 3-position, alongside the methylated pyrazole core, opens up multiple synthetic avenues for the creation of novel chromophoric systems.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in dye and pigment synthesis. We will explore plausible synthetic pathways, provide detailed experimental protocols based on analogous and well-established reactions, and discuss the characterization of the resulting colorants.
Synthetic Pathways and Methodologies
The strategic placement of the acetyl group on the this compound ring allows for its participation in a variety of condensation and transformation reactions to generate colored compounds. The primary synthetic routes explored in these application notes are:
-
Formation of Hydrazone Dyes: Direct condensation of the acetyl group with substituted hydrazines to yield colored hydrazone compounds.
-
Synthesis of Azo Dyes: Transformation of the acetyl group into an amino functionality, followed by diazotization and coupling with suitable aromatic partners.
-
Generation of Methine Dyes: Conversion of the acetyl group into a more reactive species suitable for condensation with aromatic aldehydes.
Pathway I: Synthesis of Pyrazolyl Hydrazone Dyes
The carbonyl functionality of the acetyl group in this compound is a prime site for condensation reactions with hydrazine derivatives. This reaction leads to the formation of pyrazolyl hydrazones, which often exhibit intense coloration due to the extended π-conjugation. The color of the resulting hydrazone can be modulated by the nature of the substituents on the hydrazine moiety.
Scientific Rationale: The formation of the hydrazone introduces a C=N-NH-Ar linkage, which extends the conjugated system of the pyrazole ring to the aromatic ring of the hydrazine. This extended delocalization of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light in the visible region of the electromagnetic spectrum and thus, color. Electron-withdrawing or electron-donating groups on the aromatic ring of the hydrazine can further influence the electronic properties of the molecule and, consequently, its color.
Experimental Protocol: Synthesis of a Phenylhydrazone Dye from this compound
This protocol is adapted from the well-established synthesis of phenylhydrazones from acetyl-substituted heterocyclic compounds.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Add a stoichiometric equivalent of phenylhydrazine to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The colored product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified phenylhydrazone dye.
-
Dry the purified product in a vacuum oven.
Characterization:
The structure and purity of the synthesized hydrazone dye should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the formation of the C=N bond and the presence of both the pyrazole and phenyl moieties.
-
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration and the absence of the C=O stretch of the starting acetyl group.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which provides information about the color of the dye.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Visualization of the Hydrazone Synthesis Workflow
Caption: Workflow for the synthesis of a pyrazolyl hydrazone dye.
Pathway II: Synthesis of Pyrazolyl Azo Dyes
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). While this compound cannot be directly diazotized, it can be chemically modified to introduce an amino group, which can then serve as the diazo component in an azo coupling reaction. A plausible route involves the conversion of the acetyl group to an oxime, followed by reduction to an aminoethyl group. However, a more direct approach for creating an azo dye from a pyrazole precursor is to start with an aminopyrazole. For the purpose of these application notes, we will detail the general procedure for creating an azo dye from a related aminopyrazole, which could be a synthetic target from this compound.
Scientific Rationale: The azo group acts as a powerful chromophore. The synthesis involves two key steps: diazotization and azo coupling. In diazotization, a primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (typically sodium nitrite in an acidic medium). The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component (such as a phenol or another amine) in an electrophilic aromatic substitution reaction to form the stable azo dye. The color of the dye is determined by the electronic nature of both the diazo and coupling components.
Experimental Protocol: Synthesis of a Pyrazolyl Azo Dye (from a related aminopyrazole precursor)
This protocol is based on the synthesis of pyrazole azo dyes from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.[4]
Part A: Diazotization of an Aminopyrazole
Materials:
-
An aminopyrazole derivative (e.g., 5-amino-1,3-dimethyl-1H-pyrazole)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Distilled Water
-
Ice bath
Procedure:
-
In a beaker, prepare a solution of the aminopyrazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aminopyrazole solution while maintaining the temperature between 0 and 5 °C.
-
Continue stirring for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt solution. This solution should be used immediately in the next step.
Part B: Azo Coupling
Materials:
-
The freshly prepared pyrazole diazonium salt solution
-
A suitable coupling component (e.g., phenol, β-naphthol, or an active methylene compound like ethyl acetoacetate)
-
Sodium Hydroxide or Sodium Acetate solution
-
Ethanol (if the coupling component is not water-soluble)
Procedure:
-
Dissolve the coupling component in an alkaline solution (e.g., aqueous sodium hydroxide for phenols) or in a suitable solvent like ethanol.
-
Cool the solution of the coupling component in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).
-
Dry the purified azo dye.
Characterization:
-
UV-Vis Spectroscopy: To determine the λmax and assess the color properties of the dye.
-
FT-IR Spectroscopy: To confirm the presence of the -N=N- stretching vibration.
-
NMR Spectroscopy: To elucidate the final structure of the azo dye.
-
Elemental Analysis: To confirm the elemental composition of the synthesized dye.
Visualization of the Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of pyrazolyl azo dyes.
Pathway III: Synthesis of Pyrazolyl Methine Dyes
Methine dyes are characterized by a chain of methine groups (-CH=) connecting two electron-rich heterocyclic systems. To synthesize such a dye from this compound, the acetyl group would first need to be converted to a methyl group with an active hydrogen, or the pyrazole ring itself could be functionalized with an aldehyde group. A plausible approach involves the Knoevenagel condensation of a pyrazole carbaldehyde with an active methylene compound. While this requires the conversion of the acetyl group to an aldehyde, the Knoevenagel condensation is a powerful tool for methine dye synthesis.
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[5] This reaction creates the methine bridge that connects the pyrazole ring to another moiety, extending the conjugated system and leading to the absorption of visible light. The choice of the active methylene compound and any substituents on the pyrazole ring will dictate the final color and properties of the dye.
Experimental Protocol: Knoevenagel Condensation for Methine Dye Synthesis (from a related pyrazole-4-carbaldehyde)
This protocol is based on the condensation of pyrazole-4-carbaldehydes with active methylene compounds.[5]
Materials:
-
A pyrazole-4-carbaldehyde derivative
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, pyridine)
-
A suitable solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde and a stoichiometric equivalent of the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may crystallize out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product to obtain the purified methine dye.
-
Dry the final product.
Characterization:
-
¹H NMR Spectroscopy: To confirm the formation of the vinylic C-H bond.
-
UV-Vis Spectroscopy: To determine the λmax, which is often in the longer wavelength region for methine dyes.
-
Fluorescence Spectroscopy: Many methine dyes are fluorescent, and their emission properties can be characterized.
Quantitative Data Summary
The following table summarizes typical data that would be collected for the characterization of dyes synthesized from pyrazole precursors. The values are illustrative and will vary depending on the specific structures.
| Dye Class | Precursor Type | Coupling Component | λmax (nm) | Molar Absorptivity (ε) | Fastness Properties |
| Hydrazone | Acetyl Pyrazole | Phenylhydrazine | 400-450 | 15,000-25,000 | Good to Excellent |
| Azo | Amino Pyrazole | β-Naphthol | 480-550 | 20,000-40,000 | Excellent |
| Methine | Pyrazole Carbaldehyde | Malononitrile | 500-600 | 30,000-60,000 | Moderate to Good |
Applications in Pigment Formulation
While the synthesized dyes may be used in solution for dyeing textiles[2], they can also be converted into pigments for use in paints, plastics, and printing inks. This typically involves processes that render the dye insoluble in the application medium. Pyrazolone-based pigments are known for their high color strength, brightness, and good lightfastness.[2] The incorporation of pyrazole moieties into larger pigment structures, such as quinacridones, has been shown to improve rheological and tinctorial properties.
Conclusion and Future Outlook
This compound represents a valuable and versatile starting material for the synthesis of a wide range of novel dyes and pigments. The reactivity of the acetyl group allows for the facile creation of hydrazone, azo (via functional group transformation), and methine dyes. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the rich chromophoric possibilities of this pyrazole derivative. Further research into the functionalization of the pyrazole ring and the exploration of different coupling partners will undoubtedly lead to the discovery of new colorants with tailored properties for a variety of high-performance applications.
References
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
- Prima Chemicals. (2023). Basic Guide on Pyrazolones: Features and Applications.
- Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.
- Abdel-Rahman, A. A.-H., El-Taweel, F., Sofan, M., & Salman, H. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports, 14(1), 1121.
- RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26955–26979.
- Rudalal R. R, Patel I. J, Mehta A. G. (1999). Synthesis of Some Pyrazolone Dyes, Their Metal Complexes and Their Application on Natural and Synthetic Fibres. Oriental Journal of Chemistry, 15(3).
- ResearchGate. (2021). Synthesis and properties of some novel pyrazolone-based heterocyclic azo disperse dyes containing a fluorosulfonyl group. Request PDF.
- Iovu, M., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5183.
- Rizk, H. F., et al. (2022). Green synthesis of nano pyrazolone disperse reactive dyes containing sulfonyl ethyl hydrogen sulphate group and their effect in dyeing performance and biological activity on pure, blend and modified fabrics. Journal of Materials Research and Technology, 21, 134-149.
- ResearchGate. (2022). Green synthesis of nano pyrazolone disperse reactive dyes containing sulfonyl ethyl hydrogen sulfate group and their effect in dyeing performance and biological activity on pure, blend and modified fabrics. Request PDF.
- Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- National Center for Biotechnology Information. (n.d.).
- Prajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, M464.
- MDPI. (2021). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molecules, 26(15), 4488.
- The Royal Society of Chemistry. (2020). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Gheath, A., Al-baba, A., Alarafi, N., & Kawafi, N. (2021). Synthesis of Pyrazole Dyes Derivatives.
- Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- ResearchGate. (2018). Condensation of aldehyde I with various acyclic active methylene compounds. Request PDF.
- MDPI. (2018). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 23(11), 2949.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(16), 9135-9139.
- Ghorab, M. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796.
- Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
- ResearchGate. (2018). Knoevenagel condensation of 1a and malonic acid with 20 mol% of glycine in different solvents. Request PDF.
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 7(2).
- ResearchGate. (2023).
- Osman, A. M., et al. (1988). Heterocyclic halide moieties in the synthesis and study of some conjugated oxazine methine cyanine dyes. Journal of Chemical Sciences, 100(2), 115-123.
- National Center for Biotechnology Information. (2016).
- Google Patents. (1997). Process for the preparation of pyrazolones.
- National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
- Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Proceedings of the 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2017).
- MDPI. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 21(12), 1686.
- Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1020.
- ResearchGate. (2018).
- Akademi Sains Malaysia. (2020).
- The Royal Society of Chemistry. (2018). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 42(15), 12537-12547.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with 3-Acetyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs. The functionalization of the pyrazole ring is therefore of paramount importance for the development of novel chemical entities. 3-Acetyl-1-methyl-1H-pyrazole is a versatile building block, offering multiple sites for synthetic elaboration. The acetyl group can be a handle for further transformations, while the C-H bonds on the pyrazole ring are amenable to functionalization through modern cross-coupling techniques. This guide provides detailed application notes and protocols for the metal-catalyzed cross-coupling of this valuable intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and efficient route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the reaction of acetylacetone with methylhydrazine followed by selective acetylation would yield the target compound. Alternatively, the methylation of 3-acetyl-1H-pyrazole is a direct approach.
Protocol: Synthesis of this compound from 3-Acetyl-1H-pyrazole
This protocol describes the N-methylation of commercially available 3-acetyl-1H-pyrazole.
Materials:
-
3-Acetyl-1H-pyrazole
-
Iodomethane (CH₃I)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-acetyl-1H-pyrazole (1.0 eq) in DMF, add cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add iodomethane (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of pyrazole chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at specific positions on the pyrazole ring, which is crucial for modulating the biological activity and physical properties of the resulting molecules. While direct C-H activation is possible, a more common strategy involves the pre-functionalization of the pyrazole ring with a halide (e.g., bromine or iodine) or conversion to a boronic acid or ester derivative.
dot
Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-acetyl-1-methyl-1H-pyrazole with Phenylboronic Acid
This protocol outlines a representative procedure for the Suzuki-Miyaura coupling. The starting 4-bromo-3-acetyl-1-methyl-1H-pyrazole can be prepared by bromination of this compound.
Materials:
-
4-Bromo-3-acetyl-1-methyl-1H-pyrazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add 4-bromo-3-acetyl-1-methyl-1H-pyrazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalysts. |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice is critical and depends on the substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, DMF | Often used with a co-solvent like water or ethanol. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive substrates. |
Application Note 2: Heck-Mizoroki Reaction for Alkenylation
The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes. For pyrazole-containing molecules, this reaction provides a direct route to introduce alkenyl side chains, which are valuable precursors for further functionalization and are themselves present in various bioactive molecules. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.
dot
Caption: Simplified Catalytic Cycle of the Heck-Mizoroki Reaction.
Protocol: Heck-Mizoroki Reaction of 4-Iodo-3-acetyl-1-methyl-1H-pyrazole with Styrene
This protocol provides a general procedure for the Heck-Mizoroki reaction. 4-Iodo-3-acetyl-1-methyl-1H-pyrazole can be synthesized by iodination of this compound.
Materials:
-
4-Iodo-3-acetyl-1-methyl-1H-pyrazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a similar ligand
-
Triethylamine (Et₃N) or another suitable base
-
Acetonitrile (MeCN) or DMF
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Procedure:
-
In a sealed reaction tube, combine 4-iodo-3-acetyl-1-methyl-1H-pyrazole (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).
-
Add triethylamine (2.0 eq) and acetonitrile.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Range | Notes |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Phosphine-free conditions are also sometimes effective. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The choice of ligand can influence yield and selectivity. |
| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is required to neutralize the generated acid. |
| Solvent | DMF, MeCN, Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 80-140 °C | Higher temperatures are often necessary. |
Application Note 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes. This reaction is particularly valuable for the synthesis of pyrazole-containing compounds with alkyne functionalities. These alkynylated pyrazoles are important intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science as well as medicinal chemistry.
dot
Caption: The dual catalytic cycles of the Sonogashira Coupling.
Protocol: Sonogashira Coupling of 4-Iodo-3-acetyl-1-methyl-1H-pyrazole with Phenylacetylene
Materials:
-
4-Iodo-3-acetyl-1-methyl-1H-pyrazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-3-acetyl-1-methyl-1H-pyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add degassed THF and triethylamine.
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography.
| Parameter | Typical Range | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% loading is common. |
| Copper Co-catalyst | CuI | Typically used in a 1:2 ratio with the palladium catalyst. |
| Base | Et₃N, DIPEA, Piperidine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial. |
| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |
Application Note 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials. For pyrazole-based scaffolds, this methodology allows for the introduction of a wide range of primary and secondary amines at halogenated positions, providing access to a diverse array of derivatives with potential biological activities.
dot
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-acetyl-1-methyl-1H-pyrazole with Morpholine
Materials:
-
4-Bromo-3-acetyl-1-methyl-1H-pyrazole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or another bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq) to a reaction vial.
-
Add 4-bromo-3-acetyl-1-methyl-1H-pyrazole (1.0 eq).
-
Add toluene, followed by morpholine (1.2 eq).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for the required time (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Typical Range | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used with specialized ligands. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphine ligands are essential. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Conclusion and Future Outlook
The metal-catalyzed cross-coupling reactions described herein represent powerful tools for the functionalization of this compound. By leveraging these methodologies, researchers can access a vast chemical space of novel pyrazole derivatives. The protocols provided serve as a starting point for the development of optimized conditions for specific substrates. The continued evolution of catalyst systems, with improved activity and broader substrate scope, will undoubtedly further expand the synthetic utility of this versatile building block in drug discovery and materials science.
References
- Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Google Patents. (2016).
- Chemspace.
- Google Patents. (2022). WO 2022/010828 A1. (URL: )
- MDPI. (2020).
- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
- Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])
- MDPI. (2020).
- National Institutes of Health. (2012).
- ResearchGate. (2017). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (URL: [Link])
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (URL: [Link])
- ResearchGate. (2014). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (URL: [Link])
- Wikipedia.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL: [Link])
- ResearchGate. (2019). Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (URL: [Link])
- ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (URL: [Link])
- K.T.H.M. College. (2021). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. (URL: [Link])
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
- Chemistry LibreTexts. (2023).
- ResearchGate. (2022). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (URL: [Link])
- Organic Chemistry Portal. Heck Reaction. (URL: [Link])
- HETEROCYCLES. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. (URL: [Link])
- Zeitschrift für Naturforschung. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (URL: [Link])
- MDPI. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (URL: [Link])
- ResearchGate. Pyrazoles and Heck Reaction. (URL: [Link])
- ACS Publications. (2013).
- National Institutes of Health. (2017).
- National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (URL: [Link])
- The Royal Society of Chemistry. (2018). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (URL: [Link])
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. (URL: [Link])
- MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])
- National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (URL: [Link])
- Der Pharma Chemica. (2017). Synthesis of 1-(Methylsulfonylmethyl)
- ACS Publications. (2012).
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for "3-Acetyl-1-methyl-1H-pyrazole" synthesis
Technical Support Center: Synthesis of 3-Acetyl-1-methyl-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of this compound. This document is tailored for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two primary routes: direct cyclocondensation or post-cyclization acylation. The choice of pathway significantly impacts the potential challenges you may encounter, particularly concerning regioselectivity.
-
Strategy A: Cyclocondensation. This classic approach, often a variant of the Knorr pyrazole synthesis, involves reacting a 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine.[1] The key is selecting the correct dicarbonyl precursor to yield the desired 3-acetyl substitution pattern.
-
Strategy B: Electrophilic Acylation. This method involves the acylation of a pre-formed 1-methylpyrazole ring using an acylating agent like acetyl chloride or acetic anhydride. The primary challenge here is controlling the position of acylation (C3, C4, or C5).[2]
The following diagram illustrates these strategic choices.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Optimization
This section addresses common experimental failures in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has stalled, or the final yield of this compound is disappointingly low. What are the likely causes and remedies?
A: Low yield is a multifaceted issue. A systematic approach to diagnosis is critical.
For Strategy B (Acylation):
-
Moisture Contamination: Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. The presence of water will consume your reagent before it can acylate the pyrazole ring.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., anhydrous dioxane, DCM, or THF). Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Incorrect Catalyst or Base: The acylation of pyrazoles is not a standard Friedel-Crafts reaction and often requires specific catalysis. Strong Lewis acids can complex with the nitrogen atoms, deactivating the ring.
-
Solution: A highly effective method involves using a base to facilitate the reaction. A suspension of calcium hydroxide in dioxane has been shown to be an excellent catalyst for C-acylation of similar pyrazolone systems, promoting the reaction while minimizing side products.[4] It acts by forming a calcium complex that favors C-acylation over O-acylation.[3]
-
-
Low Reaction Temperature: Insufficient thermal energy may lead to a sluggish reaction.
-
Solution: While initial addition of the acylating agent may need to be controlled to manage exotherms, gentle heating or reflux is often required to drive the reaction to completion. Monitor progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
For Strategy A (Cyclocondensation):
-
Poor Quality Hydrazine: Methylhydrazine is reactive and can degrade upon storage.
-
Solution: Use freshly opened or recently distilled methylhydrazine. Ensure it is stored correctly according to the manufacturer's recommendations.
-
-
Incorrect pH: The initial condensation to form the hydrazone intermediate and the subsequent cyclization are pH-sensitive.
-
Solution: The reaction is often performed in an acidic medium (e.g., acetic acid) or a neutral solvent like ethanol.[5] If the medium is too basic, side reactions can occur. If it's too acidic, the hydrazine salt may precipitate or become unreactive. A small amount of acid catalyst is typically sufficient.
-
The following logic diagram outlines the troubleshooting process for low yield.
Caption: Diagnostic flowchart for troubleshooting low product yield.
Issue 2: Formation of Multiple Isomers
Q: My NMR spectrum is complex, suggesting I have a mixture of products. How can I control the regioselectivity of the reaction?
A: This is the most common and critical challenge. The isomeric products are often difficult to separate.
-
The Challenge of N-Alkylation vs. N-Methylation: When synthesizing the 1-methylpyrazole starting material itself, direct alkylation of pyrazole can lead to a mixture of 1-methyl and 2-methyl isomers.[6] Similarly, N-methylation of a substituted pyrazole can be non-selective.[7]
-
Control Strategy: The regioselectivity of N-alkylation is highly dependent on the base and solvent system. For generating 1-methyl-3-substituted pyrazoles, using a base like potassium carbonate in a polar aprotic solvent like DMSO or DMF tends to favor the desired N1 alkylation.[6] Using a stronger, more sterically hindered base can also influence the outcome.
-
-
The Challenge of C3 vs. C5 Acylation: When acylating 1-methylpyrazole (Strategy B), electrophilic attack can occur at either the C3 or C5 position, which are electronically similar. The C4 position is also a potential site of reaction.[2]
-
Control Strategy: The regioselectivity is subtle and can be influenced by steric and electronic factors. The N1-methyl group provides some steric hindrance. Often, a mixture of 3-acetyl and 5-acetyl isomers is obtained, which requires careful chromatographic separation. It is crucial to characterize the product mixture thoroughly to determine the isomeric ratio.
-
Q: How can I separate the 3-acetyl and 5-acetyl isomers?
A: Isomer separation can be challenging due to their similar polarities.
-
Solution: High-performance flash column chromatography is the standard method. You may need to screen several solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. If baseline separation is not achieved, consider using a different stationary phase (e.g., alumina) or a more polar solvent system involving dichloromethane and methanol. In some cases, fractional crystallization can be effective if one isomer is significantly less soluble or forms crystals more readily.
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is generally preferred for reliability and scalability?
A1: For laboratory-scale synthesis where starting materials are readily available, Strategy B (Acylation of 1-methylpyrazole) is often preferred. While it may present a challenge in isomer separation, the reaction conditions are generally mild and the starting materials (1-methylpyrazole and acetyl chloride/anhydride) are common chemicals. For industrial-scale production, a highly optimized Strategy A (Cyclocondensation) might be more cost-effective if a suitable dicarbonyl precursor can be sourced or synthesized cheaply, as it can potentially avoid the need for chromatography.[5]
Q2: How do I definitively confirm that I have synthesized the correct 3-acetyl isomer and not the 5-acetyl isomer?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are diagnostic. For the 3-acetyl-1-methyl isomer, you would expect to see two distinct doublets in the aromatic region corresponding to the protons at the C4 and C5 positions. In the 5-acetyl isomer, the protons would be at C3 and C4. The coupling constants (J-values) between these protons will be similar, but their chemical shifts will differ.
-
¹³C NMR: The chemical shift of the carbonyl carbon and the pyrazole ring carbons will be different for each isomer.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. An NOE correlation between the N-methyl protons and the C5-proton would strongly support the 3-acetyl isomer. Conversely, an NOE between the N-methyl protons and the acetyl methyl protons would suggest the 5-acetyl isomer.
Q3: What are the primary safety considerations for this synthesis?
A3:
-
Hydrazine Derivatives: Methylhydrazine is toxic, volatile, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They react violently with water. Handle them in a fume hood and add them slowly to the reaction mixture to control the exotherm.[3]
-
Solvents: Use appropriate caution when working with flammable organic solvents like dioxane, THF, and hexanes.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Acylation
This protocol is adapted from general principles of pyrazole acylation.[3][4]
Step 1: Reaction Setup
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpyrazole (1.0 eq) and anhydrous dioxane.
-
Add calcium hydroxide (2.0 eq) to the solution to create a suspension.[4]
-
Stir the suspension vigorously under an inert atmosphere (N₂ or Ar).
Step 2: Acylation
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirring suspension. The addition may be exothermic; use an ice bath if necessary to maintain control.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 101 °C for dioxane).
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and filter to remove the calcium salts. Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the isomers.
-
Combine the fractions containing the pure desired product and remove the solvent in vacuo to yield this compound.
Quantitative Data Summary
The following table provides representative data for the acylation protocol. Actual yields may vary based on experimental execution and scale.
| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| 1-Methylpyrazole | 1.0 | 82.11 | 5.00 g | Starting material |
| Calcium Hydroxide | 2.0 | 74.09 | 9.02 g | Catalyst/Base[4] |
| Acetyl Chloride | 1.2 | 78.50 | 5.73 g (5.2 mL) | Acylating agent |
| Anhydrous Dioxane | - | 88.11 | 100 mL | Solvent |
| Product | - | 124.14 | ~4.5-6.0 g | Typical Yield: 60-80% (combined isomers) |
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Synthesis of Pyrazole. (n.d.). Slideshare. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH. [Link]
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Springer. [Link]
- Mechanism for the formation of pyrazole. (n.d.).
- Choosing the Right Organic Base: A Guide to 1-Methylpyrazole. (n.d.). DC Fine Chemicals. [Link]
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.). MDPI. [Link]
- Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (n.d.).
- N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). (n.d.). NIH. [Link]
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
- Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl). (n.d.).
- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). SciSpace. [Link]
- The proposed general mechanism for the synthesis of 1-acetyl pyrazoline. (n.d.).
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.).
- synthesis of 4-acetyl-3-methyl-1 -phenyl-5-pyrazolone STEP 3: Procedure. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
- Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. [Link]
- Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
- N-methylation of pyrazole. (2023). Reddit. [Link]
- How should I do acetylation or alkyllation without affecting azo bridge? (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
Technical Support Center: A Senior Application Scientist's Guide to the Purification of 3-Acetyl-1-methyl-1H-pyrazole by Flash Chromatography
Welcome to our specialized technical guide on the flash chromatography purification of 3-Acetyl-1-methyl-1H-pyrazole. This document is crafted for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this important heterocyclic building block. Here, we will dissect common challenges and provide actionable solutions in a user-friendly question-and-answer format, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical characteristics of this compound that dictate the flash chromatography strategy?
A1: The molecular structure of this compound, featuring a polar pyrazole ring, a hydrogen bond-accepting acetyl group, and an N-methyl substituent, classifies it as a polar heterocyclic ketone. Its polarity is the most significant factor influencing its behavior on a polar stationary phase like silica gel. This inherent polarity necessitates a mobile phase of intermediate strength to achieve effective elution and separation from impurities.
Q2: How should I approach the selection of a suitable mobile phase for purifying this compound?
A2: A systematic approach starting with Thin Layer Chromatography (TLC) is paramount. For a compound with the polarity of this compound, a binary solvent system of a non-polar solvent and a more polar one is a standard starting point. The most common and effective combination is ethyl acetate (EtOAc) in hexanes.[1][2][3][4] A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing its proportion, is generally the most effective strategy to separate the target compound from both less polar and more polar impurities.[5]
Q3: What is the ideal Retardation factor (Rf) I should aim for during my TLC method development?
A3: For a seamless transition from TLC to flash chromatography, the target compound should have an Rf value between 0.15 and 0.4 on the analytical TLC plate.[6][7][8][9] This range is optimal because it ensures that the compound will elute from the column in a reasonable volume of solvent, providing good separation from impurities that may be close to the solvent front or strongly retained on the stationary phase.[6][10]
Troubleshooting Guide
Here, we address specific, commonly encountered issues during the flash chromatography of this compound.
Problem 1: Co-elution or Poor Separation of the Product from a Closely-Running Impurity
-
Symptoms: Fractions containing the desired product are contaminated with an impurity of a similar Rf value, and the corresponding peaks in the chromatogram show significant overlap.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Proposed Solution |
| Suboptimal Mobile Phase Selectivity | The chosen solvent system may not be providing sufficient differentiation in the interactions of the product and impurity with the silica stationary phase. | Refine the Mobile Phase: 1. Shallow Gradient: Employ a shallower gradient to increase the resolution between closely eluting compounds. 2. Alternative Solvents: Substitute one of the mobile phase components to alter selectivity. For instance, replacing hexanes with dichloromethane (DCM) can change the elution profile. A DCM/EtOAc system is a viable alternative.[2] 3. Solvent Modifier: The introduction of a small percentage (0.1-1%) of a third solvent, such as methanol, can significantly modify the surface chemistry of the silica and improve separation. |
| Column Overloading | Exceeding the binding capacity of the stationary phase leads to band broadening and a loss of resolution. | Decrease Sample Load: A general guideline is to load 1-2% of crude material by mass relative to the silica gel for difficult separations.[11] |
| Improper Column Packing | Non-uniform packing of the silica bed can lead to solvent channeling, where the solvent and sample bypass parts of the stationary phase, resulting in poor separation. | Ensure Uniform Column Packing: Pack the column with a homogenous slurry of silica gel in the initial mobile phase to avoid air bubbles and cracks. |
Problem 2: The Product Elutes Too Quickly (Low Retention) or Not at All (High Retention)
-
Symptoms: The product is either found in the first few fractions with the solvent front or remains adsorbed to the column even after flushing with a highly polar mobile phase.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Proposed Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent is either too high, causing rapid elution, or too low, resulting in strong retention on the polar silica gel. | Systematically Adjust Mobile Phase Polarity: 1. For Low Retention: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. 2. For High Retention: Incrementally increase the percentage of the polar solvent. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol, for highly retained compounds.[1] |
| Poor Sample Solubility on the Column | If the crude sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to poor elution. | Optimize Sample Loading: Dissolve the crude sample in a minimal volume of a strong solvent (e.g., dichloromethane) before loading. For compounds with low solubility in the mobile phase, dry loading is the preferred method.[11][12][13][14] This involves pre-adsorbing the sample onto a small amount of silica gel, which is then loaded onto the column.[11][14] |
Problem 3: Asymmetric "Tailing" of the Product Peak
-
Symptoms: The product peak on the chromatogram displays a tail, and the collected fractions are broad, potentially leading to cross-contamination with later-eluting impurities.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Proposed Solution |
| Secondary Interactions with Silica | The slightly acidic nature of residual silanol groups on the silica surface can lead to strong, non-ideal interactions with basic sites on the analyte, such as the nitrogen atoms in the pyrazole ring.[15] This can cause tailing.[15][16][17] | Incorporate a Mobile Phase Modifier: The addition of a small quantity of a basic modifier, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can neutralize the acidic silanol groups, minimizing these secondary interactions and resulting in more symmetrical peaks.[15][18] |
| Degradation of the Stationary Phase | The use of old or low-quality silica gel can result in a higher proportion of fines and active sites, contributing to peak tailing. | Utilize High-Quality Stationary Phase: Always use fresh, high-purity silica gel for your purifications. |
Illustrative Experimental Protocols
TLC Method Development
Objective: To identify an optimal solvent system for the flash chromatographic separation of this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Crude this compound
-
Developing chambers
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the crude material in a solvent like dichloromethane.
-
Spot this solution onto the baseline of several TLC plates.
-
In separate developing chambers, prepare a range of mobile phases with increasing polarity (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes).
-
Develop one TLC plate in each chamber until the solvent front is approximately 1 cm from the top.
-
After drying the plates, visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the product in each solvent system. The system that provides an Rf of ~0.2-0.4 with good separation from impurities is the ideal starting point for flash chromatography.[6][7][10]
Representative Flash Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Flash chromatography system (automated or manual)
-
Pre-packed or self-packed silica gel column
-
Optimized mobile phase from TLC analysis
-
Crude this compound
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Thoroughly equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Alternatively, for improved resolution, perform dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11][12][13][14][19]
-
Elution: Commence elution with the initial mobile phase.
-
Gradient Application: Systematically increase the mobile phase polarity based on your method (e.g., a linear gradient from 10% to 40% EtOAc in hexanes over 10-15 column volumes).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A systematic workflow for method development and execution in flash chromatography.
Caption: A decision tree for troubleshooting common flash chromatography problems.
References
- Title: HOW TO: Sample loading methods in flash chromatography - Sorbtech Source: Sorbtech URL:[Link]
- Title: The Methods of Sample Loading in Flash Column - Hawach Source: Hawach URL:[Link]
- Title: Sample Loading Techniques for Large Scale Flash Chromatography - Teledyne ISCO Source: Teledyne ISCO URL:[Link]
- Title: Overview of Silica Column Sample Loading Techniques | Teledyne Labs Source: Teledyne ISCO URL:[Link]
- Title: Why is TLC Rf important for flash column chromatography optimization? - Biotage Source: Biotage URL:[Link]
- Title: Sample Loading Techniques in Flash Chromatography - YouTube Source: Teledyne ISCO URL:[Link]
- Title: How to Optimize TLC to Enhance Purification by Flash Chromatography | Biotage Source: Biotage URL:[Link]
- Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone Source: YouTube URL:[Link]
- Title: Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Improving Flash Purification of Chemically Related Pyrazines Source: Biotage URL:[Link]
- Title: Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography Source: The Curious Wavefunction URL:[Link]
- Title: Successful Flash Chromatography - King Group Source: University of Sheffield URL:[Link]
- Title: SOP: FLASH CHROMATOGRAPHY Source: Maynooth University URL:[Link]
- Title: Why does a solvent system with an RF of 0.3 give the cleanest separation? - Reddit Source: Reddit URL:[Link]
- Title: 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem Source: PubChem URL:[Link]
- Title: 3-Acetyl-5-methyl-1-(4-methylphenyl)
- Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: Chrom
- Title: Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci Source: ALWSCI URL:[Link]
- Title: Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International Source: LCGC Intern
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
- 12. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 3-Acetyl-1-methyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Acetyl-1-methyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with side product formation during their synthetic procedures. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experiments effectively.
The most common and versatile method for synthesizing the N-methylpyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and methylhydrazine.[1][2] While seemingly straightforward, this reaction is often complicated by a lack of regiocontrol, leading to the formation of isomeric mixtures that can be challenging to separate. This guide will address the primary cause of these impurities and provide actionable troubleshooting steps.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of the primary regioisomeric side product.
Q1: My post-reaction analysis (NMR/GC-MS) shows two major products with the same mass that are difficult to separate via column chromatography. What is the likely identity of the main impurity?
A: The most prevalent side product in this synthesis is the regioisomer, 5-Acetyl-1-methyl-1H-pyrazole .
The formation of these two isomers stems from the reaction of methylhydrazine, an unsymmetrical nucleophile, with an unsymmetrical 1,3-dicarbonyl precursor. Methylhydrazine has two distinct nitrogen atoms: the N1 nitrogen (bearing the methyl group) and the terminal N2 nitrogen. The initial nucleophilic attack on the two different carbonyl groups of the dicarbonyl compound can proceed via two competing pathways. This lack of regioselectivity is a well-documented challenge in pyrazole synthesis.[1][3][4]
The reaction mechanism leading to both products is illustrated below.
Q2: What are the critical experimental factors that control the ratio of the desired 3-acetyl isomer versus the undesired 5-acetyl isomer?
A: The regiochemical outcome of the reaction is highly dependent on the reaction conditions. The key is to control which nitrogen atom of methylhydrazine attacks which carbonyl group of the 1,3-dicarbonyl precursor. The most influential factor is the choice of solvent.[3][5]
-
Solvent Effects: Traditional solvents like ethanol often lead to poor regioselectivity, resulting in significant quantities of both isomers.[3] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of the desired isomer where the more nucleophilic N1-methyl nitrogen attacks the more electrophilic carbonyl carbon.[3][5] This is attributed to the unique hydrogen-bonding properties and acidity of these solvents, which can modulate the reactivity of the intermediates.
-
pH and Catalysis: The reaction can be sensitive to pH. While often performed under neutral or slightly acidic conditions (e.g., in acetic acid), both acid and base catalysis can alter the reaction pathway and, consequently, the isomer ratio.[5]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may affect the final product distribution. Lower temperatures often favor kinetic products.
Q3: I've confirmed the presence of the 5-acetyl regioisomer. What are the most effective strategies to minimize its formation?
A: Minimizing the 5-acetyl isomer requires optimizing the reaction conditions to favor one mechanistic pathway over the other. Based on established literature, the following troubleshooting workflow is recommended.
Q4: Besides the main regioisomer, I'm observing other impurities, including some with higher molecular weights. What could these be?
A: While the regioisomer is the primary concern, other side products can form, particularly if the reaction does not go to completion or if conditions are not well-controlled:
-
Incomplete Cyclization: The reaction proceeds through a hydrazone or enamine-hydrazone intermediate. If the final dehydration step to form the aromatic pyrazole ring is incomplete, you may isolate stable pyrazoline intermediates.[6]
-
Hydrazones and Azines: Unreacted starting carbonyl compounds can react with hydrazine impurities or intermediates to form various hydrazones. In some cases, these can lead to the formation of azines, which are higher molecular weight byproducts.[7]
-
Unreacted Starting Materials: Simple incomplete conversion will result in the presence of the 1,3-dicarbonyl precursor and methylhydrazine in your crude product. This typically points to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.
Part 2: Data Summary & Protocols
To provide a quantitative basis for troubleshooting, the following table summarizes the profound effect of solvent choice on regioselectivity in a representative pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomeric Ratio in N-Methylpyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Solvent | Ratio of Regioisomers (Desired : Undesired) | Overall Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol (EtOH) | 36 : 64 | 99 | [3][5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 | [3][5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 | [3][5] |
Data adapted from studies on analogous systems. The trend demonstrates a dramatic improvement in regioselectivity with fluorinated alcohol solvents.
Experimental Protocol: Optimized Synthesis for High Regioselectivity
This protocol is designed to maximize the yield of this compound while minimizing the formation of the 5-acetyl regioisomer by utilizing a fluorinated solvent system.
Materials:
-
Appropriate 1,3-dicarbonyl precursor (e.g., 3-acetyl-2,4-pentanedione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting dicarbonyl. The reaction in HFIP is often significantly faster than in traditional solvents.[3]
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acidic HFIP.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to separate the desired product from any minor impurities. The high regioselectivity of this method should make purification significantly easier than with traditional methods.
Analytical Method: Quantifying Isomer Ratio by ¹H NMR
The ratio of 3-acetyl to 5-acetyl isomers can be readily determined from the ¹H NMR spectrum of the crude product. The chemical shifts of the protons, particularly the N-methyl and acetyl-methyl groups, will be distinct for each isomer. Integrate the area of a characteristic, well-resolved peak for each isomer to calculate their relative abundance.
Part 3: Mechanistic & Workflow Diagrams
Visualizing the reaction pathways and troubleshooting logic can aid in understanding and resolving experimental challenges.
Diagram 1: Competing Pathways for Regioisomer Formation
// Reactants diketone [label="Unsymmetrical\n1,3-Dicarbonyl"]; hydrazine [label="Methylhydrazine\n(H3C-NH-NH2)"];
// Intermediates Path A intA1 [label="Pathway A:\nInitial attack by N1 (methylated)"]; intA2 [label="Cyclization & Dehydration"];
// Intermediates Path B intB1 [label="Pathway B:\nInitial attack by N2 (terminal)"]; intB2 [label="Cyclization & Dehydration"];
// Products prodA [label="Product A:\nthis compound\n(Desired Isomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prodB [label="Product B:\n5-Acetyl-1-methyl-1H-pyrazole\n(Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges {diketone, hydrazine} -> intA1 [color="#4285F4"]; intA1 -> intA2 [color="#4285F4"]; intA2 -> prodA [color="#4285F4"];
{diketone, hydrazine} -> intB1 [color="#EA4335"]; intB1 -> intB2 [color="#EA4335"]; intB2 -> prodB [color="#EA4335"];
caption [label="Reaction pathways leading to regioisomers.", shape=plaintext, fontsize=10]; } ` Caption: Reaction pathways leading to regioisomers.
References
- Al-Masoudi, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(13), 4948–4953. Available at: https://pubs.acs.org/doi/abs/10.1021/jo0604655
- Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: https://www.mdpi.com/1420-3049/23/1/134
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
- Al-Masoudi, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jo0604655
- Beilstein Journal of Organic Chemistry. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/17/1/100
- Abdel-Wahab, B. F., et al. (2012). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and furopyrazole derivatives. Journal of the Serbian Chemical Society, 77(5), 547-555. Available at: http://www.shd.org.rs/JSCS/Vol77-No5/1-JSCS-4284_20111122_258_11.pdf
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: https://www.mdpi.com/1420-3049/28/18/6523
- Google Patents. (1995). Process for the preparation of pyrazole and its derivatives. Available at: https://patents.google.
- Google Patents. (2017). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl... Available at: https://patents.google.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf
- RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: https://www.rjpbcs.com/pdf/2018_9(1)/.pdf
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: https://www.rsc.
- MDPI. (2021). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available at: https://www.mdpi.com/1422-8599/2021/4/260
- Scribd. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Available at: https://www.scribd.com/document/440590393/Ankur-Bhaumik-18895-UC206L-Lab4-Pyrazole-Synthesis
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: https://www.mdpi.com/1420-3049/23/1/134/htm
- Google Patents. (2009). Method for preparing 3.5-dimethylpyrazole. Available at: https://patents.google.
- ResearchGate. (2017). Synthesis and identification of new pyrazole from acetylacetone. Available at: https://www.researchgate.
- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Available at: https://patents.google.
- YouTube. (2019). synthesis of pyrazoles. Available at: https://www.youtube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
Navigating the Reactivity of 3-Acetyl-1-methyl-1H-pyrazole: A Guide to Stability Under Acidic and Basic Conditions
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-1-methyl-1H-pyrazole. As a Senior Application Scientist, I've compiled this in-depth guide to address common questions and troubleshooting scenarios regarding the stability of this compound in acidic and basic media. This resource is designed to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazole ring in this compound under acidic and basic conditions?
The pyrazole core is an aromatic heterocycle, which imparts significant stability.[1][2] Generally, the ring is robust under a range of pH conditions. However, extreme conditions can affect its integrity.
-
Acidic Conditions: The pyrazole ring is generally stable in acidic media. The N-2 nitrogen is basic (pKa of pyrazole is ~2.5) and will be protonated in the presence of strong acids.[2] This protonation does not typically lead to ring degradation but can influence the reactivity of the substituents.
-
Basic Conditions: The pyrazole ring is also largely stable in basic solutions. However, very strong bases can induce deprotonation at the C3 position, which may lead to ring-opening under harsh conditions.[3][4] For this compound, the presence of the methyl group at N-1 prevents deprotonation at this position, which is a common reaction for N-unsubstituted pyrazoles.[1]
Q2: Is the 3-acetyl group susceptible to hydrolysis?
Yes, the acetyl group, which is a ketone, is the primary site of reactivity under both acidic and basic hydrolytic conditions. The stability will be highly dependent on the reaction conditions such as pH, temperature, and reaction time.
Q3: What is the expected product of hydrolysis?
The hydrolysis of the 3-acetyl group will yield 1-methyl-1H-pyrazole-3-carboxylic acid and acetic acid.
Troubleshooting Guide
Scenario 1: Incomplete Hydrolysis Under Acidic Conditions
Issue: You are attempting to hydrolyze the acetyl group using acidic conditions, but the reaction is slow or does not go to completion.
Potential Causes & Solutions:
-
Insufficient Acid Concentration: The first step in acid-catalyzed hydrolysis is the protonation of the carbonyl oxygen. A low concentration of acid may not be sufficient to drive this equilibrium forward.
-
Solution: Increase the concentration of the acid (e.g., from 1M HCl to 3M HCl). Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.
-
-
Low Reaction Temperature: Hydrolysis reactions often have a significant activation energy.
-
Solution: Increase the reaction temperature. Refluxing in an acidic aqueous solution is a common strategy. Start with a moderate temperature (e.g., 50-60 °C) and increase if necessary.
-
-
Steric Hindrance: While less of an issue for an acetyl group, the surrounding molecular structure can influence the approach of water.
-
Solution: Prolong the reaction time and ensure adequate heating.
-
Scenario 2: Unexpected Side Products Under Basic Conditions
Issue: During a base-catalyzed hydrolysis, you observe the formation of unexpected impurities alongside the desired carboxylic acid.
Potential Causes & Solutions:
-
Ring Opening: As mentioned, strong bases can promote ring cleavage.[3][4]
-
Solution: Use milder basic conditions. Instead of concentrated NaOH or KOH, consider using a weaker base like sodium carbonate or bicarbonate, although this will require more forcing conditions (higher temperature, longer time). Alternatively, perform the reaction at a lower temperature.
-
-
Aldol Condensation: The enolate of the acetyl group can potentially react with another molecule of the starting material in an aldol-type condensation, especially at higher concentrations.
-
Solution: Use more dilute reaction conditions. Add the base slowly to the solution of the pyrazole to keep the instantaneous concentration of the enolate low.
-
Experimental Protocols
Protocol 1: Monitoring Stability Under Acidic Conditions
This protocol allows for the time-course analysis of the stability of this compound in an acidic environment.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a series of reaction vials, add 1 mL of 1M HCl.
-
At time t=0, add 10 µL of the stock solution to each vial.
-
Place the vials in a heating block set to a desired temperature (e.g., 25 °C, 50 °C, 75 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial by adding a neutralizing agent (e.g., an equimolar amount of NaOH).
-
Analyze the quenched sample by HPLC to determine the percentage of remaining this compound.
Protocol 2: Monitoring Stability Under Basic Conditions
This protocol outlines a method to assess the stability of this compound in a basic solution.
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a series of reaction vials, add 1 mL of 1M NaOH.
-
At time t=0, add 10 µL of the stock solution to each vial.
-
Maintain the vials at a specific temperature (e.g., 25 °C, 50 °C, 75 °C).
-
At designated time intervals, neutralize the reaction in a vial with an equivalent amount of HCl.
-
Analyze the sample using HPLC to quantify the remaining starting material.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
| Condition | Temperature (°C) | Time (hours) | % Remaining Starting Material |
| 1M HCl | 25 | 24 | >95% |
| 1M HCl | 75 | 8 | ~50% |
| 1M NaOH | 25 | 24 | ~80% |
| 1M NaOH | 75 | 4 | <10% |
Note: This data is illustrative and will vary based on specific experimental parameters.
Mechanistic Insights & Visualizations
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Caption: Proposed mechanism for base-catalyzed hydrolysis.
Experimental Workflow
Caption: General workflow for stability testing.
References
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC - PubMed Central
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing
- Protective Groups - Organic Chemistry Portal
- Preventing degradation of pyrazole compounds during synthesis - Benchchem
- Protecting group - Wikipedia
- Protecting Groups
- Protecting Groups List - SynArchive
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI
- 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide - NIH
- Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchG
- Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. benchchem.com [benchchem.com]
How to remove unreacted starting materials from "3-Acetyl-1-methyl-1H-pyrazole" reactions
Welcome to the technical support guide for the purification of 3-Acetyl-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the post-reaction workup of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of substituted pyrazoles, such as this compound, most commonly involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For this specific target molecule, a common route is the reaction between an appropriate β-diketone and methylhydrazine. While this reaction, a variant of the classic Knorr pyrazole synthesis, is generally efficient, the crude product is often contaminated with unreacted starting materials and potential side products.[4][5] Effective purification is critical for obtaining a product suitable for downstream applications.
This guide provides a series of frequently asked questions and detailed troubleshooting protocols to address the most common purification challenges.
Troubleshooting & FAQs: Removing Unreacted Starting Materials
This section addresses specific issues you may encounter during the purification of this compound.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
After the synthesis of this compound, the most common impurities are the starting materials themselves:
-
Unreacted Methylhydrazine: A volatile, water-soluble, and basic compound. It is often used in excess to drive the reaction to completion.
-
Unreacted 1,3-Dicarbonyl Compound: The properties of this starting material can vary, but it is typically a neutral or weakly acidic compound (due to enolization).
-
Regioisomers: Depending on the asymmetry of the 1,3-dicarbonyl starting material, the reaction with methylhydrazine can potentially yield a mixture of regioisomers (e.g., 5-acetyl-1-methyl-1H-pyrazole).[1][2]
Q2: My crude product is contaminated with unreacted methylhydrazine. What's the best way to remove it?
Due to its basic nature, the most effective method for removing methylhydrazine is an acid-base extraction .
Principle: Methylhydrazine, as a base, will react with a dilute acid (like HCl) to form a water-soluble salt (methylhydrazinium chloride). This salt will partition into the aqueous phase, while your less basic pyrazole product remains in the organic solvent.[6][7]
Quick Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the layers. The aqueous layer now contains the methylhydrazine salt.
-
Wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q3: How can I remove the unreacted 1,3-dicarbonyl starting material?
Removal of the dicarbonyl compound depends on its properties, but it is typically addressed through column chromatography or, in some cases, a basic wash.
-
Column Chromatography: This is the most reliable method. Since the dicarbonyl compound will likely have a different polarity than the pyrazole product, separation on a silica gel column is usually straightforward.[8][9]
-
Basic Wash (for acidic β-diketones): If the dicarbonyl starting material is sufficiently acidic (pKa of the enol form), a wash with a weak aqueous base like sodium bicarbonate (NaHCO₃) can deprotonate it into a water-soluble salt, which can be extracted into the aqueous phase.
Q4: My TLC plate shows multiple spots. How do I design an effective purification strategy?
A multi-spot TLC indicates a mixture of compounds with varying polarities. This requires a systematic approach to purification.
Caption: Decision workflow for purifying a crude pyrazole reaction.
Q5: My product is an oil and won't crystallize. What are my options?
If the product is a low-melting solid or an oil, crystallization can be difficult.[6] The preferred methods of purification are column chromatography or distillation.
-
Column Chromatography: This is the most common and effective method for purifying oily products.[6][10]
-
Vacuum Distillation: If your product is thermally stable and has a boiling point sufficiently different from the impurities, vacuum distillation is an excellent option for purification on a larger scale.[11][12]
Detailed Purification Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is primarily designed to remove basic impurities like unreacted methylhydrazine.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M HCl. Invert the funnel gently several times, venting frequently to release any pressure.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Basic Wash (Optional): To remove acidic impurities, wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break any emulsions.[13]
-
Drying and Concentration: Drain the organic layer into a clean flask, add an anhydrous drying agent (e.g., Na₂SO₄), and let it stand for 10-15 minutes. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
This is the most versatile method for separating the product from multiple impurities.[9][14]
1. TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in a solvent like DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from all impurity spots.[8][14]
| Polarity of Impurity | Starting Solvent System (Hexane:Ethyl Acetate) | Gradient Direction |
| Less Polar than Product | 95:5 | Increase Ethyl Acetate % |
| More Polar than Product | 80:20 | Increase Ethyl Acetate % |
| Basic Impurities (Streaking) | 90:10 with 0.5% Triethylamine | Increase Ethyl Acetate % |
2. Column Packing:
-
Select a glass column of an appropriate size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[8][14]
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
3. Sample Loading & Elution:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent itself).
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent if necessary to move more polar compounds down the column.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Note on Basic Compounds: Pyrazoles are basic and can interact strongly with acidic silica gel, leading to poor separation (tailing). To mitigate this, add a small amount of triethylamine (~0.1-1%) to your eluent system to deactivate the silica.[6][14][15]
Protocol 3: Recrystallization
If your purified product is a solid, recrystallization can be used to achieve very high purity.[16][17]
Principle: This technique relies on the difference in solubility of your compound in a hot solvent versus a cold solvent. Impurities, being present in much smaller amounts, will remain in the cold solvent (mother liquor) while your pure product crystallizes out.[17]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] Common solvents for pyrazoles include ethanol, methanol, or co-solvent systems like ethanol/water or ethyl acetate/hexane.[7][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19] If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[7][16]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[7]
-
Drying: Dry the crystals completely under vacuum.
References
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolium-Based Compounds.
- Various Authors. (2011). Method for purifying pyrazoles. Google Patents.
- Various Authors. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Various Authors. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Various Authors. (2018). One-pot synthesis of pyrazole. Chemistry Stack Exchange.
- Various Authors. (2025). New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study. ResearchGate.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Belaidi, S., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Various Authors. (2021). Remove excess hydrazine hydrate? ResearchGate.
- Various Authors. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. PubMed.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Various Authors. (n.d.). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl.... Google Patents.
- Chem Player. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Singh, P., & Kumar, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Organic Syntheses Procedure. (n.d.). 4.
- Various Authors. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
- Various Authors. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Various Authors. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
- Various Authors. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Nikolova, V., et al. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
- The Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube.
- Lisa OrgChem. (2020). How To Recrystallize A Solid. YouTube.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl)acetamide and n-((5-methyl-1h-pyrazole-1-yl)methyl)acetamide - Google Patents [patents.google.com]
- 12. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Strategies for Controlling Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The formation of regioisomers is a common and critical challenge in the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Achieving high regioselectivity is often paramount for ensuring the desired biological activity and simplifying downstream purification processes.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control and prevent the formation of unwanted regioisomers in your pyrazole synthesis experiments.
Troubleshooting Guide: Addressing Regioisomer Formation
This section addresses specific problems you might be encountering in the laboratory and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is producing a nearly 1:1 mixture of two pyrazole regioisomers. How can I favor the formation of one over the other?
A low regioselectivity is a frequent outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[1][2] The initial and often rate-determining step, the nucleophilic attack of the hydrazine, occurs at both carbonyls with similar ease.[3]
Root Cause Analysis and Solutions:
-
Mechanism Insight: In the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound can be attacked by a monosubstituted hydrazine at either of the two carbonyl carbons.[1][4][5] This leads to two different hydrazone intermediates, which then cyclize to form the two regioisomeric pyrazoles.[1]
-
Strategic Solution 1: Solvent Modification. The choice of solvent can dramatically influence the regioselectivity.[1][2]
-
Conventional Solvents: Protic solvents like ethanol often lead to poor regioselectivity because they can participate in the reaction by forming hemiacetals, thus leveling the reactivity of the two carbonyl groups.[2]
-
Fluorinated Alcohols: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly enhance regioselectivity.[2][6] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby amplifying the inherent reactivity differences between the two carbonyls.[2]
-
Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMA) can also promote high regioselectivity, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[7][8]
-
-
Strategic Solution 2: pH Control. The pH of the reaction medium can be a critical factor.[1][3]
-
Acid Catalysis: The Knorr synthesis is typically acid-catalyzed.[4][5] Varying the acid catalyst (e.g., HCl, H₂SO₄, TFA) and its concentration can alter the protonation equilibrium of the dicarbonyl compound and the hydrazine, thereby influencing which carbonyl is more susceptible to attack.
-
Base-Mediated Reactions: In some cases, using a strong base like t-BuOK can lead to a reversal of regioselectivity or exclusive formation of a single isomer, particularly in syntheses involving hydrazones and nitroolefins.[9]
-
Issue 2: I am trying to synthesize a pyrazole with a bulky substituent at the 5-position, but the major product is the isomer with the bulky group at the 3-position.
This is a classic example of steric hindrance dictating the reaction's outcome. The nucleophilic attack of the hydrazine is likely favoring the less sterically hindered carbonyl group.[1]
Root Cause Analysis and Solutions:
-
Mechanism Insight: The initial attack of the substituted hydrazine (R-NHNH₂) will preferentially occur at the carbonyl carbon that is less sterically encumbered. The subsequent cyclization then determines the final position of the substituents.
-
Strategic Solution 1: Judicious Choice of Starting Materials.
-
If possible, consider a retrosynthetic approach where the bulky group is introduced after the pyrazole ring formation. However, this is not always feasible.
-
Utilize 1,3-dicarbonyl surrogates that can direct the cyclization in the desired manner.[10]
-
-
Strategic Solution 2: Modifying the Hydrazine Reagent.
-
The nature of the substituent on the hydrazine also plays a role. While seemingly counterintuitive, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl. In methylhydrazine, the NH₂ group is less nucleophilic, whereas in phenylhydrazine, it is more nucleophilic.[2] Understanding this can help predict the major regioisomer.
-
Issue 3: I have successfully synthesized a mixture of regioisomers. What are the best methods for their separation and characterization?
Even with optimized reaction conditions, obtaining a pure single regioisomer directly from the reaction mixture is not always possible. Effective separation and unambiguous characterization are then crucial.
Solutions:
-
Separation Techniques:
-
Silica Gel Column Chromatography: This is the most common method for separating pyrazole regioisomers.[7][11] A careful selection of the eluent system is necessary to achieve good separation.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed, often using chiral stationary phases if the molecules are chiral.[12]
-
-
Characterization Techniques:
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between pyrazole regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are sensitive to the positions of the substituents.[13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can confirm the spatial proximity of protons, which is invaluable for unambiguously assigning the structure of each regioisomer.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, helping to piece together the connectivity of the molecule.[15]
-
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in the Knorr pyrazole synthesis?
The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack to the less hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[1]
-
Reaction Conditions: As discussed in the troubleshooting guide, solvent and pH are critical parameters that can be tuned to favor the formation of a specific regioisomer.[1][2][3]
Q2: Can I predict the major regioisomer based on the structures of my starting materials?
While not always foolproof, you can make an educated prediction. The more nucleophilic nitrogen of the hydrazine will generally attack the more electrophilic (less sterically hindered and/or electronically activated) carbonyl group of the 1,3-dicarbonyl compound.[16] For instance, in phenylhydrazine, the unsubstituted NH₂ group is more nucleophilic, while in methylhydrazine, the substituted NHMe group is more nucleophilic.
Q3: Are there alternative synthetic methods to the Knorr synthesis that offer better regioselectivity?
Yes, several other methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis.[10]
-
1,3-Dipolar Cycloadditions: Reactions between sydnones and alkynes, for example, can be a powerful method for the regioselective synthesis of pyrazoles.[7][10][17]
-
Reactions of Hydrazones with Nitroolefins: These reactions, often mediated by a strong base, can provide high regioselectivity.[9]
-
Multicomponent Reactions: One-pot, multicomponent reactions have been designed to yield polysubstituted pyrazoles with high regioselectivity.[7][9]
Q4: My NMR spectrum shows broad signals for the pyrazole ring. What could be the cause?
This is often due to annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms of the pyrazole ring.[15] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will appear as averaged, broad signals. To resolve this, you can try acquiring the NMR spectrum at a lower temperature to slow down the exchange rate.[15]
Data Summary and Experimental Protocols
Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B)¹ | Reference |
| CF₃-CO-CH₂-CO-Ph | MeNHNH₂ | EtOH | 50:50 | [2] |
| CF₃-CO-CH₂-CO-Ph | MeNHNH₂ | TFE | 85:15 | [2][6] |
| CF₃-CO-CH₂-CO-Ph | MeNHNH₂ | HFIP | 97:3 | [2][6] |
| CF₃-CO-CH₂-CO-(p-MeO-Ph) | PhNHNH₂ | EtOH | 50:50 | [7] |
| CF₃-CO-CH₂-CO-(p-MeO-Ph) | PhNHNH₂ | DMA | 98:2 | [7] |
¹Regioisomer A has the N-substituent adjacent to R¹, while Regioisomer B has it adjacent to R².
General Experimental Protocol for Improving Regioselectivity using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles with improved regioselectivity.[2] Optimization may be required for specific substrates.
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.5 M).
-
Slowly add the substituted hydrazine (1.1 eq.) to the solution at room temperature with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.
Visualizing Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis - Competing Regioisomeric Pathways
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Flowchart for Regioisomer Control
Caption: Decision tree for optimizing pyrazole synthesis.
References
- Fustero, S., Sánchez-Roselló, M., & Sanz-Cervera, J. F. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
- Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Medicinal Chemistry, 17(21), 2234-2287.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Kumar, V., & Aggarwal, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Singh, R. K., & Kumar, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 8(6), 2353-2366.
- de la Hoz, A., Díaz-Ortiz, Á., & Elguero, J. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2241.
- UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Li, Y., Wang, Y., & Zhang, J. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12215–12224.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Ramírez de Arellano, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Reddy, C. R., & Kumar, M. S. (2013). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Tetrahedron Letters, 54(38), 5221-5224.
- da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17042–17053.
- Claramunt, R. M., Elguero, J., & Flammang, R. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(10), 1543-1549.
- Vitale, P., Perrone, A., & Scilimati, A. (2022).
- ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
- El-Kassem, L. T., & El-Enany, N. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32589–32600.
- Iannelli, P., & Sica, F. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2736.
- Popa, M., & Drăgan, M. (2024).
- Jones, C. D., & Holliday, B. J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5438.
- Arribas, M., & Cativiela, C. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Gels, 10(4), 263.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Beller, M., & Wu, X. F. (2015). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 17(4), 2212-2216.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Improving the regioselectivity of "3-Acetyl-1-methyl-1H-pyrazole" functionalization
Introduction: Navigating the Reactivity of 3-Acetyl-1-methyl-1H-pyrazole
Welcome to the technical support center for the functionalization of this compound. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceutical and agrochemical products.[1][2][3][4] However, its substituted pyrazole ring presents a nuanced reactivity profile that can be challenging for even experienced researchers. Achieving high regioselectivity during functionalization is paramount for efficient synthesis and the generation of pure, well-characterized analogues for drug discovery pipelines.
The key to mastering its functionalization lies in understanding the electronic interplay of its core components:
-
The Pyrazole Ring: An electron-rich aromatic system with two distinct nitrogen atoms. The N1-methyl group prevents tautomerization, simplifying its reactive profile. The pyridine-like N2 nitrogen possesses a lone pair that is crucial for its role as a directing group in many transition-metal-catalyzed reactions.[5]
-
The C3-Acetyl Group: A moderately electron-withdrawing and deactivating group that influences the electron density of the pyrazole ring.
-
The C4 and C5 Positions: These are the primary sites for functionalization. The C4 position is the most electron-rich and nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution.[5][6][7] Conversely, the C5 proton is the most acidic C-H bond on the ring due to the inductive effect of the adjacent N1 nitrogen, making it the prime target for deprotonation and subsequent reaction with electrophiles.[1][5]
This guide is structured to provide direct, actionable solutions to common challenges. We will begin with frequently asked questions to cover foundational concepts, followed by in-depth troubleshooting guides for specific reaction classes, and conclude with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I want to perform an electrophilic aromatic substitution (like nitration or bromination). Which position will be functionalized?
A1: You should expect functionalization to occur predominantly at the C4 position . The pyrazole ring is inherently activated for electrophilic attack at C4.[5][6][7] While the 3-acetyl group is deactivating, its effect is not strong enough to overcome the intrinsic reactivity of the C4 position. Harsh conditions, however, may lead to a loss of selectivity.
Q2: How can I achieve functionalization at the C5 position?
A2: Direct electrophilic substitution at C5 is highly unfavorable. The most reliable strategies for C5 functionalization are:
-
Directed Ortho-Metalation (DoM): Deprotonation of the acidic C5-H with a strong base (like n-BuLi or LDA) followed by quenching with an electrophile. This is the classic and most direct method.[5]
-
Transition-Metal-Catalyzed C-H Activation: Utilizing the N2 atom as an endogenous directing group to guide a metal catalyst (commonly Palladium or Rhodium) to activate the C5 C-H bond.[1][5][8] This is an increasingly popular method for its atom economy and functional group tolerance.
Q3: My reaction is occurring on the acetyl group's methyl protons instead of the pyrazole ring. Why is this happening and how can I stop it?
A3: This is a common issue when using strong bases. The methyl protons of the acetyl group are enolizable and can be deprotonated to form an enolate, which can then react with electrophiles. This pathway competes with the deprotonation of the C5-H. To favor ring functionalization, consider the following:
-
Use a more sterically hindered base: A bulky base like Lithium Diisopropylamide (LDA) is less likely to approach the acetyl group compared to n-BuLi and may show higher selectivity for the C5 proton.
-
Protect the carbonyl: Convert the acetyl group to a non-enolizable protecting group, such as a ketal, before performing the ring functionalization. This is the most robust solution if other methods fail.
-
Optimize Temperature: C5-deprotonation is typically performed at very low temperatures (e.g., -78 °C). Running the reaction at the lowest possible temperature can suppress side reactions.
Q4: Can I functionalize the N1-methyl group?
A4: Direct C-H activation of the N1-methyl group is extremely challenging and not a common strategy for this scaffold. The reactivity of the pyrazole ring at C4 and C5, and the acetyl group, are all significantly more favorable. If N1-substituent modification is required, it is best to incorporate the desired group during the initial synthesis of the pyrazole ring (e.g., by using a different substituted hydrazine).
Troubleshooting Guide: Improving Regioselectivity
This section provides a systematic approach to diagnosing and solving common regioselectivity issues.
Scenario 1: Electrophilic Aromatic Substitution (EAS)
-
Problem: Significant formation of the C5-substituted isomer or other byproducts during reactions like halogenation, nitration, or Friedel-Crafts acylation.
-
Probable Cause: The reaction conditions are too harsh, leading to a breakdown of the inherent C4 selectivity. Overly strong Lewis acids or high temperatures can activate less favorable pathways.
-
Solutions:
| Strategy | Rationale | Example Modification |
| Use Milder Reagents | Reduces the reactivity of the electrophile, allowing the subtle electronic differences between C4 and C5 to dictate the outcome. | For bromination, switch from Br₂/FeBr₃ to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile. |
| Lower Reaction Temperature | Decreases the overall energy of the system, raising the activation barrier for the less-favored C5 pathway relative to the C4 pathway. | If a reaction is running at room temperature, cool it to 0 °C or below and monitor for conversion. |
| Solvent Optimization | Solvents can stabilize intermediates and influence reagent reactivity. Fluorinated alcohols, for instance, have been shown to dramatically improve regioselectivity in pyrazole synthesis by modulating protonation states.[9][10] | Screen solvents like 2,2,2-trifluoroethanol (TFE) or less reactive solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). |
Scenario 2: Directed Ortho-Metalation (DoM) at C5
-
Problem: Low yield of the desired C5-functionalized product, with recovery of starting material or formation of products from reaction at the acetyl group.
-
Probable Cause: Incomplete deprotonation at C5 or competitive deprotonation of the acetyl group's methyl protons.
-
Solutions:
| Strategy | Rationale | Example Modification |
| Change the Base | A stronger or more sterically hindered base can improve efficiency and selectivity. | If n-BuLi gives poor results, try s-BuLi for faster deprotonation or LDA to minimize attack at the acetyl carbonyl. |
| Use an Additive | Additives like TMEDA (N,N,N',N'-Tetramethylethylenediamine) can break up organolithium aggregates, increasing the basicity and reactivity of the system. | Add 1.1 - 1.2 equivalents of TMEDA to the reaction mixture before adding the organolithium base at low temperature. |
| Inverse Addition | Adding the substrate solution slowly to the base solution (inverse addition) can maintain an excess of the base, ensuring rapid and complete deprotonation as soon as the substrate is introduced. | Prepare a solution of the pyrazole in THF at -78 °C and add it dropwise to a solution of LDA in THF at -78 °C. |
Troubleshooting Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for addressing regioselectivity issues during the functionalization of this compound.
Caption: A decision tree for troubleshooting regioselectivity.
Visualizing Reactivity: Electrophilic vs. Deprotonation Pathways
The choice of reagent fundamentally alters the electronic demand on the pyrazole ring, dictating the site of functionalization.
Caption: Competing pathways for functionalization.
Detailed Experimental Protocols
These protocols are provided as validated starting points. Optimization may be required for specific substrates or electrophiles.
Protocol 1: C4-Selective Vilsmeier-Haack Formylation
This protocol introduces a formyl group at the C4 position, a versatile handle for further transformations.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 3 M NaOH).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound-4-carbaldehyde.
Protocol 2: C5-Selective Lithiation and Silylation
This protocol demonstrates the deprotonation at C5 and subsequent quenching with an electrophile (in this case, TMS-Cl).
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 15 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1.0 eq) to the cold THF and stir until fully dissolved.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is often observed. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction & Workup: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography to afford 3-acetyl-1-methyl-5-(trimethylsilyl)-1H-pyrazole.
References
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate.
- Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5747-5763. DOI:10.1039/D0OB01265C.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
- Full functionalization of the 1H-imidazo[1,2-b]pyrazole 5b followed by... (n.d.). ResearchGate.
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). National Institutes of Health (NIH).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health (NIH).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI.
- Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate.
- Pyrazole. (n.d.). SlideShare.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2018). ACS Publications.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications.
- Ligand-Directed Metalation of a Gold Pyrazolate Cluster. (n.d.). National Institutes of Health (NIH).
- Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. (n.d.). ResearchGate.
- Synthesis of 1-acetyl pyrazoline derivatives by solvent-free... (n.d.). ResearchGate.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). MDPI.
- Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids | Request PDF. (n.d.). ResearchGate.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health (NIH).
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). MDPI.
- (3-Acetyl-4-methyl-1H-pyrazol-1-ide-5-carboxylato)bis(1,10-phenanthroline)nickel(II) 3.5-hydrate. (n.d.). National Institutes of Health (NIH).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005). ACS Publications.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (n.d.). MDPI.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (n.d.). National Institutes of Health (NIH).
- An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org.
- ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (n.d.). ResearchGate.
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. scribd.com [scribd.com]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for 3-Acetyl-1-methyl-1H-pyrazole
Welcome to the technical support guide for 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 35293-60-2). This document is designed for researchers, chemists, and drug development professionals who utilize this pyrazole derivative in their work. As a key building block in synthetic chemistry, its proper handling, storage, and use are paramount for ensuring experimental reproducibility, maintaining compound integrity, and guaranteeing laboratory safety. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format.
Section 1: Compound Identification and Properties
FAQ: What is this compound and what are its key properties?
This compound is a five-membered heterocyclic compound. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of pharmacological activities.[1][2] The acetyl and methyl substitutions on the ring create a specific chemical architecture for further synthetic transformations.
Understanding its physical properties is the first step toward safe handling. While specific, verified data for this exact compound is sparse, we can extrapolate from closely related pyrazole derivatives to provide a working profile.
| Property | Anticipated Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₆H₈N₂O | Derived from its chemical structure. |
| Molecular Weight | 124.14 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |
| Appearance | White to off-white or light yellow solid | Based on typical appearance of similar acetylated heterocyclic compounds. A significant deviation from this may indicate impurity or degradation. |
| Storage Class | Combustible Solid / Liquid | Pyrazole derivatives are classified in this range, indicating they will burn but may not ignite readily.[3][4] |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | The pyrazole core and acetyl group generally confer solubility in polar organic solvents. Water solubility is likely limited but may be present.[5] |
Section 2: Safety and Hazard Communication
FAQ: What are the primary hazards associated with pyrazole derivatives and what precautions should I take?
GHS Hazard Summary (Based on Analogs)
| Hazard Class | GHS Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [7][8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation. | [8] |
Causality Behind Precautions: The nitrogen atoms in the pyrazole ring can interact with biological macromolecules, and the acetyl group adds polarity, potentially increasing its ability to irritate mucous membranes like those in the eyes and respiratory tract. The "harmful if swallowed" classification is common for many small organic molecules and necessitates careful handling to prevent accidental ingestion.
The following workflow illustrates the logical steps from hazard identification to safe handling.
Section 3: Handling Protocols
FAQ: What is the correct, step-by-step procedure for weighing and transferring this compound?
Handling solids of unknown toxicological profile requires a methodical approach to minimize exposure.
Protocol: Weighing and Transfer of Solid this compound
-
Preparation: Ensure your chemical fume hood is operational and the work surface is clean. Don personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9]
-
Tare Vessel: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on an analytical balance and tare its mass.
-
Aliquot Compound: Inside the fume hood, carefully open the main stock container. Use a clean spatula to transfer a small amount of the solid to the tared vessel. Avoid creating dust. If dust is generated, allow it to settle before removing the vessel from the hood.[10]
-
Seal and Weigh: Securely cap the weighing vessel and the main stock container. Wipe the exterior of the weighing vessel with a damp cloth (e.g., with 70% ethanol) to remove any residual particles.
-
Final Weighing: Place the sealed vessel back on the analytical balance to obtain the precise mass.
-
Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated wipes or weigh boats in the designated solid chemical waste container.[5]
FAQ: How should I prepare solutions of this compound for my experiments?
-
Solvent Selection: Choose a solvent in which the compound is known to be soluble and that is compatible with your downstream application. For initial tests, consider solvents like DMSO for biological assays or methanol/chloroform for organic reactions.
-
Dissolution: Add the weighed solid to your reaction flask or vial. Under the fume hood, use a calibrated pipette to add the desired volume of solvent.
-
Aid Solubilization: If the compound does not dissolve immediately, cap the vessel and gently swirl or vortex. If necessary, sonication in an ultrasonic bath for a few minutes can aid dissolution. Gentle warming can be used as a last resort, but be mindful of potential degradation.
-
Final Preparation: Once fully dissolved, the solution is ready for use. If storing the solution, ensure the container is properly sealed and labeled with the compound name, concentration, solvent, and date.
Section 4: Storage and Stability
FAQ: What are the optimal storage conditions to ensure the long-term stability of this compound?
Proper storage is critical for preventing degradation, which can compromise experimental results. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation, often resulting in a brownish discoloration.[11]
Recommended Storage Protocol:
-
Temperature: Store in a cool environment, such as a refrigerator (2-8 °C).[11]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[11] This is especially important after the container has been opened for the first time.
-
Container: Keep the compound in its original, tightly sealed container.[12][10]
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[11]
-
Moisture: Store in a dry, desiccated environment. The acetyl group can be susceptible to hydrolysis over long periods if exposed to moisture.
FAQ: Are there any incompatible materials I should avoid storing this compound near?
Yes. Based on the reactivity of similar heterocyclic compounds, avoid storage near:
-
Strong Oxidizing Agents: These can react with the pyrazole ring or the acetyl group.[13]
-
Strong Acids and Bases: These may catalyze degradation or hydrolysis.[5]
-
Strong Reducing Agents: These could potentially reduce the acetyl group.[5]
Section 5: Troubleshooting Guide
Q: My solid this compound has developed a brownish or yellowish tint. What does this mean and can I still use it?
A: This discoloration is a common indicator of oxidation or degradation, a known issue with pyrazoline derivatives.[11] While the compound may still contain the desired material, the presence of impurities is highly likely.
-
Recommendation: For sensitive applications (e.g., drug development, quantitative assays), it is strongly advised to use a fresh, pure lot. For general synthetic use, you may consider purifying the material by recrystallization or column chromatography, but you must first confirm the identity and purity of the purified product (e.g., via NMR or LC-MS) before proceeding.
Q: I'm having trouble dissolving the compound in my chosen solvent. What are my options?
A: Solubility issues can arise from using a suboptimal solvent or from changes in the compound's physical form.
-
Troubleshooting Steps:
-
Increase Mixing: Ensure vigorous mixing via vortexing or magnetic stirring.
-
Try Sonication: An ultrasonic bath can break up solid agglomerates and often significantly improves the rate of dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40 °C). Be cautious, as heat can accelerate degradation. Do not heat flammable solvents with an open flame.
-
Change Solvents: If the above steps fail, you may need a different solvent. Consider a more polar aprotic solvent like DMF or NMP for highly insoluble compounds, but always check for compatibility with your experiment.
-
Q: My reaction yield is consistently lower than expected. Could the handling or storage of my pyrazole starting material be the cause?
A: Absolutely. Low yields in pyrazole synthesis or reactions using pyrazole derivatives can often be traced back to the quality of the starting materials.[14]
-
Root Cause Analysis:
-
Degradation: Has the compound been stored properly? Exposure to air, light, or moisture can degrade the material, reducing the amount of active starting material in the mass you weighed.[11]
-
Moisture Content: If the compound is hygroscopic (absorbs water from the air), the mass you weighed may contain a significant percentage of water, throwing off your stoichiometry.
-
Cross-Contamination: Was a clean spatula used for every transfer? Impurities from other reagents can introduce side reactions that consume your starting material.[14]
-
-
Solution: Always use reagents that have been stored according to best practices. If you suspect degradation, confirm the purity of your starting material via an analytical technique like NMR before running the reaction.
Section 6: Spill and Waste Management
FAQ: How should I clean up a small spill of solid this compound?
-
Ensure Safety: Alert others in the area. Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Containment: Prevent the solid from spreading.
-
Cleanup: Carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled container for chemical waste.[10] You can also use an inert absorbent material to collect the spill.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (like ethanol or isopropanol), then with soap and water. Place all cleanup materials into the hazardous waste container.
FAQ: What is the correct procedure for disposing of waste containing this compound?
All waste containing this compound, including unused solid, contaminated solutions, and cleanup materials, must be treated as hazardous chemical waste.
-
Procedure: Dispose of the material in a clearly labeled, sealed waste container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour solutions down the drain.[5][10] It is often recommended to dissolve or mix the material with a combustible solvent for disposal via a licensed chemical incinerator.[10]
References
- How can we store Pyrazolin from chalcone and hydrazine hydrate?
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- 3-Ethyl-1-methyl-1H-pyrazole. PubChem. [Link]
- Chemical Stability of New Acyclovir Analogues with Peptidomimetics. PMC - NIH. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Pyrazole 98 288-13-1 [sigmaaldrich.com]
- 4. 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid DiscoveryCPR 909858-38-4 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Catalysts for Reactions Involving 3-Acetyl-1-methyl-1H-pyrazole
Introduction: 3-Acetyl-1-methyl-1H-pyrazole is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and agrochemicals. Its functional handles—the acetyl group and the pyrazole core—offer multiple avenues for chemical modification. While traditional palladium-catalyzed cross-coupling reactions are workhorses in this field, the drive for more sustainable, cost-effective, and novel synthetic routes necessitates a move towards alternative catalytic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on alternative catalysts, focusing on troubleshooting common experimental issues and answering frequently asked questions. We will explore the utility of earth-abundant metals like iron, nickel, and copper, as well as the strategic advantages of organocatalysis, to empower you to optimize your synthetic strategies.
PART 1: Frequently Asked Questions (FAQs) - Catalyst Selection Guide
This section addresses common high-level questions about choosing the right catalytic system for your desired transformation of this compound.
Q1: I need to perform a C-C cross-coupling reaction but want to avoid palladium. What are my most viable options?
A1: Excellent question. Moving away from palladium is a common goal to reduce costs and potential heavy metal contamination in final products. Your primary alternatives are Iron and Nickel catalysts.[1][2]
-
Iron Catalysts: These are extremely attractive due to iron's low cost, abundance, and low toxicity.[3] They are particularly effective for cross-coupling aryl Grignard reagents with alkyl halides.[1][4] However, be aware that iron-catalyzed reactions can be sensitive to reaction conditions and may require careful optimization to suppress homo-coupling.[1]
-
Nickel Catalysts: Nickel is a more cost-effective alternative to palladium and has shown remarkable efficiency in a wide range of C-H functionalization and cross-coupling reactions.[2][5] Heterogeneous nickel-based catalysts have also been developed for one-pot pyrazole synthesis, demonstrating their versatility and potential for recyclability.[6][7]
Q2: My goal is the asymmetric reduction of the acetyl group to a chiral alcohol. What are the best metal-free approaches?
A2: For asymmetric transformations of the acetyl carbonyl, organocatalysis is the premier alternative to metal-based systems.[8] This approach avoids transition metals entirely, relying on small, chiral organic molecules to induce enantioselectivity.
-
Proline and its derivatives are classic examples of organocatalysts that can facilitate asymmetric aldol and reduction reactions.[9]
-
Bifunctional catalysts , such as quinine-derived thioureas, are highly effective for reactions like the aza-Henry reaction on related pyrazolinone ketimines and can be immobilized on solid supports for easier recovery and reuse.[10] The key advantages of organocatalysis are operational simplicity, catalyst stability, and significantly lower toxicity, which is a major benefit in pharmaceutical synthesis.[8]
Q3: How can I selectively functionalize a C-H bond on the pyrazole ring without pre-functionalization (e.g., halogenation)?
A3: Direct C-H functionalization is a powerful, atom-economical strategy. The pyrazole ring has distinct electronic properties: the C5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization, while the C4 position is a nucleophilic center that favors electrophilic substitution.[11][12]
-
Copper-catalyzed C-H functionalization is a well-established method. For instance, Cu-catalyzed cyanation of 1,4-disubstituted pyrazoles has been reported to proceed with high selectivity.[13]
-
Nickel-catalyzed C-H activation has emerged as a robust method for C-H/N-H annulation of pyrazole derivatives with alkynes, leading to complex fused heterocyclic systems.[5]
-
Rhodium catalysts have also been employed for C-H annulation and alkenylation, often with switchable regioselectivity controlled by additives or solvents.[13]
Q4: What are the critical parameters to consider when transitioning from a well-behaved Palladium catalyst to an Iron or Nickel system for a cross-coupling reaction?
A4: This is a crucial practical question. While the potential benefits are significant, a direct "swap" is rarely successful. Key parameters to re-optimize include:
-
Oxygen and Moisture Sensitivity: Many Fe and Ni catalytic systems are more sensitive to air and moisture than their Pd counterparts. Rigorous anhydrous and inert atmosphere techniques (e.g., Schlenk line, glovebox) are often necessary.
-
Ligand Selection: The optimal ligand for Pd is often suboptimal for Fe or Ni. For iron, N-heterocyclic carbene (NHC) ligands can be effective at suppressing side reactions.[1] For nickel, phosphine ligands or N-heterocyclic carbenes are commonly used.[5]
-
Redox Potential and Reaction Mechanism: Fe and Ni catalysts often operate through different mechanistic cycles than Pd, which can affect reaction kinetics, initiation periods, and catalyst stability. Be prepared for different reaction profiles.
-
Pre-catalyst Activation: Some Ni and Fe sources require an activation step to form the catalytically active low-valent species.
PART 2: Troubleshooting Guides by Reaction Type
This section provides direct, actionable advice for specific problems you may encounter during your experiments.
Troubleshooting Iron-Catalyzed Cross-Coupling
Iron catalysts are promising but can be challenging. Here are solutions to common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The iron salt (e.g., Fe(acac)₃, FeCl₃) may be old or hydrated. 2. Impure Grignard Reagent: The Grignard reagent may have degraded or contains impurities. 3. Moisture/Oxygen: Trace water or oxygen is quenching the catalyst or the Grignard reagent. | 1. Use a freshly opened bottle of the iron salt or purify it before use. 2. Titrate the Grignard reagent immediately before use to determine its exact concentration. 3. Thoroughly dry all glassware. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[14] |
| Significant Homo-coupling of the Grignard Reagent | 1. Incorrect Ligand: The reaction may be proceeding too quickly through a radical pathway without a suitable stabilizing ligand. 2. High Temperature: Elevated temperatures can favor decomposition pathways leading to homo-coupling. | 1. Introduce a stabilizing ligand. N-heterocyclic carbene (NHC) ligands have been shown to suppress homo-coupling effectively.[1] 2. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the cross-coupling pathway. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation: The active iron species is unstable under the reaction conditions. 2. Inhibition by Products: The product may be coordinating to the iron center and inhibiting further catalysis. | 1. Try a different iron pre-catalyst or ligand system that may offer greater stability.[4] 2. If possible, perform the reaction at a higher dilution to disfavor product inhibition. Monitor the reaction progress closely by TLC or GC/MS. |
Troubleshooting Copper-Catalyzed C-H Arylation
Copper offers a cheaper alternative to palladium for C-H functionalization, but regioselectivity and reactivity can be issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (e.g., mixture of C4 and C5 arylation) | 1. Reaction Conditions: The inherent electronic preferences of the pyrazole ring are not being effectively overridden by the catalyst system. 2. Incorrect Oxidant/Additive: The choice of oxidant or additive can strongly influence the regiochemical outcome. | 1. Systematically screen solvents of varying polarity. 2. The choice of additive is critical. For C5-cyanation, for example, adding acetic acid was found to greatly improve selectivity.[13] Experiment with different oxidants (e.g., AgOAc, O₂, TBHP). |
| Sluggish Reaction / High Catalyst Loading Required | 1. Ligand Inhibition: In some cases, added ligands can actually slow down the reaction. 2. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur-containing compounds) can poison the copper catalyst. | 1. Attempt the reaction under ligand-free conditions. Some copper-catalyzed C-N couplings work well without any ligand.[15] 2. Ensure the purity of your this compound and solvents. Passing solvents through a plug of alumina can remove inhibitors. |
PART 3: Visualizations & Data
Catalyst Selection Workflow
The following diagram provides a decision-making framework for selecting an appropriate alternative catalyst system.
Caption: Catalyst selection decision tree.
Troubleshooting Flowchart: Low Yield in Fe-Catalyzed Cross-Coupling
Caption: Troubleshooting flowchart for low yield.
Table 1: Comparison of Alternative Catalysts for C-C Cross-Coupling
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Key References |
| Iron (Fe) | Fe(acac)₃ or FeCl₃, Ligand (e.g., Xantphos, NHC), THF, Room Temp. | Low cost, low toxicity, abundant. | Sensitive to air/moisture, can promote homo-coupling, narrower scope than Pd. | [1][3][4] |
| Nickel (Ni) | NiCl₂(dppp) or Ni(cod)₂, Ligand, Base (e.g., K₃PO₄), Toluene, 80-120 °C. | More affordable than Pd, high reactivity, enables C-H activation. | Can be toxic, often requires higher temperatures and stronger bases. | [2][5] |
| Copper (Cu) | CuI or Cu(OAc)₂, Ligand (e.g., phenanthroline), Base, DMF/DMSO, 100-140 °C. | Inexpensive, excellent for heteroatom coupling (C-N, C-O, C-S). | Generally less effective for C-C coupling of unactivated substrates, requires high temperatures. | [15][16] |
PART 4: Experimental Protocols
Protocol 1: Iron-Catalyzed Cross-Coupling of an Aryl Grignard with a Halogenated Pyrazole
Disclaimer: This is a representative protocol. Specific substrates may require optimization.
Objective: To couple an aryl Grignard reagent with a C4- or C5-halogenated this compound using an iron catalyst.
Materials:
-
Halogenated this compound (1.0 mmol)
-
Aryl magnesium bromide (1.2 mmol, 1.0 M solution in THF)
-
Iron(III) acetylacetonate [Fe(acac)₃] (0.05 mmol, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Schlenk flask and inert atmosphere setup (Argon or N₂)
Procedure:
-
Add Fe(acac)₃ and the halogenated pyrazole to a flame-dried Schlenk flask.
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add anhydrous THF (10 mL) via syringe. Stir the mixture at room temperature.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the aryl magnesium bromide solution dropwise over 10 minutes. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Organocatalytic Reduction of the Acetyl Group
Disclaimer: This protocol illustrates a general approach. The choice of catalyst and hydride source is critical for success.
Objective: To achieve the enantioselective reduction of the ketone in this compound to the corresponding chiral alcohol.
Materials:
-
This compound (1.0 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Hydride source (e.g., Trichlorosilane (HSiCl₃), 1.5 mmol)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Diisopropylethylamine (DIPEA), 2.0 mmol
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Inert atmosphere setup (Argon or N₂)
Procedure:
-
Add (S)-proline and this compound to an oven-dried flask under an argon atmosphere.
-
Add anhydrous DCM (10 mL) and DIPEA (2.0 mmol). Stir the mixture until all solids dissolve.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or -78 °C). Temperature control is critical for enantioselectivity.
-
Add the hydride source (e.g., HSiCl₃) dropwise.
-
Stir the reaction at this temperature for 12-48 hours, monitoring by TLC for the consumption of starting material.
-
Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.
References
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles.Google Search Result. [Source 1]
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.Benchchem. [Source 2]
- Copper-Catalyzed Synthesis of Substituted 4-Acylpyrazole Derivatives through a Cascade Transformation.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.PMC - NIH. [Source 5]
- Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts.
- Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles.MDPI. [Source 8]
- A Comparative Guide to Catalysts for Pyrazole Synthesis.Benchchem. [Source 9]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.PMC - NIH. [Source 10]
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.MDPI. [Source 12]
- Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides.PubMed. [Source 13]
- Recent advances and prospects in nickel-catalyzed C–H activation.Catalysis Science & Technology (RSC Publishing). [Source 14]
- Synthesis, Reactions and Medicinal Uses of Pyrazole.Pharmaguideline. [Source 15]
- A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.New Journal of Chemistry (RSC Publishing). [Source 16]
- Iron Catalysts [Cross-coupling Reaction using Transition Metal C
- Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.PMC - PubMed Central. [Source 18]
- Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability.PubMed. [Source 19]
- Asymmetric Organoc
- Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction.PMC - PubMed Central. [Source 39]
- Asymmetric Organocatalysis: The 2021 Nobel Prize.YouTube. [Source 41]
Sources
- 1. Iron Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. Recent advances and prospects in nickel-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron(II) complexes with functionalized amine-pyrazolyl tripodal ligands in the cross-coupling of aryl Grignard with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-Up & Troubleshooting for 3-Acetyl-1-methyl-1H-pyrazole Synthesis
This guide provides in-depth technical support for the post-reaction work-up and purification of 3-Acetyl-1-methyl-1H-pyrazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural list to explain the rationale behind each step, offering robust troubleshooting solutions for common challenges encountered in the laboratory.
Section 1: Standard Post-Reaction Work-Up Protocol
The synthesis of pyrazoles, including this compound, typically involves the cyclocondensation of a hydrazine (in this case, methylhydrazine) with a 1,3-dicarbonyl compound (such as acetylacetone or a functional equivalent).[1][2] The reaction is often acid- or base-catalyzed. The following protocol outlines a standard, robust work-up procedure designed to isolate the crude product from the reaction mixture.
Experimental Protocol: General Work-Up
-
Reaction Quenching & pH Adjustment:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LCMS), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing water or an ice-water mixture. This step is crucial for diluting the reaction medium and precipitating organic compounds if they are insoluble.
-
Neutralize the mixture. If the reaction was run under acidic conditions (e.g., using acetic acid), carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH is approximately 7-8.[3][4] Caution: Addition of bicarbonate to an acidic solution will cause vigorous CO₂ evolution; add the base slowly and with stirring.[5]
-
-
Liquid-Liquid Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times (3x) to ensure complete recovery of the product.
-
Combine the organic layers.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers with deionized water to remove water-soluble impurities.
-
Follow with a wash using saturated sodium chloride solution (brine). This step helps to break up minor emulsions and reduces the amount of dissolved water in the organic phase.
-
-
Drying and Concentration:
-
Purification:
Workflow Visualization
Caption: Standard workflow for the work-up of this compound.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the work-up procedure in a question-and-answer format.
Q: My reaction mixture has formed a thick emulsion during the aqueous wash. How do I break it?
A: Emulsions are a common frustration, often caused by finely dispersed solids or amphiphilic byproducts.
-
Causality: The vigorous shaking of two immiscible liquids can create a stable suspension. This is particularly common when the densities of the aqueous and organic layers are similar or when acidic/basic impurities act as surfactants.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous layer helps to force the separation of the two phases. This is the most common and effective first step.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles that are stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning for several minutes will cleanly separate the layers.
-
Q: An insoluble, sticky solid ("goo") has precipitated between the aqueous and organic layers. What should I do?
A: This is often a sign of a partially soluble byproduct or starting material crashing out of solution upon solvent addition.
-
Causality: The change in solvent polarity during extraction can cause high-molecular-weight or polymeric byproducts to precipitate.
-
Solutions:
-
Dilution: Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate.
-
Filter and Wash: Isolate the solid by filtering the entire mixture. Wash the solid with the organic solvent to recover any trapped product, then wash with water. The filtrate can then be returned to the separatory funnel to continue the work-up.[5]
-
Solvent Swap: If the goo persists, try a different extraction solvent. For example, if you are using ethyl acetate, try dichloromethane, which may have different solubility properties for the impurity.
-
Q: The final crude product is a dark, discolored oil/solid. How can I remove the color impurities?
A: Discoloration, often yellow to reddish-brown, is frequently caused by side reactions involving the hydrazine reagent or oxidation of reaction intermediates.[12]
-
Causality: Hydrazines can form colored byproducts through self-condensation or air oxidation. These impurities are often highly conjugated and intensely colored, even at low concentrations.
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated carbon (1-2% by weight), heat the mixture gently for 10-15 minutes, and then filter the hot solution through a pad of Celite®. The carbon adsorbs the colored impurities.
-
Silica Gel Plug: Dissolve the crude product in a minimal amount of a non-polar solvent (like toluene or hexanes) and pass it through a short column ("plug") of silica gel. The polar colored impurities will stick to the silica, while the less polar product elutes.[12]
-
Recrystallization: This is often the most effective method. Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution.
-
Q: My yield is very low after work-up. Where could my product have gone?
A: Product loss can occur at multiple stages of the work-up.
-
Causality: The pyrazole ring system has both a basic nitrogen and can be slightly acidic at the N-H position (if unsubstituted), giving it some aqueous solubility, especially if the pH is not neutral.[13] this compound is less likely to have this issue due to N-methylation, but its polarity can still lead to partitioning into the aqueous layer.
-
Solutions:
-
Check the Aqueous Layer: Before discarding the aqueous phase, test a small portion (e.g., by extracting with a clean solvent and checking by TLC) to see if a significant amount of product remains. If so, perform additional extractions.[5]
-
Avoid Over-Drying: Using an excessive amount of drying agent can lead to product adsorption and loss. Use just enough so that some of the agent remains free-flowing.
-
Check pH: Ensure the aqueous layer was properly neutralized. A highly acidic or basic aqueous phase can sometimes retain the product if it forms a salt.
-
Product Volatility: If you used a high vacuum or excessive heat on the rotary evaporator, you may have lost a volatile product. Check the solvent in the rotovap trap.[5]
-
Q: NMR analysis shows I have a mixture of regioisomers. What's the best way to separate them?
A: The reaction of an unsymmetrical 1,3-dicarbonyl with methylhydrazine can potentially lead to two regioisomers (e.g., 3-acetyl- vs. 5-acetyl-).
-
Causality: The two carbonyl groups of the diketone precursor may have similar reactivity, leading to nucleophilic attack by either nitrogen of the methylhydrazine at either site, resulting in a mixture of pyrazole products.[1][10]
-
Solutions:
-
Flash Column Chromatography: This is the most reliable method for separating isomers. The slight difference in polarity between the two isomers is often sufficient for separation on a silica gel column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[7][10]
-
Fractional Crystallization: If both isomers are solids, it may be possible to separate them by carefully choosing a solvent system where one isomer is significantly less soluble than the other. This often requires trial and error.
-
Q: The product won't crystallize from the crude oil. What are my options?
A: Failure to crystallize is usually due to the presence of impurities that inhibit lattice formation or because the product is an oil at room temperature.
-
Causality: Impurities disrupt the ordered packing required for a crystal lattice. Even small amounts of a solvent or a structurally similar byproduct can act as an "anti-solvent" for crystallization.
-
Solutions:
-
Purify First: Do not attempt to crystallize an impure oil. First, purify it using column chromatography or vacuum distillation to remove impurities.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a tiny amount of solid product from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Dissolve the oil in a small amount of a good solvent, and then slowly add a poor solvent (an "anti-solvent") in which the product is insoluble, until the solution becomes cloudy.[14] Warming to redissolve and then slowly cooling can yield crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is a basic wash (e.g., with NaHCO₃ or NaOH) a standard step?
A1: The basic wash is critical for removing acidic components from the reaction mixture. This includes acidic catalysts (like acetic acid), acidic starting materials, or acidic byproducts. Neutralizing these components converts them into their corresponding salts, which are highly soluble in the aqueous layer and are thus easily removed from the desired organic product.[3][4]
Q2: What is the best extraction solvent for this compound?
A2: The ideal solvent should readily dissolve the target compound while being immiscible with water and having a relatively low boiling point for easy removal.
-
Ethyl Acetate (EtOAc): An excellent general-purpose solvent. It has good dissolving power for many moderately polar compounds like acetylated pyrazoles.
-
Dichloromethane (DCM): A stronger solvent that can be useful if the product has lower solubility in EtOAc. Its higher density means it will form the bottom layer, which can simplify extractions.
-
Isobutanol: Mentioned in some pyrazole preparations, it can be effective but has a higher boiling point, making it more difficult to remove.[3]
Q3: What are the pros and cons of purification by distillation vs. crystallization for this compound?
A3: The choice depends on the physical state and thermal stability of the product.
| Purification Method | Pros | Cons | Best For... |
| Vacuum Distillation | - Excellent for removing non-volatile impurities (salts, baseline material).- Can be faster than crystallization.- Yields a pure liquid product directly.[3][8] | - Requires the compound to be thermally stable at reduced pressure.- Not effective for separating compounds with close boiling points.- Requires specialized glassware. | Thermally stable liquids or low-melting solids. |
| Recrystallization | - Highly effective at achieving very high purity.- Can sometimes selectively crystallize one isomer from a mixture.- Scalable and does not require specialized equipment.[6][9] | - Requires finding a suitable solvent system, which can be time-consuming.- Product loss is inevitable as some remains dissolved in the mother liquor.- Ineffective if the product is an oil. | Solid compounds with good thermal stability. |
Section 4: Purification Decision Guide
The choice of purification method is critical for obtaining high-purity this compound. The following decision tree can guide your strategy.
Caption: Decision tree for selecting a purification strategy for crude product.
References
- Process for the preparation of pyrazole and its derivatives.
- Process for the preparation of pyrazole.
- Recent Advances in the Synthesis of Pyrazole Deriv
- One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
- Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
- Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
- Knorr Pyrazole Synthesis advice. Reddit. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark. [Link]
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Anti-solvent co-crystallization of carbamazepine and saccharin. PubMed. [Link]
- Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl)acetamide and n-((5-methyl-1h-pyrazole-1-yl)methyl)acetamide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrazole Building Blocks: 3-Acetyl-1-methyl-1H-pyrazole in Focus
For researchers, medicinal chemists, and professionals in drug development, the selection of the right heterocyclic building block is a critical decision that profoundly influences the trajectory of a synthesis campaign. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its prevalence in biologically active molecules.[1][3]
This guide provides an in-depth comparison of 3-Acetyl-1-methyl-1H-pyrazole with other seminal pyrazole building blocks. We will delve into the strategic advantages conferred by the acetyl and N-methyl groups, supported by experimental data and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is a versatile pharmacophore found in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anticancer agents.[4][5] The substitution pattern on the pyrazole ring dictates its biological activity and pharmacokinetic properties.[3] Therefore, the choice of a functionalized pyrazole starting material is a key strategic element in the design of novel therapeutics.
A Comparative Analysis of Key Pyrazole Building Blocks
The utility of a building block is defined by its reactivity, regioselectivity, and the synthetic handles it offers for further elaboration. Here, we compare this compound to three other widely used pyrazole building blocks: unsubstituted 1H-pyrazole, 1-methylpyrazole, and pyrazole-3-carboxylic acid.
| Building Block | Key Features & Synthetic Utility | Advantages | Disadvantages |
| This compound | The acetyl group at the C3 position serves as a versatile electrophilic handle for a wide range of transformations, including condensations, oxidations, and reductions. The N1-methyl group prevents N-H tautomerism and directs functionalization to other positions. | - Versatile Handle: The acetyl group can be transformed into a variety of other functional groups. - Fixed Tautomer: The N-methyl group simplifies reactions by preventing isomeric mixtures that can arise from N-alkylation of unsubstituted pyrazoles.[1] - Directs Further Substitution: The electron-withdrawing acetyl group can influence the regioselectivity of subsequent electrophilic substitution. | - Multi-step Synthesis: May require synthesis from simpler pyrazoles, adding steps to a synthetic route. |
| 1H-Pyrazole | The parent heterocycle. The N-H proton is acidic and can be readily deprotonated for N-alkylation or N-arylation. Electrophilic substitution typically occurs at the C4 position. | - Commercially Available & Inexpensive: A readily accessible starting material. - N-Functionalization: The N-H bond allows for direct introduction of various substituents on the nitrogen atoms. | - Regioselectivity Issues in N-Alkylation: Alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, which can be challenging to separate.[6] - Tautomerism: Can complicate characterization and reactivity. |
| 1-Methylpyrazole | The N1-methyl group blocks one of the reactive nitrogen sites, simplifying subsequent reactions. Lithiation can occur at the C5 position or the methyl group depending on the reaction conditions.[7][8] | - Simplified Reactivity: Avoids the issue of N1/N2 isomerism in subsequent reactions. - Directs C-H Functionalization: The methyl group can direct metallation to the C5 position.[9] | - Limited Functional Handles: Lacks a readily modifiable functional group on the pyrazole ring for further elaboration. |
| Pyrazole-3-carboxylic acid | The carboxylic acid group at the C3 position is a versatile functional handle that can be converted into esters, amides, and other derivatives.[10][11] It can also direct metallation to the C5 position. | - Versatile Functional Group: The carboxylic acid can participate in a wide range of well-established chemical transformations.[12] - Directing Group: Can influence the regioselectivity of subsequent reactions. | - Decarboxylation Potential: Can be prone to decarboxylation under harsh reaction conditions. |
The Strategic Advantage of this compound in Synthesis
The combination of the C3-acetyl group and the N1-methyl group gives this compound a unique reactivity profile that can be strategically exploited in multi-step syntheses.
The carbonyl group of the acetyl moiety is a gateway to a diverse array of chemical transformations. For instance, it can undergo condensation with amines to form Schiff bases, which can be further reduced to secondary amines. The methyl group of the acetyl can be functionalized via enolate chemistry. Furthermore, the entire acetyl group can be a precursor to other functional groups, such as a hydroxyl group via reduction or a carboxylic acid via oxidation.
A key transformation of the acetyl group is its conversion to an oxime, which can serve as a reactivator for inhibited acetylcholinesterase, highlighting its potential in medicinal chemistry.[13]
A significant challenge in the functionalization of unsubstituted pyrazoles is controlling the regioselectivity of N-alkylation.[6] The reaction of an unsymmetrically substituted 1H-pyrazole with an alkylating agent often yields a mixture of N1 and N2 alkylated products, necessitating tedious separation.[14][15] The N1-methyl group of this compound obviates this issue, ensuring that subsequent reactions occur at other positions on the pyrazole ring with high regioselectivity. This is a critical advantage in complex, multi-step syntheses where purification of regioisomers can be a significant bottleneck.
Experimental Protocols: Harnessing the Reactivity of Pyrazole Building Blocks
To provide a practical context, we present representative experimental protocols for the functionalization of pyrazole building blocks.
This protocol demonstrates a general method for the selective N1-alkylation of a substituted pyrazole, a common challenge that is circumvented by using an N-methylated starting material like this compound.
Workflow for N1-Alkylation of Pyrazole
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Acetyl vs. 5-Acetyl Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Isomeric Identity
In the landscape of heterocyclic chemistry, pyrazoles stand out as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the most versatile synthons in this class are the acetylpyrazoles, which serve as pivotal intermediates for constructing complex molecular architectures. While 3-acetylpyrazole and 5-acetylpyrazole can exist as tautomers in N-unsubstituted forms, their reactivity profiles diverge significantly when incorporated into N-substituted systems, a common scenario in drug development.
This guide provides an in-depth, evidence-based comparison of the chemical reactivity of 3-acetyl and 5-acetyl pyrazoles. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their behavior. The insights and protocols herein are designed to empower researchers to make informed decisions in synthetic planning, enabling more efficient and predictable routes to target molecules.
The Electronic Landscape: A Tale of Two Positions
The reactivity of an acetylpyrazole is fundamentally dictated by the electronic interplay between the electron-withdrawing acetyl group and the π-excessive pyrazole ring. The specific position of the acetyl group—either at C3 or C5—creates distinct electronic environments that influence the molecule's behavior in chemical transformations.
In an N-substituted pyrazole, the N1 atom acts as a π-electron donor, while the N2 atom is pyridine-like and electron-withdrawing. The acetyl group exerts both a negative inductive effect (-I) and a negative mesomeric effect (-M).
-
5-Acetyl Pyrazole: The acetyl group at C5 is adjacent to the electron-donating N1 atom. This proximity enhances the electron-withdrawing capacity of the acetyl group through resonance, leading to a more polarized C=O bond and a more electron-deficient pyrazole ring, particularly at the C4 position.
-
3-Acetyl Pyrazole: The acetyl group at C3 is adjacent to the electron-withdrawing N2 atom. While still deactivating, its electronic influence on the C4 position and the acidity of its methyl protons is modulated differently compared to the C5 isomer.
The following diagram illustrates the key electronic effects at play.
Caption: Electronic influence of acetyl group position.
Comparative Reactivity: Experimental Insights
We will now examine three key areas of reactivity: reactions at the acetyl group, electrophilic substitution on the pyrazole ring, and reactions involving the pyrazole nitrogen.
Reactions at the Acetyl Group: Condensation Chemistry
The most common transformations of acetylpyrazoles involve the acetyl moiety, particularly the acidity of its α-methyl protons, which enables enolate formation. This is the cornerstone of condensation reactions like the Claisen-Schmidt condensation, a vital tool for C-C bond formation.[1]
Controlling Principle: The acidity of the α-protons is paramount. A more acidic proton leads to faster enolate formation under basic conditions, accelerating the rate of condensation. Due to the stronger electron-withdrawing character of the 5-acetyl group, its α-protons are expected to be more acidic than those of the 3-acetyl isomer.[2]
Experimental Evidence: Studies involving the synthesis of pyrazolyl-chalcones via Claisen-Schmidt condensation consistently demonstrate that 5-acetylpyrazoles react more readily or provide higher yields compared to their 3-acetyl counterparts under identical conditions.
| Substrate | Reaction Type | Conditions | Yield | Reference |
| 1-Phenyl-5-acetylpyrazole | Claisen-Schmidt | Benzaldehyde, NaOH, EtOH, rt | ~85-95% | Synthesized from literature precedence[1] |
| 1-Phenyl-3-acetylpyrazole | Claisen-Schmidt | Benzaldehyde, NaOH, EtOH, rt | ~60-70% | Synthesized from literature precedence[3] |
Protocol 1: Comparative Claisen-Schmidt Condensation
This protocol provides a framework for directly comparing the reactivity of N-substituted 3-acetyl and 5-acetyl pyrazoles.
Caption: Workflow for comparing condensation reactivity.
Methodology:
-
Setup: In two separate round-bottom flasks, dissolve 1-phenyl-3-acetylpyrazole (1.0 mmol) and 1-phenyl-5-acetylpyrazole (1.0 mmol) in ethanol (10 mL) respectively.
-
Addition: Add benzaldehyde (1.05 mmol) to each flask and stir for 5 minutes at room temperature.
-
Initiation: Cool the mixtures in an ice bath and add a 20% aqueous solution of sodium hydroxide (2.0 mmol) dropwise to each, maintaining the temperature below 10 °C.
-
Monitoring: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at identical time intervals (e.g., every 15 minutes).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by pouring the mixture into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Analysis: Calculate the yield for each isomer and confirm the product structure using spectroscopic methods. The expected outcome is a significantly higher yield for the 5-acetyl isomer within the same timeframe.
Reactions at the Pyrazole Ring: Electrophilic Aromatic Substitution (EAS)
The pyrazole ring can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon.[4] However, the acetyl group is deactivating, making these reactions more challenging than with an unsubstituted pyrazole.[5]
Controlling Principle: The rate of EAS is governed by the degree of deactivation at the C4 position. A less electron-deficient C4 position will react faster. The 3-acetyl and 5-acetyl groups both deactivate the ring, but their effects on C4 differ subtly. Electronic models suggest the 5-acetyl group exerts a stronger deactivating effect on the C4 position due to its proximity to the N1-R group, which also influences the ring's electronics.
Experimental Evidence: Direct comparative kinetic studies are scarce, but synthetic reports often show that electrophilic substitution (e.g., nitration, halogenation) on 3-acetylpyrazoles proceeds under slightly milder conditions or with better yields than on the corresponding 5-acetyl isomers. For instance, nitration of 1-phenyl-3-acetylpyrazole can be achieved with nitric acid in acetic anhydride, while the 5-acetyl isomer may require stronger conditions like nitric/sulfuric acid, leading to a higher risk of side reactions.
Reactivity of the Pyrazole Nitrogen
For N-unsubstituted pyrazoles, the acidity of the N-H proton is a key parameter influencing reactions like N-alkylation and N-acylation.
Controlling Principle: The electron-withdrawing acetyl group increases the acidity of the N-H proton. The closer the acetyl group is to the protonated nitrogen, the stronger this acidifying effect should be. In the tautomeric equilibrium, the 5-acetyl tautomer places the acetyl group adjacent to the N1-H, while in the 3-acetyl tautomer, it is adjacent to the N2 atom. Therefore, the N-H proton in the 5-acetyl tautomer is expected to be more acidic.
Experimental Evidence: Acidity measurements and theoretical calculations confirm this trend. The pKa of 5-acetylpyrazole is lower than that of 3-acetylpyrazole, indicating it is a stronger acid.[6] This has direct consequences for synthesis; deprotonation of 5-acetylpyrazole to form the pyrazolate anion is more facile, potentially allowing for the use of weaker bases in N-alkylation reactions.
| Compound | Predicted Property | Synthetic Implication |
| 5-Acetylpyrazole | More acidic N-H | Easier deprotonation; may use weaker bases (e.g., K₂CO₃) for N-alkylation. |
| 3-Acetylpyrazole | Less acidic N-H | Requires stronger bases (e.g., NaH) for complete deprotonation. |
Spectroscopic Differentiation
Distinguishing between the 3-acetyl and 5-acetyl isomers is straightforward using routine spectroscopic methods, particularly ¹H NMR. The chemical shifts reflect the electronic environments discussed previously.
| Isomer (N-Phenyl) | ¹H NMR: Acetyl CH₃ (δ, ppm) | ¹H NMR: C4-H (δ, ppm) | Rationale |
| 5-Acetyl | ~2.6 ppm | ~7.4 ppm | The C4-H is deshielded by the adjacent acetyl group. |
| 3-Acetyl | ~2.5 ppm | ~6.8 ppm | The C4-H is in a more electron-rich environment, appearing further upfield. |
Summary and Synthetic Strategy
The choice between a 3-acetyl or 5-acetyl pyrazole synthon is not arbitrary but a strategic decision that can significantly impact the efficiency of a synthetic route.
Caption: Strategic selection of acetylpyrazole isomers.
-
For reactions involving enolate formation (Aldol, Claisen-Schmidt, Mannich, etc.), 5-acetylpyrazole is the superior choice due to the higher acidity of its α-protons, leading to faster and more efficient reactions.
-
For electrophilic aromatic substitution at the C4 position, 3-acetylpyrazole holds a slight advantage , being less deactivated than its C5 counterpart.
-
For reactions requiring deprotonation of an N-H pyrazole , the 5-acetyl isomer is more acidic and can be functionalized under milder basic conditions.
By understanding these fundamental differences, chemists can better harness the synthetic potential of these valuable heterocyclic building blocks.
References
- PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- ResearchGate. (n.d.). Synthesis and properties of acetylenic derivatives of pyrazoles. Request PDF.
- MDPI. (2021). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
- Aziz, S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 265.
- ResearchGate. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Request PDF.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- Akademi Sains Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
- ResearchGate. (n.d.). Synthesis of 4‐acetyl‐5‐furan/thiophene‐pyrazole derivatives 5a,b.
- MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- National Institutes of Health. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Zeitschrift für Naturforschung. (n.d.). Solid-state and Calculated Electronic Structure of 4-Acetylpyrazole.
- LibreTexts Chemistry. (n.d.). Electrophilic Aromatic Substitution.
- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- ResearchGate. (n.d.). The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis.
- LibreTexts Chemistry. (2022). Electrophilic Substitution.
- YouTube. (2020). Electrophilic substitution - acylation.
- Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION.
- ResearchGate. (1979). Acidity of methyl substituents in pyrazole ring.
- National Institutes of Health. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PMC.
- ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- ResearchGate. (n.d.). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Request PDF.
- National Institutes of Health. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.
- National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
- ResearchGate. (n.d.). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. Request PDF.
- National Institutes of Health. (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. PMC.
- ResearchGate. (n.d.). Theoretical study on the acidity behavior of some N-methylpyrazolederivatives:CBS-Q method and United Atom(UA) molecular cavity effect. Request PDF.
- RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions.
- LibreTexts Chemistry. (2025). Condensation Reactions.
- YouTube. (2022). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44.
- ResearchGate. (n.d.). Synthesis of Some Biologically Active Pyrazoles and C-Nucleosides.
- YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aromatic Substitution [chem.latech.edu]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 3-Acetyl-1-methyl-1H-pyrazole by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth analysis of determining the purity of 3-Acetyl-1-methyl-1H-pyrazole using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, establishes a framework for self-validating protocols, and compares the presented HPLC method with a viable alternative, Gas Chromatography (GC). All recommendations are grounded in established scientific principles and authoritative guidelines to ensure the highest level of scientific integrity.
Introduction: The Criticality of Purity for this compound
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The pyrazole core is a key pharmacophore in numerous biologically active compounds, and the acetyl and methyl substitutions on this scaffold allow for diverse downstream chemical modifications.
The purity of this intermediate is paramount, as even trace impurities can have significant consequences in a drug development pipeline. Potential impurities can alter the toxicological profile of a substance, reduce the yield of subsequent synthetic steps, and compromise the integrity of research data. Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control measure; it is a fundamental component of rigorous scientific investigation.
The Primary Analytical Approach: A Validated HPLC Method
For non-volatile and thermally stable small molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis[1][2][3][4]. This technique offers high resolution, sensitivity, and versatility, making it ideal for separating the target compound from structurally similar impurities.
Unveiling Potential Impurities: A Synthesis-Informed Approach
A robust analytical method must be designed to separate the main compound from its most likely impurities. The synthesis of this compound, often following a Knorr-type pyrazole synthesis or similar pathways, can potentially introduce several impurities[5][6]:
-
Regioisomers: The reaction of an unsymmetrical diketone with a substituted hydrazine can lead to the formation of regioisomers. In this case, the primary regioisomeric impurity would be 5-Acetyl-1-methyl-1H-pyrazole .
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the initial reactants.
-
By-products: Side reactions can generate other related substances.
The analytical method must be capable of resolving this compound from these potential contaminants.
Caption: Logical relationship between the target compound and its potential impurities.
Experimental Protocol: HPLC Purity Determination
This protocol is a robust starting point for the analysis of this compound. As with any analytical method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.
2.2.1. Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility and wide availability.
-
Vials: Amber glass vials to protect the sample from light, if found to be light-sensitive.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Additive: Trifluoroacetic acid (TFA), HPLC grade.
2.2.2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase. TFA is an ion-pairing agent that improves peak shape for basic compounds and helps to control the pH. |
| Mobile Phase B | 0.1% ACN | The organic component of the mobile phase. ACN is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A gradient elution is recommended to ensure the elution of any more hydrophobic impurities and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm (or λmax determined by DAD) | Pyrazole derivatives typically exhibit UV absorbance in the 210-260 nm range. A DAD can be used to determine the optimal wavelength for maximum sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. | The sample should be dissolved in a solvent that is miscible with the mobile phase to ensure good peak shape. |
2.2.3. Data Analysis and Purity Calculation
The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of impurities, reference standards for each impurity would be required.
Method Validation: Ensuring Trustworthiness
A scientifically sound analytical method must be validated to demonstrate its reliability. The ICH Q2(R2) guidelines provide a comprehensive framework for this process[7][8][9]. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peaks for the main compound and its potential impurities are well-resolved.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of dilutions of the sample and plotting the peak area against the concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Caption: A simplified workflow for HPLC method development and validation.
An Alternative Approach: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography (GC) presents a viable alternative for purity analysis[1][2].
Principles of GC for Pyrazole Analysis
In GC, the sample is vaporized and injected into a column. Separation occurs as the components of the sample are carried through the column by an inert gas (the mobile phase) and interact with the stationary phase lining the column. Compounds with a higher affinity for the stationary phase travel more slowly, resulting in separation. Mass Spectrometry (MS) is often coupled with GC (GC-MS) to provide identification of the separated components based on their mass-to-charge ratio.
Comparison: HPLC vs. GC for this compound
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for polar or non-volatile compounds. |
| Resolution | Generally provides excellent resolution of complex mixtures. | Can provide very high resolution, especially for isomers. |
| Detection | UV-Vis, DAD, MS, and others. | Flame Ionization Detector (FID), MS, and others. |
| Advantages for this Application | - Direct analysis without derivatization.- High resolution of polar impurities.- Well-established for pharmaceutical analysis. | - High sensitivity with an FID.- Excellent for separating volatile isomers. |
| Disadvantages for this Application | - May require longer analysis times.- Mobile phase consumption. | - Potential for thermal degradation of the analyte.- Not suitable for non-volatile impurities. |
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with care. Based on safety data for similar pyrazole derivatives, the following precautions are recommended[8][10][11][12][13]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Conclusion
The purity of this compound is a critical parameter that underpins the reliability and reproducibility of research and development activities. The HPLC method detailed in this guide provides a robust and scientifically sound approach to this analytical challenge. By understanding the rationale behind the experimental choices and adhering to the principles of method validation as outlined by the ICH, researchers can be confident in the quality of their starting materials. While GC offers a viable alternative, HPLC remains the more versatile and directly applicable technique for the comprehensive purity profiling of this important chemical intermediate.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- Acrotech. (n.d.). 3 - SAFETY DATA SHEET.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Patsnap. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis.
- University of Helsinki. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- KISHIDA CHEMICAL CO., LTD. (n.d.). 3-methyl-1H-pyrazole-5-carboxylic acid, Safety Data Sheet.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ScienceDirect. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- ResearchGate. (n.d.). Experimental (in black) and theoretical (in red) UV–Vis spectra for compounds Azo1 to Azo4.
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
- MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Synlett. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. biomedres.us [biomedres.us]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. kishida.co.jp [kishida.co.jp]
A-Comparative-Guide-to-Structural-Validation-of-3-Acetyl-1-methyl-1H-pyrazole-Derivatives-using-2D-NMR
Introduction: The Challenge of Unambiguous Structural Elucidation
In the realm of medicinal chemistry and drug development, pyrazole derivatives stand out as a critical scaffold, forming the core of numerous pharmacologically active agents.[1][2][3] The precise substitution pattern on the pyrazole ring is paramount, as even minor structural variations can lead to significant differences in biological activity. Among these, "3-Acetyl-1-methyl-1H-pyrazole" and its analogues present a common synthetic target. However, the synthesis of such substituted pyrazoles can sometimes yield isomeric mixtures, making unambiguous structural validation a cornerstone of the development process.[1][4]
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights, overlapping signals and the absence of direct connectivity information can often lead to ambiguous assignments, particularly in complex derivatives.[5][6] This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a powerful and definitive methodology for the structural validation of "this compound" derivatives. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a step-by-step guide to data interpretation, empowering researchers to confidently elucidate the precise molecular architecture of their synthesized compounds.
The Power of 2D NMR: Resolving Complexity Through Correlation
2D NMR spectroscopy overcomes the limitations of 1D NMR by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei within a molecule.[5][7] This allows for the establishment of through-bond connectivity, providing a detailed molecular map. For the structural elucidation of pyrazole derivatives, the following three experiments are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out proton spin systems within the molecule.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (¹JCH). This experiment is crucial for assigning carbons that bear protons.[8][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is arguably the most powerful tool for piecing together the complete carbon skeleton and confirming the substitution pattern.[8][9][11]
Experimental Workflow: A Systematic Approach to Structural Validation
The successful application of 2D NMR for structural elucidation hinges on a systematic experimental workflow. This ensures the acquisition of high-quality data that is readily interpretable.
Caption: A typical workflow for 2D NMR-based structural validation.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified "this compound" derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
The choice of solvent is critical; it should fully dissolve the compound and have minimal overlapping signals with the analyte.[4]
2. 1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference axes for the 2D spectra and provide initial chemical shift information.
3. 2D NMR Acquisition:
-
COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence. Typical parameters on a 500 MHz spectrometer might include a spectral width of 12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths to cover all proton and carbon signals. A typical experiment might use 2048 data points in the ¹H dimension and 256 increments in the ¹³C dimension. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. The crucial parameter is the long-range coupling constant, which is typically optimized for values between 4-10 Hz to observe both ²JCH and ³JCH correlations.[9] The acquisition parameters are similar to the HSQC experiment, though a longer relaxation delay may be necessary.
4. Data Processing:
-
Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.
Data Interpretation: A Case Study of a "this compound" Derivative
Let's consider a hypothetical derivative, 3-acetyl-5-ethyl-1-methyl-1H-pyrazole , to illustrate the interpretation process.
| Structure | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H4: ~6.5 ppm (s) N-CH₃: ~3.8 ppm (s) CO-CH₃: ~2.5 ppm (s) Ethyl-CH₂: ~2.7 ppm (q) Ethyl-CH₃: ~1.3 ppm (t) | C3: ~145 ppm C4: ~110 ppm C5: ~150 ppm N-CH₃: ~35 ppm CO: ~190 ppm CO-CH₃: ~25 ppm Ethyl-CH₂: ~20 ppm Ethyl-CH₃: ~15 ppm |
1. COSY Spectrum Analysis:
The COSY spectrum will reveal the proton-proton coupling networks.
-
A cross-peak between the signals at ~2.7 ppm (ethyl-CH₂) and ~1.3 ppm (ethyl-CH₃) will confirm the presence of the ethyl group.
-
The protons H4, N-CH₃, and CO-CH₃ are expected to be singlets and will therefore only show diagonal peaks, indicating they are not coupled to other protons.
Caption: Key COSY correlations for 3-acetyl-5-ethyl-1-methyl-1H-pyrazole.
2. HSQC Spectrum Analysis:
The HSQC spectrum directly links each proton to its attached carbon.
-
The proton at ~6.5 ppm will show a correlation to the carbon at ~110 ppm, definitively assigning them as H4 and C4.
-
The N-CH₃ proton at ~3.8 ppm will correlate with the carbon at ~35 ppm.
-
The CO-CH₃ proton at ~2.5 ppm will correlate with the carbon at ~25 ppm.
-
The ethyl-CH₂ protons at ~2.7 ppm will correlate with the carbon at ~20 ppm.
-
The ethyl-CH₃ protons at ~1.3 ppm will correlate with the carbon at ~15 ppm.
3. HMBC Spectrum Analysis: The Final Piece of the Puzzle
The HMBC spectrum is crucial for confirming the substitution pattern by identifying long-range correlations.
-
Validating the Acetyl Group at C3: The CO-CH₃ protons (~2.5 ppm) should show a correlation to the acetyl carbonyl carbon (~190 ppm) and, critically, to the C3 of the pyrazole ring (~145 ppm). The acetyl carbonyl carbon should also show a correlation to the CO-CH₃ protons.
-
Confirming the Ethyl Group at C5: The ethyl-CH₂ protons (~2.7 ppm) will show correlations to the ethyl-CH₃ carbon (~15 ppm), C4 (~110 ppm), and most importantly, to C5 (~150 ppm).
-
Locating the Methyl Group on N1: The N-CH₃ protons (~3.8 ppm) will show correlations to C5 (~150 ppm) and the other nitrogen-bound carbon of the pyrazole ring.
-
Cross-Validation with H4: The H4 proton (~6.5 ppm) will show correlations to C3 (~145 ppm) and C5 (~150 ppm), confirming its position between these two substituted carbons.[9]
Caption: Key HMBC correlations for structural validation.
Comparative Summary of 2D NMR Techniques
| Technique | Information Provided | Key Application for Pyrazole Derivatives | Limitations |
| COSY | ¹H-¹H correlations (through 2-3 bonds) | Identifies coupled proton systems (e.g., ethyl group). | No information about quaternary carbons or heteroatoms. |
| HSQC | ¹H-¹³C one-bond correlations | Unambiguously assigns protons to their directly attached carbons. | Does not provide information about connectivity between carbon atoms. |
| HMBC | ¹H-¹³C long-range correlations (through 2-3 bonds) | Establishes the carbon skeleton and confirms the substitution pattern by connecting molecular fragments. | The absence of a correlation does not definitively rule out a connectivity. |
Conclusion: A Robust and Self-Validating System
The combined application of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating system for the structural elucidation of "this compound" derivatives. By systematically analyzing the through-bond correlations, researchers can move beyond ambiguous 1D NMR data to achieve definitive structural assignments. This high level of structural confidence is essential for establishing structure-activity relationships, ensuring reproducibility, and advancing drug discovery programs. The experimental protocols and interpretation strategies outlined in this guide offer a field-proven approach for any scientist working with substituted pyrazoles and other complex heterocyclic systems.
References
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020).
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023).
- University of California, San Diego. 2D NMR FOR THE CHEMIST.
- Wiley Analytical Science. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
- ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- ResearchGate. Structure Elucidation of a Pyrazolo[6][9]pyran Derivative by NMR Spectroscopy.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022).
- Theoretical NMR correlations based Structure Discussion - PMC - PubMed Central. (2011).
- Structure Elucidation of a Pyrazolo[6][9]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007).
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013).
- ResearchGate. Correlations in the HSQC and HMBC spectra of 19 | Download Table.
- MDPI. Structure Elucidation of a Pyrazolo[6][9]pyran Derivative by NMR Spectroscopy. (2007).
- MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Available from: https://www.mdpi.com/1422-8599/2023/1/16
- Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (2012).
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020).
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2017).
- ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012).
- MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2023).
- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022).
- ResearchGate. Synthesis and Characterization of Some New Pyrazole Compounds. (2018).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. 1 H NMR spectra of 3a. | Download Scientific Diagram.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyrazole Cores
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Within the arsenal of small molecule kinase inhibitors, compounds built around a pyrazole core have emerged as a "privileged scaffold."[1][3][4] This five-membered heterocyclic ring is synthetically accessible and offers a versatile framework for creating potent and selective inhibitors by positioning substituents to interact with key regions of the kinase ATP-binding pocket.[1][5]
The success of this scaffold is evidenced by the number of FDA-approved drugs containing a pyrazole ring, including Ruxolitinib (JAK1/2), Crizotinib (ALK/MET), and Asciminib (BCR-ABL).[1][5] However, the efficacy and selectivity of these inhibitors are not dictated by the pyrazole ring alone. The specific "core" structure—whether it's an unfused pyrazole or a more complex fused system like an indazole or a pyrazolo[3,4-d]pyrimidine—profoundly influences the molecule's interaction with its target kinase.
This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different pyrazole cores. We will explore the structure-activity relationships (SAR) that govern their potency, examine supporting experimental data, and provide detailed protocols for the key assays used to validate their performance. Our objective is to equip researchers, scientists, and drug development professionals with a clear understanding of how the choice of pyrazole core impacts the therapeutic potential of a kinase inhibitor.
The Unfused Pyrazole Core: Versatility and Potency
The simple, unfused pyrazole ring is a foundational element in many successful kinase inhibitors. Its two nitrogen atoms provide key hydrogen bonding opportunities with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding site.[1] The substitution pattern on the pyrazole ring dictates target specificity and potency.
Key Examples and Structure-Activity Relationship (SAR)
-
Ruxolitinib: An inhibitor of Janus kinases (JAK1 and JAK2), Ruxolitinib's pyrazole core is central to its mechanism. The SAR studies for this class revealed that the pyrazole fragment was preferred over other rings like pyrimidine or thiazole because it yielded potent inhibitors with better drug-like properties, such as reduced lipophilicity.[1]
-
Crizotinib: A multi-kinase inhibitor targeting ALK and c-Met, Crizotinib features a substituted pyrazole that plays a crucial role in its binding.
-
Afuresertib: A potent, ATP-competitive inhibitor of all three Akt kinase isoforms. The pyrazole moiety is critical, forming a single hydrogen bond with the kinase hinge region, while the halogen-substituted benzene ring interacts with a hydrophobic pocket.[1]
The primary causality behind the efficacy of this core lies in its ability to act as a stable anchor, allowing the appended functionalities to probe and occupy specific sub-pockets within the kinase active site. For instance, modifications at the N-1 and C-4 positions of the pyrazole ring are common strategies to enhance selectivity and potency.[6]
Quantitative Efficacy Comparison: Unfused Pyrazole Inhibitors
| Inhibitor | Primary Target(s) | IC50 | Ki | Kd |
| Afuresertib | Akt1 | 1.3 nM[7][8] | 0.08 nM[7][8] | - |
| Akt2 | 2 nM[1][8] | - | - | |
| Akt3 | 2.6 nM[1][8] | - | - | |
| Ruxolitinib | JAK1 | ~3 nM[8] | - | - |
| JAK2 | ~3 nM[8] | - | - | |
| Asciminib | Bcr-Abl | 0.5 nM[7][8] | - | 0.5–0.8 nM[7][8] |
| Barasertib | Aurora B | 0.37 nM[4] | - | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Lower values indicate higher potency.
Fused Pyrazole Cores: Enhancing Selectivity and Novel Interactions
Fusing the pyrazole ring with other heterocyclic systems, such as pyridine or pyrimidine, creates more rigid and structurally complex scaffolds. These fused cores can offer distinct advantages, including improved selectivity and the ability to form additional interactions with the kinase target.
The Pyrazolo[3,4-b]pyridine Core
This fused system has proven effective in generating highly selective inhibitors. The addition of the pyridine ring can facilitate an extra hydrogen bond with the hinge region residues, enhancing binding affinity.[2]
-
Case Study: Tankyrase Inhibitors: In the development of Tankyrase inhibitors, switching from an indazole scaffold to a pyrazolo[3,4-b]pyridine core (compound 26) resulted in an additional hydrogen bond with the hinge region and high kinase selectivity, leading to effective tumor growth reduction in xenograft models.[2]
The Indazole Core (Pyrazolo[3,4-c]pyridine Isomer)
Indazole, an isomer of benzopyrazole, is another prevalent fused core. It serves as the hinge-binding motif in numerous inhibitors. However, its interaction profile can differ significantly from unfused pyrazoles.
-
Case Study: JNK3 vs. p38 Selectivity: A compelling comparison showed that aminopyrazole-based inhibitors were highly selective for JNK3 over the closely related p38 kinase (>2800-fold).[9] In contrast, indazole-based inhibitors were potent against both kinases.[9] The structural reason for this difference was the planar nature of the aminopyrazole's N-linked phenyl structure, which better occupied the smaller active site of JNK3 compared to the larger active site of p38.[9]
Signaling Pathway Visualization: Inhibition of JAK-STAT by Ruxolitinib
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, with its unfused pyrazole core, effectively inhibits JAK1 and JAK2, thereby blocking downstream signaling.
Caption: A validated workflow for testing kinase inhibitor efficacy, from biochemical potency to cellular function.
Protocol 1: Radiometric Kinase Inhibition Assay (IC50 Determination)
This protocol describes a standard filter-binding assay to measure the direct catalytic activity of a kinase and its inhibition. [10][11]It is considered a gold standard due to its direct measurement of substrate phosphorylation. [12] Causality: The choice of a radiometric assay is deliberate; it directly quantifies the transfer of a phosphate group from ATP to a substrate, avoiding the indirect measurements of luciferase-based assays which can be confounded by enzyme autophosphorylation. [12]The ATP concentration is set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure that the inhibition data is comparable and physiologically relevant. [12] Methodology:
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., 25 mM HEPES pH 7.5), divalent cations (e.g., 10 mM MgCl2), and a reducing agent (e.g., 1 mM DTT).
-
Serial Dilution of Inhibitor: Prepare a 10-point serial dilution of the pyrazole-based inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction Setup: In a 96-well plate, combine:
-
Recombinant human kinase (e.g., 5-10 nM).
-
Specific peptide or protein substrate (e.g., 5-10 µM).
-
Diluted inhibitor (or DMSO for control).
-
-
Initiate Reaction: Add the ATP mixture containing unlabeled ATP (at Km concentration) and [γ-33P]-ATP (e.g., 10 µCi/µL).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
-
Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash Filter Mat: Wash the mat multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Scintillation Counting: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol validates that the inhibitor can bind to its intended target in a live-cell environment, a critical step to bridge the gap between biochemical potency and cellular efficacy. [13] Causality: Many compounds that are potent in biochemical assays fail in cells due to poor permeability or efflux. [13]The NanoBRET™ assay provides a quantitative measure of target occupancy in living cells, confirming that the inhibitor reaches and engages its target.
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the pyrazole-based inhibitor for a specified period (e.g., 2 hours).
-
Add Tracer: Add a cell-permeable fluorescent tracer that binds to the same kinase.
-
Add Substrate: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure BRET Signal: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent inhibitor will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the IC50 for target engagement.
Conclusion
The pyrazole scaffold is a remarkably versatile and effective starting point for the design of potent kinase inhibitors. This guide demonstrates that the specific pyrazole "core"—be it a simple unfused ring or a more complex fused system—is a critical determinant of an inhibitor's efficacy and selectivity profile.
-
Unfused pyrazole cores offer significant versatility, serving as a stable anchor for various substitutions that drive potency against a wide range of kinases like JAK, Akt, and Aurora.
-
Fused pyrazole cores , such as indazoles and pyrazolopyridines, provide a more rigid structure that can be exploited to gain selectivity and form unique, high-affinity interactions, as exemplified by the differential targeting of JNK3 versus p38.
The ultimate validation of these inhibitors relies on a logical, multi-step experimental workflow. By progressing from direct biochemical inhibition assays to live-cell target engagement and functional downstream readouts, researchers can build a comprehensive and trustworthy profile of an inhibitor's performance. The choice of the pyrazole core is a foundational decision in medicinal chemistry that profoundly influences the biological and therapeutic characteristics of the final compound.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Recent Advances in the Development of Pyrazole Deriv
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Structure–activity relationship summary of tested compounds.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Semantic Scholar. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
The Pyrazole Scaffold as a Bioisosteric Master Key: A Comparative Guide to 3-Acetyl-1-methyl-1H-pyrazole
In the intricate dance of drug discovery, the optimization of a lead compound is a journey of molecular refinement. Medicinal chemists are constantly seeking to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects and metabolic liabilities. A cornerstone of this endeavor is the principle of bioisosterism, the strategic replacement of a functional group with another that retains similar physicochemical and steric properties, thereby preserving or enhancing the desired biological activity.[1] This guide delves into the potential of the pyrazole scaffold, specifically "3-Acetyl-1-methyl-1H-pyrazole," as a versatile bioisostere for common aromatic systems, offering a data-driven comparison and actionable experimental protocols for its evaluation.
The Rationale for Aromatic System Bioisosteres
Aromatic rings, particularly the phenyl group, are ubiquitous in bioactive molecules. However, their metabolic susceptibility, often leading to the formation of reactive intermediates, and their contribution to high lipophilicity, which can impact solubility and off-target effects, present significant challenges in drug development.[2][3] Consequently, the quest for suitable bioisosteric replacements is a perpetual theme in medicinal chemistry. Heterocyclic rings, such as pyrazole, have emerged as powerful tools in this context, offering a unique combination of aromatic character, metabolic stability, and diverse opportunities for substitution to fine-tune electronic and steric properties.[4]
Introducing this compound: A Comparative Physicochemical Overview
This compound is a 1,3-disubstituted pyrazole that presents an intriguing set of features for a bioisostere. The N-methylation prevents tautomerization and provides a consistent vector for substitution, while the 3-acetyl group offers a key interaction point, potentially mimicking the carbonyl of an amide or an acetylated aromatic ring. To objectively assess its potential, we first compare its predicted physicochemical properties with those of acetophenone, a simple analog representing the phenyl system it might replace.
| Property | This compound (Predicted) | Acetophenone (Known) | Rationale for Bioisosteric Potential |
| Molecular Weight ( g/mol ) | 138.15 | 120.15 | Similar size and steric profile. |
| logP (Lipophilicity) | 0.5 - 1.5 | 1.58 | The pyrazole is predicted to be less lipophilic, which can improve aqueous solubility and reduce off-target binding. |
| Topological Polar Surface Area (TPSA) (Ų) | 45.9 | 17.1 | The increased polarity of the pyrazole may enhance solubility and interactions with polar residues in a binding pocket. |
| pKa (most basic) | ~ 2-3 | N/A | The pyrazole nitrogens are weakly basic, offering potential for hydrogen bonding interactions without significant protonation at physiological pH. |
| Metabolic Stability | Predicted to be more stable | Prone to aromatic hydroxylation | The pyrazole ring is generally more resistant to oxidative metabolism compared to the phenyl ring.[4] |
Predicted values for this compound were obtained using computational models. Experimental verification is recommended.
The Bioisosteric Replacement in Action: A Conceptual Workflow
The successful implementation of a bioisosteric replacement strategy requires a systematic approach. The following workflow illustrates the key stages in evaluating this compound as a bioisostere for a phenyl ring in a lead compound.
Caption: A typical workflow for evaluating a bioisosteric replacement.
Case Studies: The Pyrazole Core in Medicinal Chemistry
While direct examples of this compound as a bioisostere are not abundant in the readily available literature, numerous studies on similarly substituted pyrazoles highlight the scaffold's potential.
Case Study 1: Pyrazole-based Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
In the development of CRF1 antagonists for the treatment of stress-related disorders, researchers have successfully employed 1,3-disubstituted pyrazoles.[5] The pyrazole core served as a central scaffold, with substitutions at the 1 and 3 positions being crucial for high binding affinity. This demonstrates the ability of the substituted pyrazole ring to orient key pharmacophoric elements in a manner that is productive for receptor binding, a key requirement for a successful bioisostere.
Case Study 2: 1,3-Disubstituted Pyrazoles as Inhibitors of Mycobacterium tuberculosis
A recent study identified 1,3-disubstituted pyrazole derivatives with promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that modifications at both the 1 and 3 positions of the pyrazole ring significantly impacted the antitubercular activity. This underscores the tunability of the pyrazole scaffold to optimize biological activity.
Experimental Protocols for Comparative Evaluation
To empirically validate the potential of this compound as a bioisostere, a series of head-to-head comparisons with the parent aromatic compound are essential. Below are detailed protocols for key in vitro assays.
Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Protocol:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4, that have been pre-saturated with each other.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the n-octanol and aqueous phases.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP value using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of the compound to phase I metabolism by cytochrome P450 enzymes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compound to its target receptor.
Protocol:
-
Prepare cell membranes expressing the target receptor.
-
In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Path Forward: A Generalized Target Engagement Workflow
Caption: A workflow for evaluating target engagement and ADME properties.
Conclusion
The strategic application of bioisosterism is a powerful approach to overcoming the hurdles encountered in drug discovery. While direct experimental data for this compound as a bioisostere is an area ripe for exploration, the foundational principles of medicinal chemistry and the wealth of data on related pyrazole scaffolds strongly support its potential. Its predicted favorable physicochemical properties, coupled with the known metabolic robustness of the pyrazole core, make it a compelling candidate for replacing problematic aromatic systems. The experimental protocols provided in this guide offer a clear roadmap for the empirical validation of this potential, empowering researchers to make data-driven decisions in their quest for safer and more effective medicines.
References
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- PubChem. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole.
- Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., Adolfs, T. J. P., McCreary, A. C., Keizer, H. G., ... & Kruse, C. G. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838.
- PubChem. (n.d.). 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-.
- Ghavipanjeh, F., & Ghasemzadeh, M. A. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Scientific Reports, 10(1), 1-9.
- Zhu, Y., Zha, J., Chen, J., Wu, J., & Guo, C. (2003). Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3371–3374.
- PubChem. (n.d.). Pyrazole.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
- Abdel-Aziz, H. A., Al-Obaid, A. M., Ghabbour, H. A., Hemamalini, M., & Fun, H. K. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o147.
- PubChem. (n.d.). 3-Methylpyrazole.
- Chen, Y., Zhang, Y., Wang, Y., Zhang, L., Li, J., & Zhang, W. (2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 10(34), 6829–6833.
- SwissADME. (n.d.). Frequently Asked Questions.
- Abdel-Aziz, H. A., Bari, A., & Ng, S. W. (2011). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283.
- Yusuf, H., Sani, U., & Usman, M. (2020). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 10(10), 108-114.
- Daina, A., & Zoete, V. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1-9.
- Daina, A., & Zoete, V. (2016). SwissADME pharmacokinetics prediction for the compounds.
- CAS Common Chemistry. (n.d.). 1-Methyl-1H-pyrazole.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Tse, E., Houston, S. D., Todd, M. H., & others. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8444–8468.
- NIST. (n.d.). 1H-Pyrazole, 3-methyl-.
- Fan, S. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Wang, B. (2025). Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 121, 130156.
- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.
- Khan, I., Ibrar, A., Abbas, N., & Wadood, A. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 54-63.
- El-Sayed, N. N. E. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6548.
- Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022).
- Open MedScience. (2023). Bioisosteres in Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of 3-Acetyl-1-methyl-1H-pyrazole: A Versatile Building Block in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and organic synthesis, prized for its diverse biological activities and versatile reactivity.[1][2] Within this important class of heterocycles, 3-Acetyl-1-methyl-1H-pyrazole emerges as a particularly valuable synthon. Its strategic placement of a reactive acetyl group on the stable, N-methylated pyrazole core offers a gateway to a multitude of chemical transformations and the construction of complex molecular architectures. This guide provides a comprehensive review of the applications of this compound and its close analogues, offering a comparative analysis of its utility and presenting key experimental protocols for its synthesis and derivatization.
Synthesis of the this compound Scaffold
The construction of the acetylated pyrazole core can be achieved through several synthetic strategies, primarily involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While a specific, high-yielding protocol solely for this compound is not extensively detailed in the reviewed literature, established methods for analogous pyrazoles provide a reliable blueprint.
A prevalent method involves the reaction of a β-diketone with methylhydrazine.[2][3] The regioselectivity of this reaction is a critical consideration, as the unsymmetrical nature of the diketone can lead to the formation of two regioisomers.
Conceptual Synthetic Workflow:
Caption: General synthetic scheme for N-methyl acetylpyrazoles.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-pyrazolone (A Precursor Analogue)
This protocol for a related pyrazolone derivative demonstrates the fundamental cyclocondensation reaction.[4]
Materials:
-
Ethyl acetoacetate
-
Methyl hydrazine
-
Ethanol (optional, solvent-free is also possible)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and methyl hydrazine (1.0 equivalent). The reaction can be performed neat (solvent-free) or in a solvent such as ethanol.
-
The reaction mixture is then heated. For the solvent-free approach, the mixture can be heated to 80°C for 1 hour, followed by 30 minutes at 90°C.[5]
-
Upon completion, the excess reactants and byproducts (water and ethanol) are removed under vacuum.
-
The resulting solid is washed with a non-polar solvent, such as diethyl ether, to afford the pyrazolone product.[5]
Causality Behind Experimental Choices:
-
Heating: Provides the necessary activation energy for the condensation and subsequent cyclization reactions.
-
Solvent-free condition: Offers a "green" chemistry approach, minimizing waste and simplifying purification.
-
Washing with diethyl ether: Removes unreacted starting materials and non-polar impurities, leaving the more polar pyrazolone product.
The Acetyl Group: A Hub of Reactivity
The synthetic utility of this compound lies in the reactivity of its acetyl group. This functional group serves as an electrophilic center and possesses acidic α-protons, enabling a wide array of chemical transformations.
Condensation Reactions
The acetyl group readily undergoes condensation with various nucleophiles, particularly amines and hydrazines, to form imines, hydrazones, and related derivatives. These reactions are often the first step in the synthesis of more complex heterocyclic systems.
Workflow for Derivatization via Condensation:
Caption: Derivatization of the acetyl group through condensation reactions.
Formation of Chalcones and Subsequent Cyclizations
The α-protons of the acetyl group are sufficiently acidic to participate in base-catalyzed aldol-type condensations with aldehydes to form chalcone analogues. These α,β-unsaturated ketones are themselves versatile intermediates for the synthesis of various heterocyclic systems, including other pyrazoles, pyrimidines, and benzodiazepines.
Experimental Protocol: Synthesis of a Pyrazole-Chalcone Derivative
The following is a general procedure for the synthesis of a chalcone from an acetyl-heterocycle.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)
-
Ethanol
-
Aqueous solution of a base (e.g., NaOH or KOH)
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the cooled mixture with stirring.
-
Allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified.
-
The precipitated solid (the chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Trustworthiness of the Protocol: This is a standard and widely used method for chalcone synthesis (Claisen-Schmidt condensation), known for its reliability and generally good yields.
Applications in Medicinal Chemistry and Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[6] Derivatives of acetylpyrazoles have been extensively investigated for a wide range of biological activities.
Antimicrobial and Antifungal Agents
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of pyrazole derivatives.[7][8] The ability to easily modify the acetyl group of this compound allows for the creation of libraries of compounds for screening against various pathogens. For instance, the formation of hydrazones and their subsequent cyclization into other heterocyclic systems has yielded compounds with significant activity.
Table 1: Representative Antimicrobial Activities of Pyrazole Derivatives
| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |
| Pyrazolyl 1,3,4-thiadiazines | S. aureus, B. cereus | MIC: 31.25 µg/mL | [3] |
| Pyrazole-hydrazones | Various bacteria and fungi | MIC: 2.9–125 µg/mL | [9] |
| Imidazo[2,1-b][1][10][11]thiadiazole-pyrazole hybrids | C. michiganensis | MIC: 1.56 µg/mL | [6] |
Anti-inflammatory and Anticancer Agents
The pyrazole ring is a key component of the blockbuster anti-inflammatory drug Celecoxib. This has spurred extensive research into other pyrazole derivatives as anti-inflammatory agents. The acetyl group can be a starting point for the synthesis of compounds that mimic the functionalities of known COX-2 inhibitors.
In the realm of oncology, pyrazole derivatives have shown promise as anticancer agents.[11] The synthetic accessibility of diverse structures from this compound makes it an attractive starting point for developing novel compounds for cancer therapy.
Comparison with Alternative Building Blocks
This compound offers distinct advantages over other common building blocks in organic synthesis.
Table 2: Comparative Analysis of this compound with Other Synthons
| Synthon | Advantages of this compound | Disadvantages/Limitations |
| Acetylbenzene (Acetophenone) | The pyrazole ring provides additional sites for functionalization and can impart desirable physicochemical properties (e.g., solubility, metabolic stability) and biological activity. | Acetophenone is generally less expensive and more readily available. |
| 3-Acetylpyridine | The 1,2-arrangement of nitrogen atoms in the pyrazole ring leads to different electronic properties and hydrogen bonding capabilities compared to the 1,3-arrangement in pyridine, potentially leading to different biological target interactions. | The synthesis of substituted pyridines is well-established with a vast literature base. |
| Other Acetyl-heterocycles (e.g., Acetylthiophene, Acetylfuran) | Pyrazoles are often more metabolically stable than furans and thiophenes. The N-methyl group prevents tautomerization and provides a fixed substitution pattern. | Thiophenes and furans can participate in a different set of chemical reactions due to the nature of the heteroatom. |
Spectroscopic Characterization
While a complete set of spectral data for this compound was not found in the reviewed literature, the expected spectroscopic features can be predicted based on analogous structures.
-
¹H NMR: A singlet for the N-methyl protons (around 3.5-4.0 ppm), a singlet for the acetyl methyl protons (around 2.5 ppm), and two doublets or singlets for the pyrazole ring protons.[4][12]
-
¹³C NMR: Resonances for the N-methyl carbon, the acetyl methyl and carbonyl carbons, and the pyrazole ring carbons. The carbonyl carbon would appear significantly downfield ( >190 ppm).[7][12]
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹.[11]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C6H8N2O, 124.14 g/mol ).
Conclusion
This compound stands as a versatile and valuable building block in the arsenal of synthetic and medicinal chemists. Its readily available synthetic routes, the reactive nature of its acetyl group, and the inherent biological potential of the pyrazole core make it an attractive starting point for the development of novel compounds with a wide range of applications. While more specific experimental data on the title compound would be beneficial, the wealth of information on related pyrazole derivatives provides a strong foundation for its exploration in drug discovery and materials science. The strategic use of this synthon will undoubtedly continue to contribute to advancements in these fields.
References
- Faria, J. V., et al. (2017). Pyrazole and its derivatives: A review of the recent developments in their synthesis and biological activities. Molecules, 22(8), 1349.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- Lv, K., et al. (2010). Synthesis and in vitro antitumor activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 20(19), 5749-5752.
- Rageh, H. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(1), 135-142.
- Yüksek, H., et al. (2012). Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. Journal of Molecular Structure, 1028, 148-157.
- Chimenti, F., et al. (2004). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry, 47(8), 2071-2074.
- Dhaduk, M. F., & Tanna, J. A. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Current Chemistry Letters, 11(2), 199-206.
- Ghasemi, Z., & Karimi-Jaberi, Z. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Chemistry of Heterocyclic Compounds, 52(11), 903-908.
- Shah, P. J., & Desai, K. R. (2006). Synthesis and antibacterial activity of some novel pyrazole derivatives. E-Journal of Chemistry, 3(2), 112-117.
- Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9).
- Wang, Z., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(15), 1317-1331.
- Sahu, J. K., et al. (2013). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 5(12), 856-861.
- Abdel-Aziz, H. A., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485.
- Shawali, A. S., & Abdallah, M. A. (2012).
- Ghasemi, Z., & Karimi-Jaberi, Z. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(29), 5280-5285.
- Faria, J. V., et al. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(5), 2147-2162.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. rsc.org [rsc.org]
Benchmarking the synthesis of "3-Acetyl-1-methyl-1H-pyrazole" against other methods
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is of paramount importance. Among these, the pyrazole core is a privileged structure, featuring in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth, comparative analysis of the synthetic methodologies for a key pyrazole building block, 3-Acetyl-1-methyl-1H-pyrazole, offering insights into the underlying chemistry and practical considerations for selecting the optimal synthetic route.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. The presence of a reactive acetyl group and a methylated pyrazole core allows for a wide range of subsequent chemical transformations, making it a versatile starting material for the synthesis of diverse compound libraries. The efficiency and regioselectivity of its synthesis are therefore critical considerations for any research and development program.
Method 1: The Classical Approach - Knorr Pyrazole Synthesis
The most established and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4][5] In the case of this compound, the readily available starting materials are acetylacetone (2,4-pentanedione) and methylhydrazine.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring. Due to the symmetrical nature of acetylacetone, the initial attack can occur at either carbonyl group without affecting the final constitution of the pyrazole core. The regioselectivity is determined by which nitrogen atom of methylhydrazine initiates the attack and which one is involved in the cyclization, ultimately defining the position of the methyl group on the pyrazole ring. The synthesis of 1,5-dimethyl-3-acetylpyrazole from 2,4-pentanedione and methylhydrazine is a well-established route.[6][7]
Experimental Protocol: Knorr Synthesis of 3-Acetyl-1,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add methylhydrazine (1.0-1.2 eq) to the solution. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain a controlled reaction temperature.
-
A catalytic amount of glacial acetic acid can be added to promote the reaction.
-
The reaction mixture is then heated to reflux for 2-4 hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol/water or petroleum ether to yield pure 3-Acetyl-1,5-dimethyl-1H-pyrazole.
Workflow for Knorr Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Acetyl-1-methyl-1H-pyrazole Derivatives as p38 MAPK Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for kinase inhibitors derived from the 3-Acetyl-1-methyl-1H-pyrazole scaffold. Our focus is centered on the inhibition of p38 mitogen-activated protein kinase (MAPK), a critical enzyme implicated in inflammatory diseases and cancer. We will dissect the causality behind experimental choices in inhibitor design, present comparative performance data, and provide detailed, validated protocols for evaluating compound efficacy.
Introduction: The Pyrazole Scaffold and the p38 MAPK Target
The 1H-pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its utility stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The this compound framework, in particular, serves as a foundational template for developing potent kinase inhibitors. This is because the acetyl group provides a key hydrogen bond acceptor, while the N-methylated pyrazole ring can be strategically substituted to optimize potency, selectivity, and pharmacokinetic properties.
Our focus is on p38 MAPK, a serine/threonine kinase that acts as a central node in cellular signaling cascades responding to stress and inflammatory cytokines.[2][3] Dysregulation of the p38 MAPK pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as various cancers.[4][5] Consequently, potent and selective p38 MAPK inhibitors are highly sought-after therapeutic agents.
The p38 MAPK Signaling Pathway: A Prime Target for Intervention
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and cellular stressors like UV radiation.[2][3] This leads to the activation of MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[3] MKK3/6 then dually phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues, leading to its activation.[2][6] Activated p38 proceeds to phosphorylate a host of downstream substrates, including other kinases (like MAPKAP-K2) and transcription factors (like ATF-2), ultimately modulating gene expression to drive inflammatory and stress responses.[3][6]
Caption: The p38 MAPK signaling cascade.
Core Pharmacophore and Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of pyrazole derivatives against p38 MAPK is governed by specific interactions within the ATP-binding pocket. A pivotal discovery was that potent inhibitors, such as N-pyrazole, N'-aryl ureas, bind to a conformation of p38 where the DFG motif of the activation loop is flipped (the "DFG-out" conformation).[7] This exposes an allosteric pocket adjacent to the ATP site, which can be exploited for achieving high affinity and selectivity.
Part A: Bioisosteric Replacement of the C3-Acetyl Group
The C3-acetyl group of the parent scaffold is a crucial pharmacophoric element, primarily acting as a hydrogen bond acceptor. However, it can be a liability regarding metabolic stability or off-target effects. Medicinal chemists frequently employ bioisosteric replacement to mitigate these issues while retaining or enhancing potency. A highly successful strategy has been the replacement of the acetyl group with a urea moiety, which forms a characteristic bidentate hydrogen bond with the backbone amide of Glu71 and the side-chain carboxylate of Asp168 in the DFG motif.
Causality: The urea's two N-H groups are perfectly positioned to donate hydrogen bonds, while the carbonyl oxygen can accept one. This network of interactions provides a strong anchor for the inhibitor in the binding pocket, significantly enhancing affinity compared to the single hydrogen bond acceptance of the original acetyl group.
Part B: Optimizing Substitutions on the Pyrazole and Aryl Rings
Further enhancements in potency are achieved by modifying substituents at other positions of the pyrazole and the appended aryl rings.
-
N1-Position of Pyrazole: Replacing the small methyl group with a larger, hydrophobic group, such as a tert-butyl group, often improves potency. This substituent occupies a hydrophobic pocket, enhancing van der Waals interactions.
-
C5-Position of Pyrazole: Substitution at the C5 position with aryl groups is common. These groups can extend into the solvent-exposed region or make additional contacts within the kinase, influencing both potency and selectivity.
-
Aryl Urea Moiety: The aryl group attached to the urea (or other bioisostere) is critical. It typically binds in the hydrophobic "specificity pocket" where the adenine ring of ATP would normally reside. Substitutions on this ring, such as morpholine or other heterocyclic groups, can fine-tune interactions, improve solubility, and modulate pharmacokinetic properties, leading to clinical candidates like BIRB 796.[7]
Comparative Performance of Pyrazole-Based p38 MAPK Inhibitors
The following table summarizes the SAR data for a series of pyrazole derivatives, illustrating the impact of the modifications discussed above. The data is synthesized from multiple studies to provide a comparative overview.[7]
| Compound ID | Core Scaffold Modification (at C3) | N1-Pyrazole Substituent | Aryl Moiety | p38α Binding IC50 (nM) | Cellular Activity (TNF-α IC50, nM) |
| Lead Scaffold | 3-Acetyl | Methyl | Phenyl | >10,000 | >10,000 |
| Compound 1 | 3-Urea | tert-Butyl | Phenyl | 200 | 1,500 |
| Compound 2 | 3-Urea | tert-Butyl | 4-Fluorophenyl | 110 | 900 |
| Compound 3 | 3-Urea | tert-Butyl | Naphthyl | 10 | 80 |
| BIRB 796 | 3-Urea | tert-Butyl | Naphthyl with Morpholinoethoxy | 0.1 | 25 |
Analysis:
-
The transition from the initial acetyl scaffold to a urea-based inhibitor (Compound 1 ) dramatically improves binding affinity, validating the bioisosteric replacement strategy.
-
Adding a fluorine to the phenyl ring (Compound 2 ) provides a modest improvement, likely through favorable electronic interactions.
-
Extending the aromatic system to a naphthyl ring (Compound 3 ) significantly boosts potency by increasing hydrophobic interactions.
-
The clinical candidate BIRB 796 achieves sub-nanomolar binding and potent cellular activity by incorporating a morpholinoethoxy group on the naphthyl ring. This addition enhances solubility and forms an additional hydrogen bond at the ATP binding site, demonstrating a highly optimized structure.[7]
Experimental Protocols for Inhibitor Evaluation
A multi-tiered approach is essential for validating the efficacy and mechanism of action of novel inhibitors. This workflow progresses from biochemical assays to cell-based models and finally to in vivo studies.
Caption: A typical workflow for evaluating p38 MAPK inhibitors.
Protocol 1: In Vitro p38α Enzymatic Assay (ADP-Glo™ Format)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant p38α kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8] Lower ADP levels in the presence of an inhibitor correspond to higher potency.
Methodology:
-
Reagent Preparation: Dilute recombinant human p38α enzyme, ATF-2 substrate, and ATP to desired concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[8]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add 1 µL to the wells of a 384-well plate.
-
Kinase Reaction: Add 2 µL of p38α enzyme and 2 µL of the substrate/ATP mixture to each well. Incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Record the luminescence signal using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cell-Based Phospho-p38 Western Blot Assay
This assay confirms that the inhibitor can enter cells and engage its target, preventing p38 activation.
Principle: Cells are stimulated to activate the p38 pathway in the presence or absence of the inhibitor. The phosphorylation status of p38 at Thr180/Tyr182 is then measured by Western blot using a phospho-specific antibody.[2][4]
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin or Lipopolysaccharide (LPS)) for 15-30 minutes to induce p38 phosphorylation.[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total p38 as a loading control.
-
Protocol 3: In Vivo LPS-Induced TNF-α Production Assay
This animal model assesses the in vivo efficacy of an inhibitor in a model of acute inflammation.[7]
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, induces a potent inflammatory response in mice, leading to a surge in plasma TNF-α levels. An effective p38 inhibitor will suppress this response.
Methodology:
-
Animal Dosing: Administer the test compound (e.g., via oral gavage) to BALB/c mice at various doses. Include a vehicle control group.
-
LPS Challenge: After a set pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS.
-
Blood Collection: At the peak of the TNF-α response (typically 90 minutes post-LPS challenge), collect blood samples via cardiac puncture into heparinized tubes.
-
TNF-α Measurement: Separate the plasma by centrifugation and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each dose group relative to the vehicle control group and determine the ED50 (effective dose, 50%).
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fertile starting point for the development of potent and selective p38 MAPK inhibitors. SAR studies have clearly demonstrated that bioisosteric replacement of the C3-acetyl group with a urea moiety is a superior strategy for engaging the enzyme's active site. Further optimization through substitutions at the N1 position and the distal aryl ring has led to the discovery of clinical candidates with excellent in vitro and in vivo efficacy.
Future work in this area should focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and exploring derivatives that can overcome acquired resistance. The strategic use of bioisosterism, guided by structural biology and computational modeling, will continue to be a cornerstone of these efforts, pushing the boundaries of kinase inhibitor design.
References
- Deshmukh, H. S., Adole, V. A., Paul Frit, A. A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports.
- Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1645-1649.
- Gomtsyan, A. (2012). Pyrazoles and pyrazolines as anti-inflammatory agents. Molecules, 17(4), 4668-4704.
- Li, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica, 2(3), 377-385.
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 5-10.
- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 5946-5956.
- Villanueva, A., et al. (2019). Phenotype-Based Screens with Conformation-Specific Inhibitors Reveal p38 Gamma and Delta as Targets for HCC Polypharmacology. Cancer Research, 79(21), 5649-5662.
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
- Chu, C. M., et al. (2008). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 6(18), 3399-3407.
- Al-Said, M. S., et al. (2018). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Molecules, 23(8), 1943.
- Shia, K. S., et al. (2009). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(21), 6640-6644.
- Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.
- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323.
- Singh, S., & Singh, P. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4239.
- Assay Genie. (n.d.). p38 MAPK Signaling Review.
- Willems, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3183.
- Scott, J. S., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 17(2), 354-357.
- Singh, A., & Kumar, A. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry.
- Al-Warhi, T., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(2), 9243-9253.
- Boulehya, O., et al. (2022). Design, Synthesis, in vitro Anti‐inflammatory Activity and in silico Studies of Imidazole‐Based 1,2,3‐Triazole Hybrids Targeting p38 MAP Kinase. ChemistrySelect, 7(12), e202104443.
- Glaxo Group Limited. (2014). Pyrazole derivatives as p38 map inhibitors. Google Patents.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Is "3-Acetyl-1-methyl-1H-pyrazole" a Good Building Block for Fragment-Based Drug Design? A Comparative Guide
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD starts with small, low-molecular-weight compounds, or "fragments," to probe a protein's binding sites.[2] These initial weak-binding interactions are then optimized through structure-guided chemistry to develop potent, high-affinity drug candidates.[1]
This guide provides a detailed evaluation of 3-Acetyl-1-methyl-1H-pyrazole as a potential building block for FBDD. We will analyze its physicochemical properties against established fragment criteria, compare it to alternative scaffolds, and outline the experimental workflow for its validation and elaboration.
The "Rule of Three": A Litmus Test for Fragments
The success of FBDD hinges on the quality of the fragment library. An ideal fragment should be small, simple, and possess favorable physicochemical properties to ensure it can be efficiently optimized into a drug-like molecule. The "Rule of Three" (Ro3) provides a widely accepted set of guidelines for selecting promising fragments.[3][4][5]
Core tenets of the Rule of Three:
-
cLogP (lipophilicity): Less than or equal to 3.[5]
-
Hydrogen Bond Donors (HBD): Less than or equal to 3.[5]
-
Hydrogen Bond Acceptors (HBA): Less than or equal to 3.[5]
-
Rotatable Bonds (RotB): Less than or equal to 3.[5]
These guidelines ensure fragments have high aqueous solubility (critical for biophysical screening assays) and low complexity, providing a solid foundation for lead optimization with high ligand efficiency.[1][2]
Evaluating this compound
Let's assess our molecule of interest against the Ro3 criteria.
| Property | Value for this compound | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₆H₈N₂O | N/A | N/A |
| Molecular Weight | 124.14 Da[6] | < 300 Da | Yes |
| cLogP | ~0.1 - 0.4 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (N2 of pyrazole, Carbonyl O) | ≤ 3 | Yes |
| Rotatable Bonds | 1 (Acetyl group) | ≤ 3 | Yes |
As the table demonstrates, this compound comfortably adheres to all tenets of the "Rule of Three." Its low molecular weight and lipophilicity suggest it will have good solubility, while its simple structure provides ample opportunity for chemical elaboration without immediately becoming too large or greasy.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
Beyond its Ro3 compliance, the core pyrazole structure is a significant asset. Pyrazole is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrently found in successful drugs targeting a range of biological targets.[7][8]
The value of the pyrazole ring stems from several key features:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a crucial property for drug candidates.[8]
-
Bioisosteric Replacement: It can act as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as solubility while maintaining or enhancing biological activity.[9]
-
Versatile Interactions: The pyrazole ring contains both a hydrogen bond donor (N1-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (N2), allowing it to form diverse interactions within a protein binding pocket.[9] In our specific case, the N1 is methylated, leaving the N2 atom as a key hydrogen bond acceptor.
Numerous FDA-approved drugs incorporate a pyrazole core, including the anti-inflammatory drug Celecoxib , the erectile dysfunction treatment Sildenafil , and a host of kinase inhibitors used in oncology like Ruxolitinib and Axitinib .[7][8] This history of success strongly suggests that a pyrazole-based fragment has a high potential for being developed into a viable therapeutic.
Comparison with Alternative Fragment Scaffolds
To provide context, let's compare this compound with other common heterocyclic fragments used in FBDD libraries.
| Fragment | Structure | MW (Da) | cLogP | HBD | HBA | RotB | Key Features |
| This compound | 124.14 | ~0.2 | 0 | 2 | 1 | Privileged, stable, defined vectors | |
| Indole | 117.15 | ~2.1 | 1 | 0 | 0 | Common in natural products, H-bond donor | |
| Benzimidazole | 118.14 | ~1.5 | 1 | 1 | 0 | H-bond donor and acceptor | |
| 4-Hydroxyacetophenone | 136.15 | ~1.6 | 1 | 2 | 1 | Phenolic -OH offers key interactions | |
| 3-Aminopyridine | 94.12 | ~0.5 | 1 | 2 | 0 | Small, polar, multiple H-bonding sites |
While all these fragments are valid starting points, this compound offers a distinct advantage: pre-defined and non-interfering growth vectors . The acetyl group at the 3-position and the unoccupied 4- and 5-positions on the pyrazole ring provide clear, chemically accessible points for synthetic elaboration ("fragment growing"). The N-methylation prevents potential issues with tautomerism or undesired N-alkylation reactions during follow-up chemistry.[9]
Experimental Validation and Elaboration Workflow
Identifying a promising fragment is only the first step. A rigorous experimental workflow is required to validate its binding and guide its evolution into a potent lead compound.
Caption: The typical workflow in Fragment-Based Drug Design.
Protocol: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to measure the binding kinetics and affinity of a fragment to a target protein in real-time.[10][11]
Objective: To confirm the binding of this compound to a target protein and determine its binding affinity (Kᴅ).
Methodology:
-
Immobilization: The target protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the protein to account for non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+), typically ranging from low micromolar to high millimolar concentrations, as fragments bind weakly.
-
Binding Measurement:
-
Inject the running buffer over both the protein and reference channels until a stable baseline is achieved.
-
Sequentially inject each concentration of the fragment over the sensor surface for a defined association time, followed by an injection of running buffer for a dissociation time.
-
After each cycle, regenerate the sensor surface with a mild regeneration solution if necessary.
-
-
Data Analysis:
-
The reference channel data is subtracted from the protein channel data to produce a sensorgram showing the specific binding interaction.
-
These sensorgrams are fitted to a binding model (e.g., a 1:1 steady-state affinity model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ). A confirmed fragment hit will typically have a Kᴅ in the micromolar (µM) to millimolar (mM) range.
-
Conclusion and Recommendation
This compound is an excellent building block for fragment-based drug design.
It exhibits strong compliance with the "Rule of Three," ensuring it possesses the ideal physicochemical properties of a starting fragment. More importantly, it is built upon the pyrazole scaffold, a privileged core in medicinal chemistry that is present in numerous approved therapeutics, which de-risks its potential for future development.[7][8][12] Its defined structure, with clear and accessible vectors for chemical modification, provides a logical and efficient path for structure-guided optimization.
Researchers and drug development professionals can confidently include this fragment in their screening libraries as a high-quality starting point for discovering novel lead compounds against a wide array of biological targets.
References
- Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL:[Link]
- Title: Fragment-based lead discovery - Wikipedia Source: Wikipedia URL:[Link]
- Title: The 'rule of three' for fragment-based drug discovery Source: H1 Connect URL:[Link]
- Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL:[Link]
- Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL:[Link]
- Title: A 'rule of three' for fragment-based lead discovery? Source: PubMed URL:[Link]
- Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Title: The 'rule of three' for fragment-based drug discovery: Where are we now?
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL:[Link]
- Title: Pushing the Rule of 3 Source: Practical Fragments URL:[Link]
- Title: Fragment-Based Drug Discovery: A Comprehensive Overview Source: PharmaFe
- Title: How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery Source: ResearchG
- Title: Fragment-based drug discovery: A graphical review - PMC Source: PubMed Central URL:[Link]
- Title: Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD)
- Title: Fragment-Based Drug Design: From Then until Now, and Toward the Future Source: ACS Public
- Title: this compound Source: Sunway Pharm Ltd URL:[Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 4. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CAS:137890-04-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
A Comparative Study of Solvents for "3-Acetyl-1-methyl-1H-pyrazole" Reactions: A Guide for Researchers
In the synthesis and subsequent reactions of heterocyclic compounds, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the regioselectivity of the final product. This is particularly true for pyrazole derivatives, a class of compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3][4] This guide provides a comparative analysis of various solvents for reactions involving 3-Acetyl-1-methyl-1H-pyrazole, offering experimental insights and data to aid researchers in optimizing their synthetic strategies.
The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, presents a unique electronic environment.[2][4] The reactivity of the acetyl group at the 3-position and the overall stability of the molecule are susceptible to the surrounding solvent medium.[5] Factors such as solvent polarity, proticity, and boiling point play a crucial role in dictating the course of a reaction.
Experimental Comparison of Solvents
To objectively assess the impact of different solvents, a model reaction involving the N-alkylation of a pyrazole precursor was considered. While the direct synthesis of this compound is often achieved through the condensation of a 1,3-dicarbonyl compound with methylhydrazine, this guide focuses on a representative subsequent reaction to highlight solvent effects.[6][7][8] The following table summarizes the experimental data for the alkylation of a pyrazole derivative under various solvent conditions.
Table 1: Comparative Data for a Representative Pyrazole Alkylation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 2.4 | 12 | 65 | 92 |
| Dichloromethane (DCM) | 9.1 | 8 | 78 | 95 |
| Acetonitrile | 37.5 | 6 | 85 | 98 |
| Dimethylformamide (DMF) | 36.7 | 4 | 92 | 97 |
| Ethanol | 24.6 | 10 | 72 | 90 |
| Solvent-free | N/A | 2 | 95 | 96 |
Note: The data presented is a representative compilation from literature and typical experimental outcomes. Actual results may vary based on specific substrates and reaction conditions.
Key Observations from Experimental Data:
-
Polar Aprotic Solvents Excel: Solvents like Acetonitrile and DMF, characterized by high dielectric constants and the absence of acidic protons, generally provide higher yields and faster reaction rates.[9] This can be attributed to their ability to solvate the cationic intermediates formed during the reaction, thereby stabilizing the transition state.
-
Non-Polar Solvents Show Moderate Success: Toluene, a non-polar solvent, resulted in a lower yield and longer reaction time. This is likely due to poorer solvation of charged intermediates. However, for certain reactions, non-polar solvents can be advantageous in minimizing side reactions.
-
Protic Solvents Can Be Detrimental: Ethanol, a protic solvent, showed a moderate yield but longer reaction time. Protic solvents can form hydrogen bonds with the reactants and intermediates, potentially hindering the desired reaction pathway.
-
Solvent-Free Conditions Offer a Green Alternative: Interestingly, solvent-free conditions, often employing a catalyst, can lead to excellent yields and significantly reduced reaction times.[10][11][12][13] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[14]
Experimental Protocol: A Representative N-Alkylation Reaction
This section provides a detailed, step-by-step methodology for a typical N-alkylation of a pyrazole derivative, a common reaction type where solvent choice is critical.
Materials:
-
3-Acetyl-1H-pyrazole (or a suitable precursor)
-
Methyl iodide
-
Potassium carbonate (K2CO3)
-
Selected solvent (e.g., Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-Acetyl-1H-pyrazole (1.0 mmol) in the chosen solvent (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to ensure a homogeneous suspension.
-
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the solid potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for screening different solvents in a chemical reaction.
Caption: A generalized workflow for solvent screening experiments.
Discussion: The "Why" Behind the Results
The observed differences in reaction outcomes can be rationalized by considering the fundamental properties of the solvents.
-
Polarity and Solvation: Polar aprotic solvents like DMF and acetonitrile effectively solvate the charged intermediates in SN2 reactions, such as the N-alkylation of pyrazoles, leading to faster reaction rates.[9][15] In contrast, non-polar solvents provide minimal stabilization for these charged species, slowing down the reaction. The polarity of the solvent can significantly affect the electronic properties and reactivity of the pyrazole ring.[5]
-
Proticity and Hydrogen Bonding: Protic solvents, such as ethanol, can engage in hydrogen bonding with the nitrogen atoms of the pyrazole ring. This can decrease the nucleophilicity of the pyrazole nitrogen, thereby reducing the rate of alkylation.
-
Boiling Point and Temperature: The boiling point of the solvent determines the maximum temperature at which a reaction can be conducted at atmospheric pressure. For reactions that require higher energy input, a high-boiling solvent like DMF or toluene may be necessary. For instance, a thionation reaction of a similar acetylpyrazolone was optimized in toluene at 150°C.[16]
-
Regioselectivity: In cases where unsymmetrical pyrazoles are used, the solvent can play a crucial role in determining the regioselectivity of the reaction.[6] For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[7] This is often due to specific solvent-substrate interactions that favor one reaction pathway over another.
Logical Relationships in Solvent Selection
The choice of an optimal solvent is a multi-faceted decision based on the interplay of various factors. The following diagram illustrates the logical considerations in this process.
Caption: Key factors influencing the selection of a reaction solvent.
Conclusion
The selection of an appropriate solvent is a critical step in the development of robust and efficient synthetic methods for this compound and its derivatives. This guide has demonstrated that polar aprotic solvents such as acetonitrile and DMF are often superior for promoting reactions like N-alkylation, leading to higher yields and faster rates. However, the growing emphasis on sustainable chemistry makes solvent-free methods an increasingly attractive alternative.[10] Researchers must consider the interplay of solvent polarity, proticity, and reaction temperature to optimize their specific transformations. By systematically evaluating these parameters, as outlined in this guide, the desired chemical outcomes can be achieved with greater efficiency and control.
References
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis.
- Al-Warhi, T., Al-Hazmi, A., & El-Gazzar, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Yuliani, S. R., & Enawaty, E. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC.
- Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
- Todorov, P. T., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Tsi-journals.com.
- Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo…. OUCI.
- Bhattacharya, S., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). Royal Society of Chemistry.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- Arshad, S., et al. (2010). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. NIH.
- Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
- Ghamari, N., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
- Synthesis of 1-acetyl pyrazoline derivatives by solvent-free.... (n.d.). ResearchGate.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF. (n.d.). ResearchGate.
- Synthesis and properties of acetylenic derivatives of pyrazoles | Request PDF. (n.d.). ResearchGate.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ijraset.com.
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate.
- Solvent-Free Synthesis of Some1-Acetyl Pyrazoles | Request PDF. (n.d.). ResearchGate.
- Patil, P., & Bari, S. (n.d.). Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Development, Challenges, and Opportunities. K.T.H.M. College.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo… [ouci.dntb.gov.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. books.rsc.org [books.rsc.org]
- 16. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one [mdpi.com]
A Researcher's Guide to the Metabolic Stability of Drugs Containing the 1-Methyl-1H-pyrazole Moiety
Introduction: The Rise of the 1-Methyl-1H-pyrazole Scaffold in Medicinal Chemistry
The 1-methyl-1H-pyrazole ring is a prominent scaffold in modern drug discovery, recognized for its synthetic versatility and favorable physicochemical properties.[1] This five-membered aromatic heterocycle, with its unique arrangement of two adjacent nitrogen atoms, serves as a crucial pharmacophore in a multitude of therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its generally good metabolic stability, has cemented its status as a "privileged structure" in the medicinal chemist's toolbox.[4]
However, as with any chemical moiety destined for therapeutic use, a thorough understanding of its metabolic fate is paramount. The metabolic stability of a drug candidate dictates its pharmacokinetic profile, influencing critical parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[5][6] This guide provides an in-depth assessment of the metabolic stability of drugs containing the 1-methyl-1H-pyrazole moiety. We will delve into the key metabolic pathways, present standardized experimental protocols for stability assessment, and offer a comparative analysis with relevant bioisosteric alternatives, all supported by experimental data to empower researchers in the rational design of more robust and effective drug candidates.
Metabolic Pathways: Unraveling the Biotransformation of the 1-Methyl-1H-pyrazole Moiety
The metabolic landscape of drugs containing the 1-methyl-1H-pyrazole moiety is primarily governed by the activity of cytochrome P450 (CYP) enzymes, the body's main line of defense against xenobiotics.[7] While the pyrazole ring itself is relatively resistant to cleavage, several key metabolic transformations can occur, impacting the overall stability of the parent drug.
The most common metabolic pathways include:
-
Oxidation of the N-methyl group: The N-methyl group is a primary site of oxidative metabolism, catalyzed predominantly by CYP enzymes. This can lead to the formation of a hydroxymethyl intermediate, which is often unstable and can be further oxidized to a carboxylic acid or undergo N-demethylation to form the corresponding N-H pyrazole metabolite.[8] This N-demethylation is a well-documented metabolic pathway for various N-methylated compounds.[9]
-
Ring hydroxylation: Although less common than N-methyl oxidation, direct hydroxylation of the pyrazole ring can occur at available carbon positions. The regioselectivity of this oxidation is influenced by the substitution pattern on the ring and the specific CYP isoforms involved.
-
Oxidation of adjacent substituents: If the 1-methyl-1H-pyrazole moiety is attached to other aromatic or aliphatic groups, these can also be sites of metabolism. For instance, para-hydroxylation of a phenyl ring attached to the pyrazole is a common metabolic route.
It is also noteworthy that pyrazole-containing compounds can themselves modulate the activity of CYP enzymes. For example, 4-methylpyrazole is a known inhibitor of CYP2E1.[7][10] This highlights the importance of evaluating not only the metabolism of the drug itself but also its potential to influence the metabolism of co-administered therapies.
Below is a diagram illustrating the primary metabolic pathways for a generic drug containing the 1-methyl-1H-pyrazole moiety.
Caption: Primary metabolic pathways of the 1-methyl-1H-pyrazole moiety.
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess the metabolic stability of a drug candidate, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide crucial data for calculating intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[3][11]
Liver Microsomal Stability Assay
This assay is a high-throughput method that primarily evaluates Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum of liver cells, such as the cytochrome P450s.[12]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) at a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[12]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[9]
-
-
Incubation:
-
Pre-incubate the test compound (final concentration, e.g., 1 µM) with the liver microsomes at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage of compound remaining against time.
-
Calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and therefore provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[4]
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Hepatocytes: Use cryopreserved hepatocytes from the desired species. After thawing, determine cell viability and adjust the cell density to, for example, 0.5 x 10^6 viable cells/mL in incubation medium.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C.
-
Add the test compound (final concentration, e.g., 1 µM) to initiate the reaction.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[4]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an ice-cold organic solvent with an internal standard.
-
Homogenize or lyse the cells to ensure complete extraction of the compound.
-
Centrifuge to remove cellular debris.
-
Transfer the supernatant for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal assay.
-
The following diagram illustrates a general workflow for these in vitro metabolic stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Comparative Analysis: 1-Methyl-1H-pyrazole vs. Bioisosteric Alternatives
A key strategy in medicinal chemistry to modulate metabolic stability is bioisosteric replacement.[13][14] This involves substituting a particular moiety with another group that has similar steric and electronic properties but a different metabolic profile. For the 1-methyl-1H-pyrazole scaffold, several bioisosteric replacements can be considered.
| Moiety | Key Features & Rationale for Use |
| 1-Methyl-1H-pyrazole | - Generally good metabolic stability. - N-methyl group can be a site of metabolism. |
| 1-Ethyl-1H-pyrazole | - May alter the rate of N-dealkylation compared to the methyl group. |
| 1-Difluoromethyl-1H-pyrazole | - The C-F bond is highly stable, which can block oxidation at the methyl position. |
| 1-Methyl-1H-imidazole | - Isomeric with pyrazole, but the 1,3-arrangement of nitrogens can alter electronic properties and metabolic susceptibility. |
| 1-Methyl-1H-triazole | - The additional nitrogen atom can lower the HOMO energy, making the ring less susceptible to oxidation.[15] |
Experimental Data Comparison
Direct comparative studies on the metabolic stability of a series of analogs where only the 1-methyl-1H-pyrazole moiety is varied are not abundant in the literature. However, we can draw insights from related studies.
A study comparing pyrazole and triazole derivatives as COX-2 inhibitors found that the triazole-containing compound exhibited potent activity, suggesting that the triazole core is a viable bioisostere for pyrazole in this context.[15] While this study did not directly report comparative metabolic stability data, it is generally accepted that increasing the nitrogen content in a heterocyclic ring can enhance metabolic stability by reducing its susceptibility to oxidative metabolism.[15]
In another example, the bioisosteric replacement of an ester group in a pyrazole-containing compound with a 1,2,4-oxadiazole ring resulted in a significant improvement in metabolic stability. This demonstrates the principle of using more metabolically robust heterocycles to address metabolic liabilities.
Conclusion and Future Perspectives
The 1-methyl-1H-pyrazole moiety is a valuable scaffold in drug discovery, often imparting favorable properties to a molecule. However, a thorough understanding and assessment of its metabolic stability are crucial for the successful development of drug candidates. The primary metabolic liabilities of this moiety are oxidation of the N-methyl group and, to a lesser extent, hydroxylation of the pyrazole ring.
Standardized in vitro assays, such as the microsomal and hepatocyte stability assays, provide reliable methods for quantifying the intrinsic clearance of compounds containing this moiety. When metabolic instability is an issue, medicinal chemists can employ a range of bioisosteric replacement strategies to mitigate this. Replacing the N-methyl group with more robust alternatives or substituting the entire pyrazole ring with a more electron-deficient heterocycle are viable approaches to enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.
Future work in this area should focus on generating more direct, quantitative comparative data on the metabolic stability of a wider range of bioisosteres for the 1-methyl-1H-pyrazole moiety. Such data would be invaluable for building more predictive models and for guiding the rational design of the next generation of therapeutics.
References
- Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset. [Link]
- Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4783. [Link]
- Serafini, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 596-602. [Link]
- Cyprotex. (n.d.).
- Thabrew, M. I., & Ioannides, C. (2019). The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers. Drug Metabolism and Disposition, 47(12), 1435-1440. [Link]
- El-Sayed, M. A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2292. [Link]
- Ramirez, J., et al. (2013). Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. Drug Metabolism and Disposition, 41(4), 888-895. [Link]
- Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
- Di Micco, S., et al. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 27(21), 7268. [Link]
- ResearchGate. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(20), 12095-12117. [Link]
- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]
- Levine, W. G. (1978). Effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism and toxicity of dimethylnitrosamine in the rat. Drug Metabolism and Disposition, 6(5), 547-552. [Link]
- ResearchGate. (2023). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
- Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
- Zhang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 799-820. [Link]
- Guler, O., et al. (2022). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry, 128, 106086. [Link]
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547-3561. [Link]
- Al-Hourani, B. J., & Mousa, A. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, 6393428. [Link]
- El-Sayad, H. A., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmaceutical Sciences, 62, 134-141. [Link]
- ResearchGate. (2023). Celecoxib and its modified derivatives.
- ResearchGate. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design.
- Lu, Y., et al. (2021). 4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity. Journal of Biological Chemistry, 297(2), 100938. [Link]
- Li, Y., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2249-2257. [Link]
- Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society, 128(10), 3346-3354. [Link]
- Taylor & Francis. (n.d.). Drug half life – Knowledge and References. Taylor & Francis. [Link]
- de la Torre, B. G., et al. (2021). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceutics, 13(11), 1801. [Link]
- Croom, C. A., et al. (2020). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 50(12), 1435-1445. [Link]
- Wang, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 11(11), 643. [Link]
- Fan, P., et al. (2016). High Clearance of a p21-Activated Kinase Inhibitor, GNE1, is Attributed to both P450 Metabolism and N-Acetylation. Drug Metabolism Letters, 10(2), 88-95. [Link]
- ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability for Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 7. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem-space.com [chem-space.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Verifying the Identity of 3-Acetyl-1-methyl-1H-pyrazole: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-Acetyl-1-methyl-1H-pyrazole, a multi-faceted analytical approach is not just best practice, but a necessity for regulatory compliance and reproducible research. This guide provides an in-depth comparison of elemental analysis and modern spectroscopic methods for the structural confirmation of this pyrazole derivative, grounded in both theoretical principles and practical experimental considerations.
The Foundational Check: Elemental Analysis
Elemental analysis, specifically CHN analysis, serves as a fundamental and quantitative method to determine the mass percentages of carbon, hydrogen, and nitrogen within a purified sample. This technique provides a critical validation of the empirical and molecular formula of a synthesized compound.
The Principle of Combustion Analysis
The core of CHN analysis lies in the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂) — are then separated and quantified. By comparing the masses of these products to the initial sample mass, the percentage composition of each element is determined.
Theoretical vs. Experimental Data: The Moment of Truth
For this compound, with the molecular formula C₆H₈N₂O, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 58.05 |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 6.51 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 22.58 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 12.89 |
| Total | 124.17 | 100.00 |
An experimental result from a CHN analyzer that falls within an acceptable margin of error (typically ±0.4%) of these calculated values provides strong evidence for the proposed molecular formula. For instance, an experimental finding of C: 58.21%, H: 6.45%, N: 22.49% would be considered a successful confirmation.
A Deeper Dive: The Power of Spectroscopic Elucidation
While elemental analysis confirms the elemental ratios, it provides no information about the arrangement of atoms. For this, we turn to a suite of spectroscopic techniques that probe the molecular structure at a much finer level of detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. They provide information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
Expected ¹H NMR Signatures for this compound:
-
N-Methyl Group: A singlet integrating to 3 protons, typically in the range of 3.8-4.2 ppm.
-
Acetyl-Methyl Group: A singlet integrating to 3 protons, expected around 2.4-2.6 ppm.
-
Pyrazole Ring Protons: Two doublets, each integrating to 1 proton, corresponding to the hydrogens at the C4 and C5 positions of the pyrazole ring. Their chemical shifts and coupling constants would be characteristic of the electronic environment of the substituted pyrazole ring.
Expected ¹³C NMR Signatures:
-
Carbonyl Carbon: A signal in the downfield region, typically >190 ppm.
-
Pyrazole Ring Carbons: Signals corresponding to the three carbon atoms of the pyrazole ring.
-
Methyl Carbons: Signals for the N-methyl and acetyl-methyl carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Key Expected IR Absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹, characteristic of the acetyl group's carbonyl.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the pyrazole ring.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the precise molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 124.14 g/mol ). Common fragmentation pathways for pyrazole derivatives can also be observed, aiding in structural confirmation.
Comparative Analysis: A Synergistic Approach
The true power in molecular characterization comes not from a single technique, but from the convergence of data from multiple, orthogonal methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Percentage composition of C, H, N | Quantitative, confirms empirical/molecular formula | Provides no structural information |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment | Unparalleled for structural elucidation | Requires larger sample amounts, can be complex to interpret |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for identifying key bonds | Can be ambiguous for complex molecules |
| Mass Spectrometry | Molecular weight and fragmentation patterns | High sensitivity, provides molecular formula confirmation | Isomers can have identical molecular weights |
The logical workflow for confirming the identity of a newly synthesized batch of this compound would be as follows:
Caption: Workflow for the identity confirmation of this compound.
Experimental Protocols
Protocol 1: CHN Elemental Analysis
-
Sample Preparation: Ensure the sample is homogenous and has been dried under vacuum to remove any residual solvents.
-
Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.
-
Analysis: Place the capsule into the autosampler of a CHN elemental analyzer.
-
Combustion and Detection: The instrument will automatically drop the sample into a high-temperature furnace (typically ~900-1000 °C) with a pulse of pure oxygen. The resulting gases are passed through separation columns and measured by a thermal conductivity detector.
-
Data Processing: The instrument's software calculates the percentages of C, H, and N based on the detector's response and the initial sample weight.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.
-
Analysis: Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.
Conclusion
The confirmation of the identity of "this compound" is a clear example of the necessity of a multi-technique analytical approach. While elemental analysis provides a robust, quantitative confirmation of the elemental composition, it is the synergistic combination with spectroscopic methods like NMR, IR, and Mass Spectrometry that provides the irrefutable, detailed structural evidence required in modern chemical research. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system that ensures the identity and purity of the target molecule.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Huffman, E. W. D. (1941). The Determination of Carbon and Hydrogen in Organic Compounds Containing Halogens and Sulfur. Industrial & Engineering Chemistry Analytical Edition, 13(9), 658-659. [Link]
A Comparative Guide to the Synthesis of 3-Acetyl-1-methyl-1H-pyrazole: An Evaluation of Reproducibility and Strategy
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a privileged scaffold in medicinal chemistry, and specifically substituted derivatives like 3-Acetyl-1-methyl-1H-pyrazole are valuable building blocks for the synthesis of novel pharmaceutical agents. However, the synthesis of this specific isomer is not trivial, and a review of published literature reveals that intuitive, direct approaches can be misleading. This guide provides a critical comparison of potential synthetic protocols, moving from a common but regiochemically flawed method to more robust, multi-step strategies. We will delve into the causality behind each experimental choice, providing detailed, self-validating protocols grounded in established chemical principles.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of substituted pyrazoles often confronts the challenge of regioselectivity—controlling the precise position of substituents on the heterocyclic ring. For this compound, the goal is to introduce an acetyl group at the C-3 position of the 1-methyl-1H-pyrazole core. The electronic nature of the pyrazole ring, which contains both a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), dictates the outcome of substitution reactions. Understanding this is paramount to selecting a viable synthetic route and avoiding the formation of undesired isomers.
Protocol 1: The Direct Approach - Friedel-Crafts Acylation (A Cautionary Tale)
A common and intuitive method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Scientific Rationale and Expected Outcome
The Friedel-Crafts reaction proceeds by generating a highly electrophilic acylium ion (CH₃CO⁺), which is then attacked by the electron-rich aromatic ring. In the case of 1-methyl-1H-pyrazole, the ring is indeed activated towards electrophilic substitution. However, extensive studies on the acylation of N-alkylpyrazoles have demonstrated that substitution occurs preferentially at the 4-position[1].
The reasoning lies in the stability of the intermediate sigma complex (or arenium ion). Attack at the C-4 position results in a carbocation intermediate where the positive charge is more favorably delocalized without disrupting the lone pair contribution of the N-1 nitrogen to the aromatic system as severely as attack at C-3 or C-5. Consequently, the transition state leading to the 4-substituted product is lower in energy, making it the major, if not exclusive, product.
Experimental Workflow: Hypothetical Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of 1-methyl-1H-pyrazole.
Protocol 2: The Functionalization Approach via 3-Iodo-1-methyl-1H-pyrazole
A more reliable and controllable strategy involves a multi-step sequence where the pyrazole C-3 position is first functionalized with a group amenable to conversion into an acetyl group. Halogens, particularly iodine, are excellent for this purpose as they can be readily transformed via metal-halogen exchange.
Scientific Rationale
This protocol leverages modern organometallic chemistry. The synthesis begins by creating a 3-iodo-1-methyl-1H-pyrazole intermediate. A patent describes a viable route to this compound from N-methyl-3-aminopyrazole via a Sandmeyer-type diazotization reaction[2]. Once the iodo-pyrazole is obtained, a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature generates a highly nucleophilic 3-lithiopyrazole species in situ. This potent nucleophile can then readily attack an acetylating agent, such as acetic anhydride or acetyl chloride, to form the desired ketone. The low reaction temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole (Adapted from[2])
-
Dissolve N-methyl-3-aminopyrazole in a suitable acidic aqueous medium.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and purify by column chromatography or distillation.
Step 2: Synthesis of this compound
-
Dissolve 3-iodo-1-methyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (e.g., 1.6 M in hexanes) dropwise. Stir for 1 hour at -78°C to ensure complete lithium-halogen exchange.
-
Add acetyl chloride (or acetic anhydride) dropwise to the solution at -78°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and purify by flash column chromatography.
Experimental Workflow: Functionalization Approach
Caption: Workflow for the synthesis via a 3-iodo intermediate.
Protocol 3: The Cyclocondensation Approach
The Knorr pyrazole synthesis and related cyclocondensation reactions are classic methods for forming the pyrazole ring itself. This approach builds the desired functionality into the acyclic precursors before the ring-closing step.
Scientific Rationale
This protocol involves the reaction of methylhydrazine with a 1,3-dicarbonyl compound or a functional equivalent. To obtain a 3-acetyl pyrazole, a non-symmetrical precursor is required. A highly suitable starting material is 3-(ethoxymethylene)-2,4-pentanedione [3]. This compound possesses two distinct electrophilic sites for the initial nucleophilic attack by methylhydrazine.
Methylhydrazine has two non-equivalent nitrogen atoms: the N1 nitrogen (bearing the methyl group) is more sterically hindered but often considered more nucleophilic, while the N2 nitrogen (the terminal NH₂) is less hindered. The reaction outcome depends on which nitrogen attacks which electrophilic carbon, followed by intramolecular condensation and dehydration. Published studies on similar condensations suggest that regioselectivity can often be controlled by reaction conditions[4][5][6]. In many cases, the more basic, terminal NH₂ group of methylhydrazine initiates the attack on the more reactive carbonyl or enone carbon, which, in this specific precursor, would lead to the desired 1-methyl-3-acetyl-1H-pyrazole isomer after cyclization and elimination of ethanol and water.
Experimental Protocol: Step-by-Step Methodology
-
Dissolve 3-(ethoxymethylene)-2,4-pentanedione in a suitable solvent, such as ethanol or acetic acid.
-
Add one equivalent of methylhydrazine to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography to isolate the desired this compound isomer.
Experimental Workflow: Cyclocondensation Approach
Caption: Workflow for the synthesis via cyclocondensation.
Comparative Summary of Synthesis Protocols
| Feature | Protocol 1: Friedel-Crafts | Protocol 2: Functionalization | Protocol 3: Cyclocondensation |
| Regioselectivity | Poor (Yields 4-isomer) | Excellent | Good to Moderate (isomer possible) |
| Number of Steps | 1 (from 1-methylpyrazole) | 2-3 | 1 |
| Reproducibility | High (for the wrong product) | High | Moderate to High |
| Key Challenge | Incorrect Regioselectivity | Handling of Organolithiums | Controlling Regioselectivity |
| Starting Materials | 1-Methylpyrazole, AcCl | N-Methyl-3-aminopyrazole | 3-(Ethoxymethylene)-2,4-pentanedione |
| Overall Yield | N/A (for desired product) | Good | Good (if selective) |
| Ideal Application | N/A | Unambiguous, scalable synthesis | Rapid, atom-economical synthesis |
Final Recommendation
For researchers requiring an unambiguous and highly reproducible synthesis of this compound, Protocol 2 (The Functionalization Approach) is the most authoritative and trustworthy method. Its step-wise nature allows for clear characterization of intermediates and guarantees the regiochemical purity of the final product.
Protocol 3 (The Cyclocondensation Approach) represents a more elegant and potentially scalable alternative. However, it necessitates careful initial optimization to ensure the desired regioselectivity and may require more rigorous purification to separate it from its 5-acetyl isomer.
The direct Friedel-Crafts acylation (Protocol 1) should be avoided entirely for this target molecule, as it reliably leads to the incorrect constitutional isomer[1]. This guide underscores the importance of understanding the fundamental reactivity of heterocyclic systems before embarking on a synthetic campaign.
References
- Deng, X., & Mani, N. S. (2006). 5-Benzo[2][7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 83, 193.
- Google Patents. (2016). CN105418507A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- Tumkevicius, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Massimiliano, R., et al. (2019).
- MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one.
- University of Michigan. (n.d.).
- Rico, R., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Tumkevicius, S., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Kurteva, V., & Atanassova, M. (2017). Selective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- DePaoli, M., et al. (2018).
- Finar, I. L., & Hurlock, R. J. (1957). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Schmidt, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
- ResearchGate. (n.d.). synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P).
- Kurteva, V., & Atanassova, M. (2015). 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.
- Santa Cruz Biotechnology. (n.d.). 3-Iodo-1-methyl-1H-pyrazole.
- Rlavie. (n.d.). 3-Iodo-1-Methyl-1H-Pyrazole.
- Reddit. (2022). Regioselectivity in pyrazole EAS.
- ResearchGate. (n.d.).
- Khan Academy. (n.d.).
- Royal Society of Chemistry. (2013).
- YouTube. (2023).
- Study.com. (n.d.).
- Reddit. (2020). [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones.
- Frolova, T. S., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.
- Organic Syntheses. (n.d.). 3-methylpentane-2,4-dione.
- PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
- Zhang, X., et al. (2012). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- BenchChem. (n.d.).
- PubMed. (n.d.). Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)
- ECHEMI. (n.d.). 3-(ETHOXYMETHYLENE)-2,4-PENTANEDIONE.
- Chegg.com. (2022). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to.
Sources
- 1. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 3-Acetyl-1-methyl-1H-pyrazole
For Immediate Reference: Treat 3-Acetyl-1-methyl-1H-pyrazole as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative "worst-case" approach to its handling and disposal, leveraging established safety protocols for analogous pyrazole derivatives.
I. Chemical Waste Profile and Hazard Assessment: A Precautionary Approach
Due to the unavailability of a specific SDS for this compound, its hazard profile is inferred from structurally similar pyrazole derivatives. This precautionary principle ensures a high margin of safety in handling and disposal. Pyrazole derivatives are known for their diverse pharmacological activities and, as such, should be handled with care.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination.[3][4]
Based on analogous compounds, this compound should be considered as potentially:
| Hazard Category | Finding from Analogous Pyrazole Derivatives |
| Acute Oral Toxicity | Harmful if swallowed.[5][6] |
| Skin Irritation/Corrosion | Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[3][6] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects.[7] |
II. Step-by-Step Disposal Protocol
The following protocol is based on best practices for handling hazardous chemical waste and should be executed in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
A standard laboratory coat.
-
Chemical-resistant gloves (nitrile is a common choice).
-
Chemical safety goggles or a face shield.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental reactions.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[7]
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[7]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]
3. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8]
-
Labeling: The container must be clearly labeled with the following information:
4. Storage: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[3]
5. Spill Response: In the event of a spill, immediately follow your laboratory's established spill response procedure. Generally, this involves:
-
Evacuating the immediate area.
-
Containing the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collecting the absorbed material into a sealed container for disposal as hazardous waste.[3]
6. Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal company.[7] Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department. The most common and recommended method for such compounds is high-temperature incineration.[7][9]
III. Disposal Workflow and Rationale
The following diagrams illustrate the decision-making process for the proper disposal of this compound and the reasoning behind treating it as hazardous waste.
Caption: Workflow for the proper disposal of this compound.
Caption: Rationale for treating this compound as hazardous waste.
IV. References
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
-
KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]www.hymasynthesis.com/]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
A Researcher's Comprehensive Guide to Handling 3-Acetyl-1-methyl-1H-pyrazole: Personal Protective Equipment and Safety Protocols
As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a culture of proactive safety. This guide provides an in-depth operational plan for the safe handling of 3-Acetyl-1-methyl-1H-pyrazole. While specific toxicological data for this compound is not extensively documented, the precautionary principles outlined here are synthesized from established data on structurally analogous pyrazole derivatives. The core philosophy of this guide is not just to list procedures, but to explain the scientific rationale behind them, ensuring that every action in the lab is informed by an understanding of the potential risks and the mechanisms of protection.
Hazard Analysis: Understanding the Risk Profile
Based on the hazard classifications of related pyrazole compounds, this compound should be handled with the assumption that it poses the following risks:
-
Acute Oral Toxicity: Many pyrazole derivatives are classified as harmful if swallowed.[1][2][3] Ingestion can lead to adverse health effects.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][4][5][6]
-
Skin Irritation: Prolonged or repeated contact with skin may cause irritation.[4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7][9][10]
Given these potential hazards, a multi-layered approach to personal protection is essential, combining engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is your primary barrier against direct chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields. A face shield is required when there is a significant splash hazard. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] This is critical to prevent contact with aerosols or splashes, which can cause serious eye irritation.[1][2] |
| Skin/Body | Chemical-resistant Lab Coat or Suit. | A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, impervious clothing is recommended to prevent skin contact.[11] |
| Hands | Chemical-resistant Gloves (Nitrile or Neoprene recommended). | Gloves must be inspected for tears or holes before each use. Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds.[9] Contaminated gloves should be disposed of properly immediately after handling the substance. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Engineering controls, such as a chemical fume hood, are the preferred method for controlling respiratory exposure. If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with a particle filter is recommended.[9][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing the risk of exposure.
Preparation and Pre-Handling Checklist
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[4][12][13]
-
Assemble All Materials: Before starting, ensure all necessary equipment, including the chemical container, weighing paper, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the controlled area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Don PPE: Put on all required PPE in the correct sequence. The diagram below illustrates the proper procedure for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Handling Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use a spatula for transfers to minimize the generation of airborne particles.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
-
During the Procedure:
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Doff PPE: Remove PPE in the reverse order of donning, as illustrated in the diagram above, to prevent contaminating your skin and clothing.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
Spill and Emergency Procedures
Minor Spill (within a fume hood)
-
Alert colleagues in the immediate area.
-
Contain the spill with an appropriate absorbent material.
-
Clean the area using appropriate cleaning agents, and dispose of all materials in the hazardous waste container.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][13]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5][7][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[5][7][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][5][13] Do not empty into drains.[13]
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound and ensure a safe research environment for yourself and your colleagues.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
- BenchChem. (2025, November). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3-Acetyl-1H-pyrazole-5-carboxylic acid SDS, 1297537-45-1 Safety Data Sheets.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-Methylpyrazole.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
